molecular formula C17H37NO B11940099 1-Desoxymethylsphinganine-d5

1-Desoxymethylsphinganine-d5

Katalognummer: B11940099
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: UGVBFHUWZNNKIK-RPRHKWDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Desoxymethylsphinganine-d5 is a useful research compound. Its molecular formula is C17H37NO and its molecular weight is 276.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H37NO

Molekulargewicht

276.5 g/mol

IUPAC-Name

(2R)-1-amino-16,16,17,17,17-pentadeuterioheptadecan-2-ol

InChI

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1/i1D3,2D2

InChI-Schlüssel

UGVBFHUWZNNKIK-RPRHKWDUSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCC[C@H](CN)O

Kanonische SMILES

CCCCCCCCCCCCCCCC(CN)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Desoxymethylsphinganine-d5 and its Pivotal Role in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Desoxymethylsphinganine-d5, a deuterated analog of the atypical sphingolipid 1-deoxysphinganine. It details its critical application as an internal standard for mass spectrometry-based quantification in lipidomics research. The guide delves into the biosynthesis and pathological significance of the endogenous 1-deoxysphingolipids, a class of bioactive lipids implicated in a range of metabolic and neurological disorders. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of 1-deoxysphingolipids from biological matrices and presents the intricate signaling pathways affected by these atypical sphingolipids. The information is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to accurately measure and understand the role of 1-deoxysphingolipids in health and disease.

Introduction to this compound

This compound is a synthetic, isotopically labeled form of 1-deoxymethylsphinganine, an atypical sphingolipid.[1] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[1] In lipidomics, an internal standard is a compound that is chemically similar to the analyte of interest but has a different mass due to isotopic enrichment. It is added to a sample in a known quantity before processing to correct for variability in sample extraction, handling, and instrument response.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₁₇H₃₂D₅NO
Molecular Weight 276.51 g/mol
CAS Number 1246298-43-0
Synonyms 1-deoxymethylsphinganine-d5, (2R)-1-aminoheptadecan-2-ol-d5

The Biological Significance of 1-Deoxysphingolipids

The importance of this compound as a research tool is intrinsically linked to the biological and pathological roles of its endogenous, non-deuterated counterparts, the 1-deoxysphingolipids (deoxySLs).

Atypical Biosynthesis of 1-Deoxysphingolipids

Canonical sphingolipid synthesis begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[2][3] However, SPT can also utilize L-alanine or L-glycine as substrates, leading to the formation of 1-deoxysphinganine and 1-deoxymethylsphinganine, respectively.[2][3] These atypical sphingoid bases lack the C1 hydroxyl group that is characteristic of canonical sphingolipids like sphinganine.[2][3]

G cluster_0 Canonical Sphingolipid Synthesis cluster_1 Atypical 1-Deoxysphingolipid Synthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT SPT_mut SPT (Wild-type or Mutant) PalmitoylCoA->SPT_mut Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramides Sphinganine->Ceramide ComplexSL Complex Sphingolipids Ceramide->ComplexSL Alanine L-Alanine Alanine->SPT_mut Deoxyketosphinganine 1-Deoxy-3-ketosphinganine SPT_mut->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine Deoxyketosphinganine->Deoxysphinganine Deoxyceramide 1-Deoxyceramides Deoxysphinganine->Deoxyceramide

Figure 1: Canonical vs. Atypical Sphingolipid Biosynthesis.
Pathophysiological Roles of 1-Deoxysphingolipids

The absence of the C1 hydroxyl group in 1-deoxysphingolipids has profound biological consequences. This structural alteration prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation in cells and tissues.[2][3] Elevated levels of 1-deoxysphingolipids are associated with several pathological conditions:

  • Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This rare genetic disorder is caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the SPT enzyme. These mutations increase the enzyme's affinity for L-alanine, leading to a significant overproduction of 1-deoxysphingolipids and subsequent neurotoxicity.

  • Type 2 Diabetes and Diabetic Neuropathy: Increased plasma levels of 1-deoxysphingolipids have been observed in patients with type 2 diabetes and are implicated in the development of diabetic neuropathy.

  • Mitochondrial and Endoplasmic Reticulum (ER) Stress: 1-Deoxysphingolipids have been shown to localize to mitochondria and the ER, causing mitochondrial dysfunction, fragmentation, and inducing ER stress, which can lead to apoptosis.[4][5]

Table 1: Plasma Levels of 1-Deoxysphingolipids in Health and Disease

Condition1-Deoxysphinganine (doxSA) Concentration (µM)1-Deoxysphingosine (doxSO) Concentration (µM)
Healthy Individuals0.1 - 0.3Not typically reported
HSAN1 PatientsUp to 1.2Not typically reported
Type 2 DiabetesSignificantly elevated vs. healthy controlsSignificantly elevated vs. healthy controls

Note: The concentrations can vary depending on the specific study and analytical methods used.

The Role of this compound in Lipidomics

Accurate quantification of endogenous 1-deoxysphingolipids is crucial for understanding their role in disease and for the development of potential therapeutic interventions. Due to their low abundance and the complexity of biological matrices, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification.

Principle of Stable Isotope Dilution Mass Spectrometry

The methodology relies on the principle of stable isotope dilution. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the endogenous compound by the mass spectrometer. By comparing the peak area of the endogenous analyte to that of the internal standard, the concentration of the endogenous 1-deoxysphingolipid can be accurately calculated, correcting for any sample loss during preparation or variations in instrument response.

G cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (Plasma, Tissue) Add_IS Add Known Amount of This compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2: Experimental Workflow for 1-Deoxysphingolipid Quantification.

Experimental Protocols

The following provides a generalized protocol for the quantification of 1-deoxysphingolipids in biological samples using this compound as an internal standard. It is important to note that specific parameters may need to be optimized for different sample types and instrumentation.

Materials and Reagents
  • This compound internal standard

  • Solvents: Methanol, isopropanol, ethyl acetate, formic acid, ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Biological matrix (e.g., plasma, cell pellets, tissue homogenates)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation and Lipid Extraction
  • Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis.

  • Internal Standard Spiking: To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Protein Precipitation and Lipid Extraction: Add a sufficient volume of a cold organic solvent mixture, such as ethyl acetate:isopropanol:water (60:28:12, v/v/v), to precipitate proteins and extract lipids.[6] Vortex vigorously.

  • Phase Separation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the lipids.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous 1-deoxysphingolipids and the deuterated internal standard.

Table 2: Exemplary MRM Transitions for 1-Deoxysphingolipids and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-Deoxysphinganine286.3268.3
1-Deoxymethylsphinganine-d5 (IS)281.3263.3

Signaling Pathways and Toxic Mechanisms of 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids disrupts several cellular signaling pathways, contributing to their cytotoxicity.

G cluster_mito Mitochondria cluster_er Endoplasmic Reticulum cluster_neuron Neuronal Cells cluster_cancer Cancer Cells DeoxySL 1-Deoxysphingolipid Accumulation Mito_dysfunction Mitochondrial Dysfunction DeoxySL->Mito_dysfunction Mito_fragmentation Mitochondrial Fragmentation DeoxySL->Mito_fragmentation ER_stress ER Stress DeoxySL->ER_stress NMDAR NMDA Receptor Signaling Alteration DeoxySL->NMDAR Endocytosis Reduced Plasma Membrane Endocytosis DeoxySL->Endocytosis ROS Increased ROS Production Mito_dysfunction->ROS Apoptosis Apoptosis Mito_fragmentation->Apoptosis ROS->Apoptosis UPR Unfolded Protein Response ER_stress->UPR ER_Apoptosis Apoptosis UPR->ER_Apoptosis Neurotoxicity Neurotoxicity NMDAR->Neurotoxicity Anchorage_growth Compromised Anchorage- Independent Growth Endocytosis->Anchorage_growth

Figure 3: Cellular Pathways Affected by 1-Deoxysphingolipid Accumulation.

The toxic effects of 1-deoxysphingolipids are multifaceted and include:

  • Mitochondrial Impairment: They accumulate in mitochondria, leading to impaired function, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[4][5]

  • ER Stress: The accumulation of these lipids in the endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress response that can also lead to apoptosis.[4]

  • Neurotoxicity: In neuronal cells, 1-deoxysphingolipids can alter N-methyl-D-aspartate (NMDA) receptor signaling, contributing to their neurotoxic effects.

  • Impact on Cancer Cells: In cancer cells, the synthesis of 1-deoxysphingolipids has been shown to reduce plasma membrane endocytosis and compromise anchorage-independent growth.[7]

Conclusion

This compound is an indispensable tool in the field of lipidomics, enabling the accurate and reliable quantification of atypical 1-deoxysphingolipids. Understanding the biosynthesis and pathological roles of these lipids is of paramount importance, given their association with debilitating diseases such as HSAN1 and diabetic neuropathy. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 1-deoxysphingolipids in human health and to explore potential therapeutic strategies targeting their metabolic pathways. The continued use of stable isotope-labeled internal standards like this compound will be critical in advancing this important area of research.

References

Synthesis and Isotopic Labeling of 1-Desoxymethylsphinganine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of 1-Desoxymethylsphinganine-d5. 1-Desoxymethylsphinganine is an atypical sphingolipid implicated in various cellular processes, and its deuterated analog serves as a crucial internal standard for mass spectrometry-based quantification in lipidomics research. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for analytical characterization. The synthesis involves a stereoselective approach starting from N-Boc-L-alaninal, followed by a Grignard reaction with a deuterated alkyl magnesium bromide and subsequent deprotection. This guide is intended to provide researchers with the necessary details to understand and potentially replicate the synthesis of this important analytical tool.

Introduction

Sphingolipids are a class of lipids that play critical roles in cell membrane structure and signal transduction. Atypical sphingolipids, such as 1-deoxysphingolipids, have gained increasing attention due to their potential involvement in pathological conditions. 1-Desoxymethylsphinganine is a naturally occurring 1-deoxysphingolipid. The development of sensitive and accurate analytical methods is paramount to understanding its biological function and role in disease. Stable isotope-labeled internal standards are essential for robust quantification of endogenous lipids by mass spectrometry. This compound, with five deuterium (B1214612) atoms incorporated into its structure, provides a high-quality standard for such applications, enabling precise and accurate measurement in complex biological matrices.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process commencing with a chiral precursor to establish the correct stereochemistry. A plausible and efficient synthetic route is outlined below. The key steps include the preparation of a deuterated long-chain alkyl bromide, its conversion to a Grignard reagent, a subsequent stereoselective addition to an N-protected alaninal, and final deprotection.

Overall Synthetic Workflow

G cluster_deuteration Deuterated Grignard Reagent Preparation cluster_sphinganine_synthesis Sphinganine Backbone Synthesis A 1-Tetradecene B 1,2-Dibromo-d4-ethane A->B Radical Addition C 1-Bromo-2,2,3,3-d4-tetradecane B->C Further steps D Pentadecyl-d5-bromide C->D Chain extension E Pentadecyl-d5-magnesium bromide D->E Mg, THF F N-Boc-L-alaninal E->F Grignard Reaction G N-Boc-1-desoxymethylsphinganine-d5 F->G Stereoselective Reduction H This compound G->H Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Pentadecyl-d5-bromide

A multi-step synthesis is proposed to obtain the deuterated alkyl chain.

Protocol:

  • Catalytic Deuteration: Tetradec-1-yne is subjected to catalytic deuteration using deuterium gas (D₂) and a Lindlar catalyst to yield cis-tetradec-1-ene-d₂.

  • Hydroboration-Oxidation: The resulting deuterated alkene is treated with deuteroborane (BD₃) followed by oxidative workup with basic hydrogen peroxide to produce tetradecan-1-ol-d₃.

  • Bromination: The deuterated alcohol is then converted to 1-bromotetradecane-d₃ using a standard brominating agent such as phosphorus tribromide (PBr₃).

  • Chain Extension and Further Deuteration: A subsequent reaction, for example, via a Grignard reaction with a protected and deuterated C1 synthon, followed by deprotection and bromination would be required to yield the final pentadecyl-d5-bromide. Note: This is a simplified representation of a complex multi-step process.

Synthesis of N-Boc-1-desoxymethylsphinganine-d5

Materials:

Protocol:

  • Grignard Reaction: To a solution of N-Boc-L-alaninal in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a solution of pentadecyl-d5-magnesium bromide in THF is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is a mixture of diastereomers.

  • Stereoselective Reduction: The crude product is dissolved in ethanol and cooled to -78 °C. A solution of a bulky reducing agent, such as tetrabutylammonium borohydride, in ethanol is added slowly. The reaction is stirred at -78 °C for 4 hours.

  • Workup and Purification: The reaction is quenched with water, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting crude product is purified by silica gel column chromatography to isolate the desired anti-diastereomer of N-Boc-1-desoxymethylsphinganine-d5.

Deprotection of N-Boc-1-desoxymethylsphinganine-d5

Protocol:

  • The purified N-Boc-1-desoxymethylsphinganine-d5 is dissolved in a solution of 4M HCl in dioxane.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (B129727) three times to remove residual HCl.

  • The final product, this compound hydrochloride, is obtained as a white solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis. Note: These values are illustrative and may vary based on experimental conditions and scale.

Table 1: Reaction Yields

StepProductRepresentative Yield (%)
Grignard Reaction & Stereoselective ReductionN-Boc-1-desoxymethylsphinganine-d565
DeprotectionThis compound95

Table 2: Analytical Characterization

Analysis TechniqueParameterSpecification
¹H NMR Structure ConfirmationPeaks consistent with the proposed structure, with reduced integration in deuterated positions.
Mass Spectrometry Molecular Ion (M+H)⁺Expected m/z corresponding to C₁₇H₃₂D₅NO
Isotopic Enrichment>98%
Chiral HPLC Stereochemical Purity>99% (anti isomer)

Signaling Pathway and Experimental Logic

The synthesized this compound is utilized as an internal standard in mass spectrometry-based lipidomics workflows to accurately quantify its endogenous, non-labeled counterpart.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample (e.g., plasma, cells) B Spike with This compound A->B C Lipid Extraction B->C D LC Separation C->D E MS Detection D->E F Quantification E->F

Caption: Experimental workflow for quantification using the labeled standard.

In biological systems, 1-deoxysphingolipids are synthesized via a pathway that utilizes L-alanine instead of L-serine.

G A Palmitoyl-CoA C Serine Palmitoyltransferase (SPT) A->C B L-Alanine B->C D 3-Keto-1-desoxysphinganine C->D E Reduction D->E F 1-Desoxysphinganine E->F

Caption: Biosynthetic pathway of 1-deoxysphingolipids.

Conclusion

This technical guide provides a detailed, albeit representative, framework for the synthesis and isotopic labeling of this compound. The outlined chemical pathway offers a plausible route to this valuable analytical standard. The provided protocols and data serve as a resource for researchers in the field of lipidomics and drug development, facilitating the accurate quantification of this atypical sphingolipid in biological systems. Further optimization of the synthetic and purification steps may be required to achieve the highest possible yields and purity.

The Enigmatic Role of 1-Deoxysphingolipids in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Deoxysphingolipids (1-dSLs) represent a class of atypical sphingolipids that have emerged from relative obscurity to become significant players in our understanding of cellular stress and pathology. Unlike their canonical counterparts, 1-dSLs lack a hydroxyl group at the C1 position, a structural alteration that renders them resistant to canonical degradation pathways and predisposes them to accumulation within cells. This accumulation is not benign; it is increasingly linked to a spectrum of cellular dysfunctions and a number of debilitating diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes (T2DM). This technical guide provides an in-depth exploration of the biological significance of 1-dSLs, detailing their biosynthesis, metabolism, and the downstream cellular processes they disrupt. We present quantitative data on their prevalence in health and disease, detailed experimental protocols for their study, and visual representations of the signaling pathways they perturb, offering a comprehensive resource for researchers and clinicians in the field.

Introduction

Sphingolipids are a diverse class of lipids that are integral to the structure and function of eukaryotic cell membranes. They are also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The canonical biosynthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. However, under certain conditions, such as mutations in SPT or altered substrate availability, the enzyme can utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphingolipids (1-dSLs).[1][2][3]

The defining structural feature of 1-dSLs is the absence of the C1-hydroxyl group.[1][4][5][6][7] This seemingly minor modification has profound biological consequences. The C1-hydroxyl group is essential for the phosphorylation of sphingoid bases by sphingosine (B13886) kinases, a critical step in their canonical degradation.[8] Consequently, 1-dSLs are considered "dead-end" metabolites that accumulate in cells and tissues, leading to cellular toxicity.[8][9]

Elevated levels of 1-dSLs have been strongly implicated in the pathogenesis of the rare genetic disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1).[8] More recently, a growing body of evidence has linked these atypical lipids to more common metabolic disorders, including type 2 diabetes (T2DM) and diabetic sensory polyneuropathy.[6][9][10] This guide will delve into the core aspects of 1-dSL biology, from their molecular origins to their impact on cellular health and their potential as therapeutic targets.

Biosynthesis and Metabolism of 1-Deoxysphingolipids

The synthesis of 1-dSLs is a deviation from the canonical sphingolipid biosynthetic pathway, primarily driven by the substrate promiscuity of serine palmitoyltransferase (SPT).

Biosynthesis

Under normal physiological conditions, SPT condenses L-serine with palmitoyl-CoA to form 3-ketosphinganine, the precursor to all canonical sphingolipids. However, when the availability of L-serine is limited or when mutations in SPT alter its substrate preference, the enzyme can utilize L-alanine.[2][3] This results in the formation of 1-deoxysphinganine (doxSA), the primary precursor of the 1-dSL family.[11][12]

Diagram: Biosynthesis of Canonical Sphingolipids vs. 1-Deoxysphingolipids

cluster_canonical Canonical Pathway cluster_atypical Atypical Pathway Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Alanine Alanine 1-Deoxysphinganine 1-Deoxysphinganine Alanine->1-Deoxysphinganine SPT (mutant or altered substrate availability) Palmitoyl-CoA2 Palmitoyl-CoA Palmitoyl-CoA2->1-Deoxysphinganine SPT (mutant or altered substrate availability) 1-Deoxydihydroceramides 1-Deoxydihydroceramides 1-Deoxysphinganine->1-Deoxydihydroceramides 1-Deoxysphinganine 1-Deoxysphinganine 1-Deoxydihydroceramides 1-Deoxydihydroceramides 1-Deoxysphinganine->1-Deoxydihydroceramides Ceramide Synthases Accumulation & Toxicity Accumulation & Toxicity 1-Deoxysphinganine->Accumulation & Toxicity 1-Deoxyceramides 1-Deoxyceramides 1-Deoxydihydroceramides->1-Deoxyceramides 1-Deoxydihydroceramides->Accumulation & Toxicity CYP4F-mediated Metabolites CYP4F-mediated Metabolites 1-Deoxyceramides->CYP4F-mediated Metabolites CYP4F Enzymes 1-Deoxyceramides->Accumulation & Toxicity 1-Deoxysphingolipids 1-Deoxysphingolipids NMDAR Activation NMDAR Activation 1-Deoxysphingolipids->NMDAR Activation Cytoskeletal Disruption Cytoskeletal Disruption 1-Deoxysphingolipids->Cytoskeletal Disruption Ca2+ Influx Ca2+ Influx NMDAR Activation->Ca2+ Influx Ca2+ Influx->Cytoskeletal Disruption Rac1 Modulation Rac1 Modulation Cytoskeletal Disruption->Rac1 Modulation Axonopathy Axonopathy Cytoskeletal Disruption->Axonopathy Neuronal Cell Death Neuronal Cell Death Axonopathy->Neuronal Cell Death 1-Deoxysphingolipids 1-Deoxysphingolipids Mitochondrial Damage Mitochondrial Damage 1-Deoxysphingolipids->Mitochondrial Damage Autophagosome Accumulation Autophagosome Accumulation 1-Deoxysphingolipids->Autophagosome Accumulation NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation 1-Deoxysphingolipids->NLRP3 Inflammasome Activation Mitochondrial Damage->Autophagosome Accumulation Lysosome Accumulation Lysosome Accumulation Autophagosome Accumulation->Lysosome Accumulation Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation IL-1β & IL-18 Release IL-1β & IL-18 Release Caspase-1 Activation->IL-1β & IL-18 Release Inflammation Inflammation IL-1β & IL-18 Release->Inflammation Cell Culture Cell Culture Wash with PBS Wash with PBS Cell Culture->Wash with PBS Add Methanol & Scrape Add Methanol & Scrape Wash with PBS->Add Methanol & Scrape Transfer to Glass Tube Transfer to Glass Tube Add Methanol & Scrape->Transfer to Glass Tube Add Chloroform & Water Add Chloroform & Water Transfer to Glass Tube->Add Chloroform & Water Vortex Vortex Add Chloroform & Water->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Organic Phase Collect Organic Phase Centrifuge->Collect Organic Phase Dry under Nitrogen Dry under Nitrogen Collect Organic Phase->Dry under Nitrogen Reconstitute in Solvent Reconstitute in Solvent Dry under Nitrogen->Reconstitute in Solvent LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute in Solvent->LC-MS/MS Analysis

References

An In-depth Technical Guide to the 1-Deoxysphingolipid Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in the pathology of several metabolic and neurological diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Unlike canonical sphingolipids, deoxySLs lack the C1 hydroxyl group, a structural feature that prevents their degradation through conventional catabolic pathways and leads to their accumulation and subsequent cytotoxicity. This guide provides a comprehensive overview of the 1-deoxysphingolipid biosynthetic pathway, detailing the enzymatic processes, substrates, and products. It includes quantitative data on enzyme kinetics and physiological concentrations, detailed experimental protocols for the study of this pathway, and visualizations of the core metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical metabolic pathway.

The 1-Deoxysphingolipid Biosynthetic Pathway: A Non-Canonical Route

The synthesis of 1-deoxysphingolipids diverges from the canonical sphingolipid pathway at the initial condensation step, which is catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2]

Canonical Sphingolipid Synthesis:

Under normal physiological conditions, SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum, catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][4] This is the rate-limiting step in the de novo synthesis of all sphingolipids.[3]

Non-Canonical 1-Deoxysphingolipid Synthesis:

The synthesis of deoxySLs occurs when SPT exhibits substrate promiscuity, utilizing L-alanine or L-glycine instead of L-serine.[1][2] This can be triggered by:

  • Genetic Mutations: Missense mutations in the subunits of SPT (SPTLC1 and SPTLC2), as seen in HSAN1, can alter the enzyme's active site, increasing its affinity for L-alanine and L-glycine.[5]

  • Substrate Availability: Conditions of low L-serine and/or high L-alanine concentrations can drive the synthesis of deoxySLs even by the wild-type enzyme.[2][6][7]

The condensation of palmitoyl-CoA with L-alanine produces 1-deoxysphinganine (doxSA), while condensation with L-glycine yields 1-deoxymethylsphinganine.[1][8] These 1-deoxysphinganines are the precursors to all other deoxySLs. They can be subsequently N-acylated by ceramide synthases (CerS) to form 1-deoxy(dihydro)ceramides.[9]

The crucial structural difference in deoxySLs is the absence of the C1 hydroxyl group. This prevents their phosphorylation by sphingosine (B13886) kinases and subsequent cleavage by sphingosine-1-phosphate lyase, the key enzymes in the canonical sphingolipid degradation pathway.[3] This metabolic dead-end leads to the accumulation of deoxySLs, which have been shown to exert cytotoxic effects on various cell types, including neurons and pancreatic β-cells, by inducing mitochondrial dysfunction, endoplasmic reticulum stress, and disrupting membrane integrity.[5][10] While not degradable by the canonical pathway, there is evidence that deoxySLs can be slowly metabolized by cytochrome P450 enzymes, specifically from the CYP4F family.[1]

Signaling Pathway Diagram

1-Deoxysphingolipid Biosynthesis Figure 1: Canonical and Non-Canonical SPT-Mediated Synthesis cluster_0 Canonical Pathway cluster_1 Non-Canonical (DeoxySL) Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Canonical Substrate Sphinganine (B43673) Sphinganine KDS->Sphinganine Ceramides Ceramides Sphinganine->Ceramides ComplexSL Complex Sphingolipids Ceramides->ComplexSL Alanine L-Alanine SPT_mut Serine Palmitoyltransferase (SPT) (mutated or low Serine) Alanine->SPT_mut Alternative Substrate Glycine L-Glycine Glycine->SPT_mut Alternative Substrate doxSA 1-Deoxysphinganine (doxSA) SPT_mut->doxSA dmSA 1-Deoxymethylsphinganine SPT_mut->dmSA DeoxyCeramides 1-Deoxy(dihydro)ceramides doxSA->DeoxyCeramides dmSA->DeoxyCeramides Accumulation Accumulation & Cytotoxicity DeoxyCeramides->Accumulation PalmitoylCoA_2 Palmitoyl-CoA PalmitoylCoA_2->SPT_mut

Caption: Canonical vs. Non-Canonical 1-Deoxysphingolipid Biosynthesis.

Quantitative Data

This section summarizes key quantitative data related to the 1-deoxysphingolipid biosynthetic pathway.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)
SubstrateEnzyme SourceKmVmax / Relative ActivityReference(s)
L-SerineMammalian0.1 - 1.8 mM100%[11]
L-SerineMammalian1.2 mMNot specified[11]
Palmitoyl-CoAMammalian~0.05 - 0.1 mM (Optimal)Not specified (substrate inhibition at higher concentrations)[11]
L-AlanineSphingobacterium multivorum65 mM (Kd)Much lower efficiency than L-Serine[10]
L-GlycineSphingobacterium multivorumNot determinedMuch lower efficiency than L-Serine[10]
Table 2: Plasma Concentrations of 1-Deoxysphingolipids
ConditionAnalyteConcentration (µM)Reference(s)
Healthy IndividualsTotal DeoxySLs0.1 - 0.3[6]
Metabolic SyndromeTotal DeoxySLs0.11 ± 0.04[12]
Type 2 DiabetesTotal DeoxySLsElevated vs. Healthy[6][7]
HSAN1 PatientsTotal DeoxySLsUp to 1.2[6]
Table 3: Inhibition of Serine Palmitoyltransferase
InhibitorTypeIC50 / PotencyReference(s)
Myriocin (B1677593) (ISP-1)Potent and specific inhibitorPicomolar to nanomolar concentrations[5][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 1-deoxysphingolipid biosynthetic pathway.

Protocol for Measuring Serine Palmitoyltransferase (SPT) Activity (HPLC-based)

This protocol is adapted from established methods and avoids the use of radioactivity.[1][11]

Materials:

  • Cell lysate or microsomal fraction

  • HEPES buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • EDTA

  • Pyridoxal 5'-phosphate (PLP)

  • L-serine

  • Palmitoyl-CoA

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Internal standard (e.g., C17-sphingosine)

  • Ortho-phthalaldehyde (OPA) reagent

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µg of total protein (from cell lysate or microsomes)

    • 100 mM HEPES, pH 8.0

    • 5 mM DTT

    • 5 mM EDTA

    • 50 µM PLP

    • 2 mM L-serine (or L-alanine/L-glycine to measure non-canonical activity)

    • 100 µM Palmitoyl-CoA

  • Enzyme Reaction: Initiate the reaction by adding Palmitoyl-CoA. Incubate at 37°C for 60 minutes.

  • Reaction Termination and Reduction: Terminate the reaction by adding 50 µL of 5 mg/mL NaBH₄ (freshly prepared). Incubate for 5 minutes at room temperature to reduce the 3-ketodihydrosphingosine product to sphinganine.

  • Lipid Extraction:

    • Add internal standard (e.g., 200 pmol C17-sphingosine).

    • Perform a Bligh & Dyer or Folch extraction using a chloroform/methanol/water solvent system.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Derivatization and HPLC Analysis:

    • Resuspend the dried lipid extract in methanol.

    • Derivatize the sphinganine product and internal standard with OPA reagent according to the manufacturer's instructions.

    • Inject the derivatized sample into the HPLC system equipped with a C18 column.

    • Separate the analytes using a methanol/water gradient.

    • Detect the OPA-derivatized products using a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Quantification: Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard. SPT activity is expressed as pmol of product formed per minute per mg of protein.

Protocol for Extraction and Quantification of 1-Deoxysphingolipids from Plasma by LC-MS/MS

This protocol outlines a robust method for the analysis of deoxySLs in biological fluids.[14][15]

Materials:

  • Plasma sample

  • Internal standards (e.g., d3-deoxysphinganine, d7-sphinganine)

  • Methanol

  • Chloroform

  • Ammonium (B1175870) hydroxide

  • LC-MS/MS system with a C8 or C18 column and a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 0.5 mL of methanol containing the internal standards (e.g., 2 pmol d3-deoxysphinganine).

    • Vortex and incubate for 1 hour at 37°C to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.

  • Lipid Extraction (for total sphingoid bases):

    • Transfer the supernatant to a new tube.

    • For hydrolysis of N-acylated species, add methanolic HCl and incubate. Neutralize with KOH. (This step is optional if only free bases are of interest).

    • Add chloroform and alkaline water (pH ~10) to induce phase separation.

    • Vortex and centrifuge.

    • Collect the lower organic phase, wash with alkaline water, and dry under nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol with 0.2% formic acid and 1 mM ammonium formate).

    • Inject the sample onto a C8 or C18 column.

    • Separate the lipids using a gradient of mobile phase A (e.g., water with 0.2% formic acid, 2 mM ammonium formate) and mobile phase B (e.g., methanol with 0.2% formic acid, 1 mM ammonium formate).

    • Analyze the eluent by electrospray ionization (ESI) in positive mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and internal standard.

      • Example MRM Transitions:

        • 1-deoxysphinganine (m18:0): m/z 286.3 → 268.3

        • d3-1-deoxysphinganine (IS): m/z 289.3 → 271.3

  • Quantification: Construct a calibration curve using known concentrations of the analytes and internal standards. Calculate the concentration of deoxySLs in the plasma sample based on the peak area ratios.

Protocol for Cell Viability Assay (MTT Assay) Following DeoxySL Treatment

This is a standard colorimetric assay to assess cell viability based on mitochondrial activity.[16][17]

Materials:

  • Cells of interest (e.g., neuronal cell line, pancreatic beta-cells)

  • 96-well cell culture plates

  • 1-deoxysphinganine (doxSA) or other deoxySLs

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the deoxySL compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the deoxySL. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the deoxySL concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental Workflow for DeoxySL Analysis Figure 2: Workflow for Studying DeoxySL Effects cluster_0 In Vitro / Cellular Models cluster_1 Biological Samples cluster_2 Analytical Platform CellCulture Cell Culture (e.g., Neurons, Pancreatic Cells) Treatment Treatment with 1-Deoxysphingolipids CellCulture->Treatment Viability Cell Viability Assays (MTT, etc.) Treatment->Viability Proteomics Quantitative Proteomics (TMT Labeling) Treatment->Proteomics Lipidomics Cellular Lipid Extraction Treatment->Lipidomics DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Proteomics->DataAnalysis LCMS LC-MS/MS Analysis (Quantification of DeoxySLs) Lipidomics->LCMS Plasma Plasma/Tissue Samples (e.g., from HSAN1 patients) Extraction Lipid Extraction Plasma->Extraction Extraction->LCMS LCMS->DataAnalysis

References

An In-depth Technical Guide on 1-Deoxymethylsphinganine: Function and Metabolism in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxymethylsphinganine (B3091860), along with its closely related precursor 1-deoxysphinganine, belongs to a class of atypical sphingolipids known as 1-deoxysphingolipids (deoxySLs). Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA, deoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alternative amino acids, namely alanine (B10760859) or glycine (B1666218).[1][2] The absence of the C1-hydroxyl group in their structure renders them incapable of being degraded through canonical sphingolipid catabolic pathways, leading to their accumulation and implication in various pathologies.[1][2] This technical guide provides a comprehensive overview of the function and metabolism of 1-deoxymethylsphinganine and other deoxySLs in mammalian cells, with a focus on their cytotoxic mechanisms, metabolic fate, and associated signaling pathways. This document also details key experimental protocols for the study of these enigmatic lipids.

Function of 1-Deoxymethylsphinganine and other DeoxySLs in Mammalian Cells

The accumulation of 1-deoxymethylsphinganine and other deoxySLs has been linked to a range of cytotoxic effects in mammalian cells, impacting various organelles and signaling cascades.

Neurotoxicity and Cytotoxicity

DeoxySLs are potent neurotoxins and cytotoxic agents. Their accumulation is a hallmark of hereditary sensory and autonomic neuropathy type 1 (HSAN1), a rare inherited disorder caused by mutations in the SPTLC1 gene, which encodes a subunit of SPT.[3][4] These mutations lead to an increased affinity of SPT for alanine, resulting in elevated production of 1-deoxysphinganine.[4] The neurotoxic effects manifest as damage to peripheral motor and sensory neurons.[5] In vitro studies have demonstrated that exogenous application of deoxysphingoid bases leads to dose- and time-dependent neurotoxicity in primary mammalian neurons, characterized by reduced cell survival and decreased neurite length.[5][6] The cytotoxicity of deoxySLs is not limited to neuronal cells and has been observed in various cell types.[7]

Mitochondrial Dysfunction

A primary mechanism underlying the toxicity of deoxySLs is the induction of mitochondrial dysfunction. Studies have shown that 1-deoxysphinganine localizes to the mitochondria, leading to mitochondrial fragmentation, swelling, and impaired function.[8][9] This mitotoxicity is believed to be a key contributor to the neurodegeneration observed in diseases associated with elevated deoxySL levels.[10] The accumulation of N-acylated metabolites of 1-deoxysphinganine within the mitochondria is thought to be a critical step in this process.[10]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is another major target of deoxySL-induced toxicity. The accumulation of these atypical sphingolipids in the ER can lead to ER stress and the activation of the unfolded protein response (UPR).[11][12] This is likely due to the altered biophysical properties of membranes containing deoxySLs, which can disrupt protein folding and processing. The induction of ER stress by 1-deoxysphinganine requires the synthesis of very-long-chain ceramides, highlighting a specific metabolic pathway leading to this cellular stress response.[11]

Modulation of Signaling Pathways

1-Deoxymethylsphinganine and its analogues can modulate various signaling pathways within the cell:

  • NR2F1/2 (COUP-TFs) Modulation: 1-Deoxysphingosines have been identified as modulators of the nuclear hormone receptors NR2F1 and NR2F2 (also known as COUP-TFs).[13] These transcription factors are crucial for the development of the nervous system, heart, and lymphatic vessels.[13]

  • Sphingosine (B13886) Kinase 1 (SK1) Inhibition: 1-Deoxysphinganine can act as an inhibitor of sphingosine kinase 1, an enzyme that phosphorylates sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[14]

  • N-methyl-D-aspartate (NMDA) Receptor Signaling: The neurotoxicity of 1-deoxysphingolipids has been shown to involve the N-methyl-D-aspartate receptor (NMDAR) signaling pathway.[15]

Metabolism of 1-Deoxymethylsphinganine in Mammalian Cells

The metabolism of 1-deoxymethylsphinganine is distinct from that of canonical sphingolipids due to its unique structure.

Synthesis

1-Deoxymethylsphinganine is synthesized by the enzyme serine palmitoyltransferase (SPT). Under normal physiological conditions, SPT condenses L-serine and palmitoyl-CoA to initiate sphingolipid synthesis.[11] However, when the availability of L-serine is limited or in the presence of certain SPT mutations, the enzyme can utilize L-alanine or L-glycine as alternative substrates.[2] The condensation of palmitoyl-CoA with glycine results in the formation of 1-deoxymethylsphinganine.[4]

Degradation and Detoxification

Due to the absence of the C1-hydroxyl group, 1-deoxymethylsphinganine and other deoxySLs cannot be phosphorylated by sphingosine kinases and are therefore not substrates for sphingosine-1-phosphate lyase, the enzyme responsible for the canonical degradation of sphingoid bases.[1] This makes them "dead-end" metabolites that accumulate within the cell.[1]

However, a detoxification pathway for deoxySLs has been identified, which involves hydroxylation by cytochrome P450 (CYP) enzymes, specifically the CYP4F subfamily.[1][7] This hydroxylation reaction increases the polarity of the molecules, facilitating their eventual excretion.[2] This metabolic conversion is significantly slower than the turnover of canonical sphingolipids.[7]

Quantitative Data on 1-Deoxymethylsphinganine Metabolism and Effects

ParameterValue/ObservationCell Type/SystemReference
Metabolic Rate Decrease in d3-deoxySLs is much less pronounced over a 48-hour chase period compared to d7-labeled canonical sphingoid bases, which disappear almost completely.Not specified[7]
Turnover Rate Turnover of deoxySA m18:0, deoxyDHCer m18:0/24:0, and deoxyCer m18:1/24:0 pools is significantly lower than that of canonical sphingolipids.HCT116 cells expressing SPTLC1C133W[16]
Neurotoxicity 1 µM 1-deoxysphinganine decreases neurite length and induces neurite contraction in dorsal root ganglion neurons in vitro.Dorsal root ganglion neurons[6]
Mitochondrial Fragmentation Treatment of MEF cells with 1 µM alkyne-doxSA induces changes in mitochondrial morphology.Mouse Embryonic Fibroblasts (MEFs)[8]

Key Experimental Protocols

Quantification of 1-Deoxymethylsphinganine by LC-MS/MS

Objective: To accurately measure the levels of 1-deoxymethylsphinganine and other sphingolipids in mammalian cells or tissues.

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Homogenize cell pellets or tissues in a suitable buffer.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., d7-sphinganine) to the homogenate.

    • Perform lipid extraction using a single-phase extraction method with a mixture of methanol (B129727) and chloroform.[17] A common ratio is 2:1 (v/v) methanol:chloroform.[17]

    • Incubate the mixture to ensure complete extraction, for example, for 1 hour at 38°C.[17]

    • To reduce interference from glycerophospholipids, an optional step of mild alkaline hydrolysis (methanolysis) can be performed.[17]

    • After extraction, centrifuge the sample to pellet any debris, and collect the lipid-containing supernatant.

    • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system (e.g., the initial mobile phase).

  • LC-MS/MS Analysis:

    • Separate the lipid species using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly used for sphingolipid analysis.

    • The mobile phases typically consist of a mixture of water, acetonitrile, and/or methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

    • Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for 1-deoxymethylsphinganine and the internal standard are monitored.

    • Quantify the endogenous 1-deoxymethylsphinganine by comparing its peak area to that of the known amount of the internal standard.

Measurement of Serine Palmitoyltransferase (SPT) Activity

Objective: To determine the rate of 1-deoxymethylsphinganine synthesis by SPT.

Methodology:

  • Preparation of Cell Lysate or Microsomes:

    • Harvest cells and prepare a total cell lysate or a microsomal fraction, as SPT is an ER-resident enzyme.

    • Determine the protein concentration of the lysate or microsomal preparation for normalization.

  • SPT Activity Assay (HPLC-based):

    • Prepare a reaction mixture containing the cell lysate/microsomes, pyridoxal (B1214274) 5'-phosphate (a cofactor for SPT), and the substrates: palmitoyl-CoA and L-glycine (for 1-deoxymethylsphinganine synthesis) or L-alanine (for 1-deoxysphinganine synthesis).

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding a reducing agent like sodium borohydride (B1222165) (NaBH₄) to reduce the keto group of the product.

    • Extract the lipid products from the reaction mixture.

    • Analyze the extracted lipids by HPLC to separate and quantify the 1-deoxymethylsphinganine produced. A 20-fold lower detection limit can be achieved with this method compared to radioactive assays.[1]

Assessment of Mitochondrial Dysfunction

Objective: To evaluate the impact of 1-deoxymethylsphinganine on mitochondrial morphology and function.

Methodology:

  • Cell Treatment:

    • Culture mammalian cells (e.g., mouse embryonic fibroblasts or neuronal cell lines) and treat them with varying concentrations of 1-deoxymethylsphinganine or a suitable vehicle control for different time points.

  • Analysis of Mitochondrial Morphology:

    • Stain the cells with a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos.

    • Fix the cells and visualize the mitochondria using fluorescence microscopy.

    • Quantify mitochondrial fragmentation by analyzing the images to determine the percentage of cells with fragmented mitochondria (small, spherical mitochondria) versus those with a normal tubular mitochondrial network.

  • Measurement of Mitochondrial Membrane Potential:

    • Use a potentiometric fluorescent dye like TMRE (tetramethylrhodamine, ethyl ester) or JC-1.

    • Treat the cells with 1-deoxymethylsphinganine and then incubate with the dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

  • Quantification of Cellular ATP Levels:

    • Treat cells with 1-deoxymethylsphinganine.

    • Lyse the cells and measure the ATP concentration using a commercial ATP bioluminescence assay kit. A decrease in ATP levels is indicative of mitochondrial dysfunction.

Evaluation of Endoplasmic Reticulum (ER) Stress

Objective: To determine if 1-deoxymethylsphinganine induces ER stress and activates the unfolded protein response (UPR).

Methodology:

  • Cell Treatment:

    • Expose mammalian cells to 1-deoxymethylsphinganine or a known ER stress inducer (e.g., tunicamycin) as a positive control.

  • Analysis of UPR Markers by Western Blot:

    • Prepare cell lysates and perform Western blot analysis to detect key UPR proteins:

      • Phosphorylation of PERK and eIF2α: Use antibodies specific for the phosphorylated forms of these proteins.

      • ATF6 cleavage: Monitor the appearance of the cleaved, active form of ATF6.

      • XBP1 splicing: Use an antibody that recognizes the spliced form of XBP1 (XBP1s).

      • CHOP expression: Measure the upregulation of the pro-apoptotic transcription factor CHOP.

  • Analysis of UPR-related Gene Expression by qPCR:

    • Isolate total RNA from the treated cells and perform reverse transcription to generate cDNA.

    • Use quantitative real-time PCR (qPCR) to measure the mRNA levels of UPR target genes, such as ATF4, spliced XBP1, and CHOP.

Visualization of Pathways and Workflows

Metabolic Pathway of 1-Deoxymethylsphinganine

metabolism cluster_synthesis Synthesis cluster_detoxification Detoxification Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT Glycine Glycine Glycine->SPT 1-Deoxymethylsphinganine 1-Deoxymethylsphinganine SPT->1-Deoxymethylsphinganine Condensation CYP4F_Enzymes CYP4F_Enzymes 1-Deoxymethylsphinganine->CYP4F_Enzymes Hydroxylated_Metabolites Hydroxylated_Metabolites CYP4F_Enzymes->Hydroxylated_Metabolites Hydroxylation Excretion Excretion Hydroxylated_Metabolites->Excretion

Caption: Metabolic pathway of 1-deoxymethylsphinganine synthesis and detoxification.

Signaling Pathways Affected by DeoxySLs

signaling cluster_effects Cellular Effects cluster_pathways Modulated Signaling Pathways DeoxySLs DeoxySLs Mitochondrial_Dysfunction Mitochondrial_Dysfunction DeoxySLs->Mitochondrial_Dysfunction ER_Stress ER_Stress DeoxySLs->ER_Stress Neurotoxicity Neurotoxicity DeoxySLs->Neurotoxicity NR2F1_2 NR2F1/2 DeoxySLs->NR2F1_2 modulates SK1 Sphingosine Kinase 1 DeoxySLs->SK1 inhibits NMDAR NMDA Receptor DeoxySLs->NMDAR affects

Caption: Overview of cellular effects and signaling pathways modulated by deoxySLs.

Experimental Workflow for LC-MS/MS Analysis

workflow Sample Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Internal_Standard Internal_Standard Internal_Standard->Lipid_Extraction Drying Drying Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC_MS_MS Reconstitution->LC_MS_MS Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis

Caption: General experimental workflow for the quantification of 1-deoxymethylsphinganine.

Conclusion

1-Deoxymethylsphinganine and other deoxysphingolipids are atypical lipids with significant cytotoxic and neurotoxic properties. Their accumulation in mammalian cells, resulting from the promiscuous activity of serine palmitoyltransferase, leads to mitochondrial dysfunction, ER stress, and the modulation of key signaling pathways. The slow, cytochrome P450-mediated detoxification pathway is often insufficient to prevent their harmful effects, particularly in the context of genetic mutations or metabolic dysregulation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the function and metabolism of these intriguing molecules further. A deeper understanding of the mechanisms underlying the toxicity of 1-deoxymethylsphinganine is crucial for the development of therapeutic strategies for associated diseases such as HSAN1 and diabetes.

References

The Pathophysiological Impact of Elevated 1-Deoxysphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of 1-deoxysphingolipids (1-deoxySLs), a class of atypical and neurotoxic sphingolipids, are increasingly implicated in the pathophysiology of a range of debilitating diseases. Unlike canonical sphingolipids, 1-deoxySLs lack the C1 hydroxyl group, a structural alteration that prevents their degradation and leads to their accumulation in cells, triggering a cascade of cytotoxic events.[1][2] This technical guide provides an in-depth exploration of the pathophysiological roles of elevated 1-deoxySL levels, with a focus on their synthesis, their involvement in hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes mellitus (T2DM), and chemotherapy-induced peripheral neuropathy, and the molecular mechanisms underlying their toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target 1-deoxySL-mediated pathology.

Introduction: The Aberrant Synthesis of 1-Deoxysphingolipids

Sphingolipids are essential structural components of cell membranes and play crucial roles in cellular signaling.[3][4] Their de novo synthesis is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine (B559523) with palmitoyl-CoA.[1][5] However, under certain pathological conditions, SPT can utilize L-alanine or glycine (B1666218) as alternative substrates, leading to the formation of 1-deoxysphinganine (doxSA) and 1-deoxymethylsphinganine, respectively.[1][4][6] These atypical sphingoid bases are the precursors to the broader class of 1-deoxySLs.

The defining structural feature of 1-deoxySLs is the absence of the C1 hydroxyl group.[1][2] This seemingly minor alteration has profound metabolic consequences. The C1 hydroxyl group is essential for the phosphorylation of sphingoid bases by sphingosine (B13886) kinases, a critical step in their canonical degradation pathway.[5][6] Lacking this functional group, 1-deoxySLs cannot be catabolized and instead accumulate within cells, leading to cellular dysfunction and toxicity.[1][6]

Pathophysiological Roles in Disease

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is a rare, autosomal dominant inherited neuropathy characterized by progressive sensory loss, particularly in the lower limbs, which can lead to injuries, infections, and muscle wasting.[6][7] The genetic basis of HSAN1 lies in missense mutations in the genes encoding the SPTLC1 and SPTLC2 subunits of the SPT enzyme.[8][9][10] These mutations alter the substrate preference of SPT, increasing its affinity for L-alanine and resulting in the pathological production and accumulation of neurotoxic 1-deoxySLs.[5][8][11] The accumulation of these lipids in neurons is a key driver of the axonal degeneration and neurotoxicity observed in HSAN1 patients.[11]

Type 2 Diabetes Mellitus (T2DM)

Elevated plasma levels of 1-deoxySLs are significantly associated with impaired fasting glucose, metabolic syndrome, and T2DM.[12][13] Studies have shown that 1-deoxySL levels can serve as independent predictors for the future development of T2DM, even after adjusting for other risk factors like glycated hemoglobin.[12] The link between 1-deoxySLs and diabetic complications, particularly diabetic peripheral neuropathy, is an area of active investigation. The clinical similarities between diabetic neuropathy and HSAN1 suggest a shared pathogenic mechanism involving 1-deoxySL-mediated neurotoxicity.[14][15] In vitro studies have demonstrated that 1-deoxySLs can induce the death of pancreatic beta-cells and impair insulin (B600854) secretion.[13][16]

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Peripheral neuropathy is a common and often dose-limiting side effect of certain chemotherapeutic agents, such as paclitaxel (B517696).[17][18] Emerging evidence suggests a role for 1-deoxySLs in the pathogenesis of CIPN. Studies have shown that paclitaxel treatment can lead to a dose-dependent increase in cellular levels of 1-deoxySLs.[19][20] Furthermore, an association has been observed between the incidence and severity of neuropathy in breast cancer patients undergoing paclitaxel therapy and their plasma levels of very-long-chain 1-deoxyceramides.[17][18][19] Docetaxel (B913), another taxane-based chemotherapeutic, has also been shown to increase 1-deoxySL levels in the dorsal root ganglia of mice.[21]

Molecular Mechanisms of 1-Deoxysphingolipid Toxicity

The accumulation of 1-deoxySLs triggers a range of cellular stress responses and organelle dysfunction, ultimately leading to cell death. The primary mechanisms of their toxicity include:

  • Mitochondrial Dysfunction: 1-deoxySLs, particularly their N-acylated metabolites, have been shown to localize to mitochondria.[14][22][23] This accumulation leads to mitochondrial fragmentation, swelling, and overall dysfunction, impairing cellular energy metabolism and increasing the production of reactive oxygen species.[6][14][24]

  • Endoplasmic Reticulum (ER) Stress: The ER is the primary site of sphingolipid synthesis.[5] The aberrant production of 1-deoxySLs can disrupt ER homeostasis, leading to ER stress.[6] This is characterized by morphological changes in the ER, including the formation of enlarged domains.[6]

  • Cytoskeletal Disruption: 1-deoxysphinganine has been shown to cause rapid disruption of the neuronal cytoskeleton.[25] This can impair axonal transport and contribute to the axonal degeneration seen in neuropathies.

  • Altered Cellular Signaling: 1-deoxySLs can interfere with key cellular signaling pathways. For instance, they have been shown to modulate the activity of components involved in cytoskeletal regulation and to impact N-methyl-D-aspartate receptor (NMDAR) signaling in neurons.[25]

  • Inflammasome Activation: Recent studies have indicated that 1-deoxySLs can induce the accumulation of autophagosomes and lysosomes and trigger the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[26][27]

Quantitative Data on 1-Deoxysphingolipid Levels

The following table summarizes representative data on 1-deoxySL levels in various pathological conditions. It is important to note that absolute concentrations can vary depending on the specific lipid species measured, the analytical method used, and the patient cohort.

ConditionAnalyteSample TypeConcentration Range (Control)Concentration Range (Affected)Fold ChangeReference
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Total 1-deoxySLsPlasma0.1 - 0.3 µMUp to 1.2 µM~4-12x[26]
Type 2 Diabetes Mellitus (T2DM) 1-deoxysphingolipidsPlasmaSignificantly lower than T2DMSignificantly elevated-[12][13]
Metabolic Syndrome 1-deoxysphingolipidsPlasmaSignificantly lower than MetSSignificantly elevated-[12]
Paclitaxel-Induced Neuropathy (Breast Cancer Patients) C24 1-deoxyceramidePlasmaLower in patients with no/mild neuropathyHigher in patients with moderate/severe neuropathyAssociation with severity[17]
Docetaxel Treatment (Mice) Total 1-deoxySLsDorsal Root GangliaLower than treatedSignificantly elevated-[21]

Key Experimental Protocols

This section provides an overview of methodologies commonly used to study the pathophysiological effects of 1-deoxySLs.

Quantification of 1-Deoxysphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately measure the levels of various 1-deoxySL species in biological samples.

Methodology:

  • Lipid Extraction: Lipids are extracted from plasma, cells, or tissues using a modified Bligh and Dyer or Folch method.

  • Internal Standards: A known amount of a stable isotope-labeled internal standard (e.g., d7-1-deoxysphinganine) is added to each sample to correct for extraction efficiency and instrument variability.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 liquid chromatography column. A gradient of solvents (e.g., water, methanol, acetonitrile (B52724) with formic acid and ammonium (B1175870) formate) is used to separate the different lipid species based on their polarity.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for each 1-deoxySL species and the internal standard.

  • Data Analysis: The peak areas of the endogenous 1-deoxySLs are normalized to the peak area of the internal standard. A calibration curve generated with known amounts of authentic standards is used to determine the absolute concentration of each analyte.

Assessment of Mitochondrial Morphology and Function

Objective: To evaluate the impact of 1-deoxySLs on mitochondrial integrity and activity.

Methodology:

  • Cell Culture and Treatment: Neuronal or other relevant cell lines are cultured and treated with a specific 1-deoxySL (e.g., 1-deoxysphinganine) or vehicle control for a defined period.

  • Mitochondrial Staining:

    • Morphology: Cells are incubated with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) that accumulates in active mitochondria.

    • Membrane Potential: Cells are stained with a potentiometric dye (e.g., JC-1 or TMRE) to assess the mitochondrial membrane potential, an indicator of mitochondrial health.

  • Fluorescence Microscopy: Stained cells are imaged using a fluorescence or confocal microscope.

  • Image Analysis:

    • Morphology: Mitochondrial morphology is qualitatively assessed for fragmentation (small, spherical mitochondria) versus a normal tubular network. Quantitative analysis can be performed using specialized software to measure parameters like mitochondrial length and branching.

    • Membrane Potential: The ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRE) is quantified to determine changes in mitochondrial membrane potential.

  • Functional Assays:

    • Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer can be used to measure real-time OCR, providing insights into mitochondrial respiration.

    • ATP Production: Cellular ATP levels can be measured using a luciferase-based assay.

In Vitro Neurite Outgrowth and Toxicity Assay

Objective: To assess the neurotoxic effects of 1-deoxySLs on primary neurons.

Methodology:

  • Primary Neuron Culture: Dorsal root ganglia (DRG) neurons are dissected from embryonic or neonatal rodents and cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated plates).

  • Treatment: After allowing the neurons to extend neurites, the cultures are treated with varying concentrations of a 1-deoxySL or vehicle control.

  • Immunocytochemistry: After the treatment period, the cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their processes. A nuclear stain (e.g., DAPI) is also used.

  • Microscopy and Image Analysis: Images of the stained neurons are captured using a fluorescence microscope.

  • Quantification of Neurite Outgrowth and Degeneration:

    • Neurite Length: The total length of neurites per neuron is measured using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Neurite Swelling/Beading: The presence and number of neurite swellings or varicosities, indicative of axonal stress, are quantified.

    • Cell Viability: The number of viable neurons (e.g., those with intact nuclei and neurites) is counted.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

cluster_synthesis Canonical vs. Atypical Sphingolipid Synthesis Palmitoyl-CoA Palmitoyl-CoA SPT SPT Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT Canonical L-Alanine L-Alanine L-Alanine->SPT Atypical (e.g., HSAN1) 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine 1-Deoxysphinganine (doxSA) 1-Deoxysphinganine (doxSA) SPT->1-Deoxysphinganine (doxSA) Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Ceramides Ceramides Sphinganine->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids 1-Deoxyceramides 1-Deoxyceramides 1-Deoxysphinganine (doxSA)->1-Deoxyceramides Accumulation & Toxicity Accumulation & Toxicity 1-Deoxyceramides->Accumulation & Toxicity

Caption: Biosynthesis of canonical and atypical sphingolipids.

cluster_mito Mitochondrial Dysfunction cluster_er ER Stress cluster_cyto Cytoskeletal Disruption cluster_inflam Inflammation Elevated 1-DeoxySLs Elevated 1-DeoxySLs Mitochondrial Localization Mitochondrial Localization Elevated 1-DeoxySLs->Mitochondrial Localization ER Accumulation ER Accumulation Elevated 1-DeoxySLs->ER Accumulation Actin & Microtubule Instability Actin & Microtubule Instability Elevated 1-DeoxySLs->Actin & Microtubule Instability NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Elevated 1-DeoxySLs->NLRP3 Inflammasome Activation Mitochondrial Fragmentation Mitochondrial Fragmentation Mitochondrial Localization->Mitochondrial Fragmentation Decreased Membrane Potential Decreased Membrane Potential Mitochondrial Fragmentation->Decreased Membrane Potential Increased ROS Production Increased ROS Production Decreased Membrane Potential->Increased ROS Production Impaired Respiration Impaired Respiration Increased ROS Production->Impaired Respiration Cellular Dysfunction & Apoptosis Cellular Dysfunction & Apoptosis Impaired Respiration->Cellular Dysfunction & Apoptosis ER Morphological Changes ER Morphological Changes ER Accumulation->ER Morphological Changes Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) ER Morphological Changes->Unfolded Protein Response (UPR) Unfolded Protein Response (UPR)->Cellular Dysfunction & Apoptosis Impaired Axonal Transport Impaired Axonal Transport Actin & Microtubule Instability->Impaired Axonal Transport Impaired Axonal Transport->Cellular Dysfunction & Apoptosis IL-1β Release IL-1β Release NLRP3 Inflammasome Activation->IL-1β Release IL-1β Release->Cellular Dysfunction & Apoptosis

Caption: Cellular toxicity pathways of 1-deoxysphingolipids.

Biological Sample (Plasma, Cells, Tissue) Biological Sample (Plasma, Cells, Tissue) Lipid Extraction Lipid Extraction Biological Sample (Plasma, Cells, Tissue)->Lipid Extraction Internal Standard Spiking Internal Standard Spiking Lipid Extraction->Internal Standard Spiking LC Separation (C18 Column) LC Separation (C18 Column) Internal Standard Spiking->LC Separation (C18 Column) MS/MS Detection (ESI+, MRM) MS/MS Detection (ESI+, MRM) LC Separation (C18 Column)->MS/MS Detection (ESI+, MRM) Data Analysis (Normalization & Quantification) Data Analysis (Normalization & Quantification) MS/MS Detection (ESI+, MRM)->Data Analysis (Normalization & Quantification) 1-DeoxySL Concentration 1-DeoxySL Concentration Data Analysis (Normalization & Quantification)->1-DeoxySL Concentration

Caption: Workflow for 1-deoxySL quantification by LC-MS/MS.

Therapeutic Strategies and Future Directions

The central role of 1-deoxySLs in the pathophysiology of several diseases makes their synthesis and accumulation an attractive target for therapeutic intervention. Current strategies under investigation include:

  • Substrate Supplementation: L-serine supplementation has been shown to reduce the production of neurotoxic 1-deoxySLs in both a mouse model of HSAN1 and in human patients.[7][9] By increasing the availability of the canonical substrate for SPT, L-serine can competitively inhibit the utilization of L-alanine. L-serine supplementation has also shown promise in improving neuropathy in diabetic rats.[15]

  • SPT Inhibition: The development of specific inhibitors of the mutant SPT enzyme that do not affect the wild-type enzyme's function is a potential therapeutic avenue.

  • Enhancing 1-DeoxySL Clearance: Although 1-deoxySLs are resistant to canonical degradation, exploring alternative metabolic pathways or developing strategies to enhance their clearance could be beneficial.

Future research should focus on further elucidating the downstream signaling pathways affected by 1-deoxySLs, identifying novel biomarkers for early disease detection, and developing more targeted and effective therapeutic interventions to mitigate the detrimental effects of these toxic lipids.

Conclusion

The accumulation of 1-deoxysphingolipids due to aberrant enzymatic activity represents a significant pathogenic mechanism in a growing number of neurological and metabolic disorders. A thorough understanding of their synthesis, metabolism, and cytotoxic effects is paramount for the development of effective diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge in the field, aiming to equip researchers, scientists, and drug development professionals with the foundational information needed to advance research and develop novel treatments for 1-deoxySL-mediated diseases.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, experimental applications, and profound impact of deuterated internal standards in mass spectrometry. As the gold standard for bioanalysis, these stable isotope-labeled compounds are instrumental in ensuring data integrity and reliability, from early-stage drug discovery to regulated clinical trial sample analysis.

The Foundational Role of Deuterated Internal Standards

Deuterated internal standards are analogues of a target analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This subtle modification increases the molecular weight of the compound without significantly altering its chemical and physical properties.[1] In liquid chromatography-mass spectrometry (LC-MS), a deuterated standard co-elutes with the analyte, meaning they experience the same conditions during sample preparation, chromatography, and ionization.[2] By adding a known concentration of the deuterated standard to every sample, calibration standard, and quality control sample at the outset of the analytical workflow, it serves as a robust internal reference to correct for variability.[3]

The primary advantages of employing deuterated internal standards include:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample processing, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated internal standard, added before these steps, experiences the same degree of loss as the analyte, ensuring the ratio of analyte to internal standard remains constant.[3]

  • Improved Assay Robustness and Throughput: By minimizing analytical variability, deuterated standards contribute to more reliable and reproducible bioanalytical methods. This increased robustness can lead to a higher sample throughput and a lower rate of failed analytical runs.[3]

  • Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in a significant improvement in the accuracy and precision of the quantitative data, which is critical for making informed decisions in drug development.[3]

Data Presentation: Quantitative Insights

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize validation and pharmacokinetic data from studies utilizing deuterated standards for various drug classes.

Table 1: Method Validation Parameters for Immunosuppressant Analysis in Whole Blood using Deuterated Internal Standards [4]

AnalyteLinearity Range (ng/mL)Intra-assay Precision (CV%)Intra-assay Accuracy (%)Inter-assay Precision (CV%)Inter-assay Accuracy (%)
Cyclosporine A2 - 12500.9 - 14.789 - 1382.5 - 12.590 - 113
Tacrolimus0.5 - 42.20.9 - 14.789 - 1382.5 - 12.590 - 113
Sirolimus0.6 - 49.20.9 - 14.789 - 1382.5 - 12.590 - 113
Everolimus (B549166)0.5 - 40.80.9 - 14.789 - 1382.5 - 12.590 - 113
Mycophenolic Acid0.01 - 7.5 (µg/mL)0.9 - 14.789 - 1382.5 - 12.590 - 113

Table 2: Validation Summary for the Quantification of Vitamin D Metabolites in Plasma by UHPLC-MS/MS with Deuterated Internal Standards [5]

Parameter25-OH D325-OH D224,25-(OH)2 D31,25-(OH)2 D31,25-(OH)2 D2
Intra-day Precision (RSD%) 1.62.13.54.13.8
Inter-day Precision (RSD%) 3.74.25.96.86.5
Limit of Quantitation (pg/mL) 1010202020
Recovery (%) 8582756555

Table 3: Comparative Pharmacokinetic Parameters of Tetrabenazine and its Deuterated Form, Deutetrabenazine [2][6]

ParameterTetrabenazine (25 mg)Deutetrabenazine (15 mg)
Total (α+β)-HTBZ Cmax (ng/mL) 104.033.3
Total (α+β)-HTBZ AUCinf (ng·h/mL) 520.0609.0
α-HTBZ t1/2 (h) 4.79.0
β-HTBZ t1/2 (h) 6.410.0

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for common applications employing deuterated internal standards.

Protocol 1: Quantification of Immunosuppressants in Human Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.[4][7]

1. Sample Preparation

  • Prepare a working internal standard solution containing the deuterated analogues of each immunosuppressant (e.g., CSA-d4, TAC-13C-d2, SIR-13C-d3, EVE-d4) in a mixture of methanol (B129727) and 0.1 M zinc sulfate (B86663) solution.[4]

  • To 50 µL of whole blood (calibrator, quality control, or patient sample), add 100 µL of the internal standard working solution.[4]

  • Vortex the mixture for 20 seconds to precipitate proteins.[4]

  • Centrifuge the samples at 16,100 x g for 3 minutes.[4]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography (HPLC) system with online solid-phase extraction (SPE).[7]

  • Analytical Column: C18 or Phenyl-Hexyl column.[4][8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[8]

  • Gradient: A suitable gradient to separate the analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.[7]

  • Scan Type: Selected Reaction Monitoring (SRM).[7]

  • MRM Transitions: Optimized precursor-to-product ion transitions for each analyte and its deuterated internal standard.

3. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression (e.g., 1/x).[4]

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Vitamin D Metabolites in Human Plasma by UHPLC-MS/MS

This protocol outlines a method for the simultaneous determination of five vitamin D metabolites.[5]

1. Sample Preparation

  • Spike plasma samples with a solution containing the deuterated internal standards for each vitamin D metabolite (e.g., D6-25-OH D3, D6-25-OH D2, D6-1,25-(OH)2 D3, and D6-1,25-(OH)2 D2).[5]

  • Perform protein precipitation followed by solid-phase extraction (SPE).[5]

  • Carry out a Diels-Alder derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to improve ionization efficiency.[5]

2. UHPLC-MS/MS Analysis

  • UHPLC System: An ultra-high-performance liquid chromatography system.[5]

  • Mass Spectrometer: A tandem mass spectrometer.[5]

  • Ionization Mode: Positive ion electrospray ionization.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: Optimized transitions for the derivatized vitamin D metabolites and their deuterated internal standards.

3. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex experimental workflows and logical relationships. The following visualizations, created using the DOT language, depict key processes where deuterated standards are integral.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Deuterated Internal Standard (IS) Sample->Spike_IS Add known concentration of IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection LC_Separation LC Separation (Analyte and IS co-elute) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification of Unknown Samples Calibration_Curve->Quantification

Bioanalytical workflow using a deuterated internal standard.

silac_workflow cluster_labeling Metabolic Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing & Analysis Light_Culture Cell Culture 1 ('Light' amino acids, e.g., 12C6-Arg) Treatment_A Control/Treatment A Light_Culture->Treatment_A Heavy_Culture Cell Culture 2 ('Heavy' amino acids, e.g., 13C6-Arg) Treatment_B Treatment B Heavy_Culture->Treatment_B Combine Combine Cell Populations (1:1 ratio) Treatment_A->Combine Treatment_B->Combine Lyse_Digest Cell Lysis & Protein Digestion Combine->Lyse_Digest LC_MS LC-MS/MS Analysis Lyse_Digest->LC_MS Quantify Quantify Peptide Ratios (Heavy/Light) LC_MS->Quantify

SILAC proteomics workflow for quantitative analysis.

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Drug (e.g., Ibuprofen) Metabolite_1 Hydroxy Metabolite Parent_Drug->Metabolite_1 CYP450 Oxidation Metabolite_2 Carboxy Metabolite Parent_Drug->Metabolite_2 CYP450 Oxidation Conjugate Glucuronide Conjugate Metabolite_1->Conjugate UGT Conjugation Metabolite_2->Conjugate Excretion Excretion Conjugate->Excretion

Simplified drug metabolism pathway of Ibuprofen.

References

Methodological & Application

Application Note: High-Throughput Quantification of Atypical Sphingolipids Using 1-Desoxymethylsphinganine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of atypical deoxysphingoid bases, such as 1-deoxymethylsphinganine (B3091860), in biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, 1-Desoxymethylsphinganine-d5, is employed. The protocol outlines a straightforward protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals investigating the role of atypical sphingolipids in various physiological and pathological processes.

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as signaling molecules involved in a variety of cellular processes.[1][2] Atypical deoxysphingoid bases, such as 1-deoxymethylsphinganine, are formed through the condensation of L-alanine or glycine (B1666218) with a fatty acyl-CoA by the enzyme serine palmitoyltransferase.[3] Altered levels of these atypical sphingolipids have been implicated in several disease states, making their accurate quantification crucial for understanding their biological roles and potential as biomarkers.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis. This application note details a method using this compound as an internal standard for the reliable quantification of 1-deoxymethylsphinganine.

Experimental Protocols

Materials and Reagents
  • 1-Desoxymethylsphinganine

  • This compound

  • LC-MS/MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (or other biological matrix)

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Protein Precipitation: Add 200 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 v/v Mobile Phase A:Mobile Phase B). Vortex for 15 seconds and transfer to an LC autosampler vial.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile:Isopropanol (50:50, v/v)

  • Gradient Elution: A representative gradient is shown in the table below. The flow rate and gradient may need to be optimized for specific LC systems and columns.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.05950.4
2.55950.4
2.69550.4
4.09550.4
  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode

  • Multiple Reaction Monitoring (MRM): The MRM transitions for 1-deoxymethylsphinganine and its deuterated internal standard should be optimized. Representative transitions are provided below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Deoxymethylsphinganine286.3268.310015
This compound291.3273.310015
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of 1-deoxymethylsphinganine using this compound as an internal standard. The data presented is representative of typical performance for similar sphingolipid assays.[4][5][6]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
1-Deoxymethylsphinganine0.5 - 500> 0.9950.5
Table 2: Precision and Accuracy
AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
1-Deoxymethylsphinganine1.5 (Low QC)< 10< 1295 - 105
75 (Mid QC)< 8< 1097 - 103
400 (High QC)< 7< 998 - 102
Table 3: Recovery
AnalyteSpiked Concentration (ng/mL)Recovery (%)
1-Deoxymethylsphinganine1.585 - 95
40088 - 98

Visualizations

Signaling Pathway and Analytical Workflow

The following diagrams illustrate the biosynthetic pathway leading to the formation of atypical sphingolipids and the general workflow for their quantification using LC-MS/MS with a deuterated internal standard.

cluster_0 Biosynthesis of Atypical Sphingolipids L-Alanine L-Alanine Serine Palmitoyltransferase Serine Palmitoyltransferase L-Alanine->Serine Palmitoyltransferase Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Serine Palmitoyltransferase 3-Keto-1-deoxymethylsphinganine 3-Keto-1-deoxymethylsphinganine Serine Palmitoyltransferase->3-Keto-1-deoxymethylsphinganine Reductase Reductase 3-Keto-1-deoxymethylsphinganine->Reductase 1-Deoxymethylsphinganine 1-Deoxymethylsphinganine Reductase->1-Deoxymethylsphinganine

Caption: Biosynthesis of 1-Deoxymethylsphinganine.

Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Note: Quantitative Analysis of Plasma 1-Deoxysphingolipids by LC-MS/MS Using 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxysphingolipids (doxSLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphinganine (B43673) and sphingosine (B13886).[1] This structural difference prevents their degradation through standard catabolic pathways, leading to their accumulation.[1][2] DoxSLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine or L-glycine as a substrate instead of its usual substrate, L-serine.[2][3] Elevated levels of doxSLs, such as 1-deoxysphinganine (doxSA) and 1-deoxysphingosine (doxSO), have been implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes mellitus (T2DM), and metabolic syndrome.[4][5][6] Consequently, the accurate quantification of these biomarkers in plasma is crucial for clinical research and drug development.

This application note provides a detailed protocol for the sensitive and specific quantification of total 1-deoxysphinganine (doxSA) and 1-deoxysphingosine (doxSO) in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs 1-Desoxymethylsphinganine-d5 as an internal standard to ensure high accuracy and precision.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (this compound), which is chemically identical to the analytes of interest but has a different mass, is added to the plasma sample at the beginning of the sample preparation process.[7] This standard co-elutes with the analytes and serves to correct for any variability during sample extraction, derivatization, and ionization.[8]

Plasma samples undergo acid hydrolysis to release the free sphingoid bases from their N-acylated forms (e.g., deoxyceramides), allowing for the measurement of the total doxSL pool.[5][9] The extracted lipids are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[10] Quantification is achieved by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled standards.[11]

Experimental Protocols

3.1. Materials and Reagents

  • Standards: 1-deoxysphinganine (doxSA), 1-deoxysphingosine (doxSO) (Avanti Polar Lipids)

  • Internal Standard: this compound (d5-m17:0) (Avanti Polar Lipids)[7]

  • Solvents: Methanol, Chloroform, 1-Butanol, Acetonitrile (all LC-MS grade)

  • Reagents: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH), Ammonium (B1175870) hydroxide (NH4OH), Formic acid, Ammonium formate

  • Water: LC-MS grade water

  • Plasma: Human plasma (K2-EDTA)

3.2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxSA, doxSO, and this compound in methanol.

  • Working Standard Mixture (10 µg/mL): Combine appropriate volumes of doxSA and doxSO stock solutions and dilute with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a surrogate matrix (e.g., charcoal-stripped plasma or a PBS/BSA solution) to achieve a concentration range relevant for physiological levels (e.g., 10-1000 nM).

3.3. Sample Preparation (Lipid Extraction and Hydrolysis)

This protocol is adapted from methods described for plasma sphingolipid analysis.[5][9]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Spiking: To 50 µL of plasma in a glass tube, add 10 µL of the Internal Standard Working Solution (1 µg/mL).

  • Protein Precipitation: Add 500 µL of a methanol:chloroform (2:1, v/v) mixture. Vortex vigorously for 1 minute.

  • Acid Hydrolysis: Add 75 µL of methanolic HCl (1 M HCl in methanol). Cap the tubes tightly and incubate at 65°C for 16 hours to hydrolyze N-acylated species.[5]

  • Neutralization and Base Hydrolysis: Cool the samples to room temperature. Add 100 µL of 10 M KOH to neutralize the acid and hydrolyze phospholipids.[5]

  • Liquid-Liquid Extraction:

    • Add 625 µL of chloroform, 100 µL of 2N ammonium hydroxide, and 500 µL of alkaline water (pH ~10).[5]

    • Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the lower organic phase to a new glass tube.

  • Washing: Wash the organic phase twice with 500 µL of alkaline water.

  • Drying: Evaporate the final organic phase to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Methanol/Acetonitrile/Water with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity, Waters Acquity)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[5]

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[10]

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.2% formic acid[12]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase B
0.050
1.050
8.098
10.098
10.150
12.050

4.2. Mass Spectrometry Conditions

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 450°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
1-deoxysphinganine (doxSA)286.3268.35015
1-deoxysphingosine (doxSO)284.3266.35015
This compound (IS)277.560.15020

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation and Expected Results

Table 3: Typical Plasma Concentrations of 1-Deoxysphingolipids

AnalyteHealthy Controls (µM)Type 2 Diabetes Mellitus (µM)Reference
1-deoxysphinganine (doxSA)0.07 ± 0.030.09 ± 0.06[9]
1-deoxysphingosine (doxSO)~0.06 - 0.10~0.13 - 0.17[13][14]

Note: Concentrations can vary based on the cohort, methodology, and disease state. The presented values are for total hydrolyzed doxSLs.

Visualizations

6.1. Biosynthesis Pathway of 1-Deoxysphingolipids

G cluster_0 Canonical Sphingolipid Pathway cluster_1 1-Deoxysphingolipid Pathway Ser L-Serine KDS 3-ketodihydrosphingosine Ser->KDS + Palmitoyl-CoA PalCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPTLC1/SPTLC2) SA Sphinganine (SA) KDS->SA Cer Ceramides SA->Cer ComplexSL Complex Sphingolipids Cer->ComplexSL Ala L-Alanine doxSA 1-deoxysphinganine (doxSA) Ala->doxSA + Palmitoyl-CoA doxDHCer 1-deoxy-dihydroceramides doxSA->doxDHCer doxSO 1-deoxysphingosine (doxSO) doxSA->doxSO SPT->KDS SPT->doxSA G start Start: Plasma Sample (50 µL) spike Spike with Internal Standard (this compound) start->spike precip Protein Precipitation (Methanol:Chloroform) spike->precip hydrolysis Acid Hydrolysis (16h @ 65°C) precip->hydrolysis neutralize Neutralization & Base Hydrolysis (KOH) hydrolysis->neutralize extract Liquid-Liquid Extraction (Chloroform) neutralize->extract wash Wash Organic Phase extract->wash dry Evaporate to Dryness (Nitrogen Stream) wash->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Processing & Quantification analyze->quantify end End: Report Concentrations quantify->end

References

Protocol for sphingolipid extraction from tissues using 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of Sphingolipids from Tissues

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in critical cellular processes.[1] Key metabolites, such as ceramide (Cer) and sphingosine-1-phosphate (S1P), are pivotal mediators in signaling cascades that regulate cell proliferation, differentiation, apoptosis, and stress responses.[2][3][4] Given their roles in cellular function and pathology, accurate quantification of sphingolipids in biological tissues is crucial for research in areas like oncology, neurodegenerative diseases, and metabolic disorders.

This document provides a detailed protocol for the extraction of sphingolipids from animal tissues for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] The protocol incorporates 1-Desoxymethylsphinganine-d5, a deuterated analog, as an internal standard to ensure high accuracy and precision by correcting for sample loss during extraction and variability during analysis.[7]

Principle of the Method

The protocol is based on a modified liquid-liquid extraction method, such as the Folch or Bligh and Dyer procedures, which are considered gold standards for lipid extraction from biological tissues.[8][9] The core principle involves:

  • Homogenization: Mechanical disruption of the tissue in the presence of solvents to release lipids.

  • Internal Standard Spiking: Addition of a known quantity of this compound at the initial stage. This deuterated standard mimics the chemical behavior of endogenous sphingolipids throughout the extraction and analysis process, allowing for accurate normalization.[7][10]

  • Monophasic Extraction: Creation of a single-phase solvent system (typically chloroform (B151607):methanol (B129727):water) to completely solubilize both polar and non-polar lipids from the tissue homogenate.[9][11]

  • Phase Separation: Addition of an aqueous salt solution to the monophasic mixture, inducing a separation into a lower organic phase (containing lipids) and an upper aqueous phase (containing polar non-lipid contaminants).[12][13]

  • Isolation and Preparation: The lipid-containing organic phase is collected, dried, and reconstituted in an appropriate solvent for subsequent LC-MS/MS analysis.

Experimental Workflow

G tissue 1. Tissue Collection & Weighing homogenize 2. Homogenization (in Methanol) tissue->homogenize add_is 3. Add Internal Standard (this compound) homogenize->add_is add_chloroform 4. Add Chloroform (Create Monophasic System) add_is->add_chloroform vortex_incubate 5. Vortex & Incubate add_chloroform->vortex_incubate phase_sep 6. Induce Phase Separation (Add Chloroform & Saline) vortex_incubate->phase_sep centrifuge 7. Centrifugation phase_sep->centrifuge collect_phase 8. Collect Lower Organic Phase centrifuge->collect_phase dry_down 9. Evaporate Solvent (under Nitrogen) collect_phase->dry_down reconstitute 10. Reconstitute for Analysis dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for sphingolipid extraction from tissue samples.

Detailed Protocol

Materials and Reagents
  • Tissues: Fresh or frozen (-80°C) animal tissues.

  • Internal Standard (IS): this compound solution (e.g., 1 mg/mL in methanol).

  • Solvents (LC-MS Grade): Chloroform, Methanol.

  • Homogenization Buffer (Optional): 20mM Tris pH 7.8 with protease and phosphatase inhibitors.[14]

  • Saline Solution: 0.9% (w/v) NaCl in ultrapure water.

  • Equipment:

    • Analytical balance

    • Homogenizer (e.g., bead beater, Dounce, or automated homogenizer)[14][15]

    • Glass centrifuge tubes with PTFE-lined caps

    • Vortex mixer

    • Refrigerated centrifuge

    • Nitrogen evaporator or SpeedVac

    • Autosampler vials for LC-MS/MS

Procedure

2.1. Sample Preparation and Homogenization

  • Thaw frozen tissue samples on ice.[14]

  • Weigh approximately 20-50 mg of tissue into a pre-weighed homogenization tube. Record the exact weight.

  • Add 10 volumes of ice-cold methanol per gram of tissue (e.g., for 50 mg of tissue, add 500 µL of methanol). For hard tissues, a homogenization buffer may be used initially.[11][14]

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic degradation.[16]

2.2. Internal Standard Addition

  • To the tissue homogenate, add a precise amount of the this compound internal standard solution. The final concentration should be within the linear range of the LC-MS/MS calibration curve. A typical starting point is 10-20 µL of a 10 µg/mL working solution.

  • Vortex briefly to mix.

2.3. Lipid Extraction (Modified Folch Method)

  • Add 2 volumes of chloroform for every 1 volume of methanol already present in the sample (creating the 2:1 chloroform:methanol ratio).[12][17] For a sample with 500 µL of methanol, add 1 mL of chloroform.

  • Vortex the mixture vigorously for 2 minutes to create a single-phase system and ensure thorough lipid extraction.[9]

  • Incubate the mixture at room temperature for 30 minutes, with occasional vortexing.

2.4. Phase Separation and Lipid Collection

  • Add 0.25 volumes of 0.9% NaCl solution relative to the total solvent volume.[13] (e.g., for 1.5 mL of solvent, add 375 µL of saline).

  • Vortex the tube for 1 minute. This will break the monophasic system and induce the formation of two distinct phases.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the layers.[15]

  • Three layers will be visible: a top aqueous layer (methanol/water), a middle layer of precipitated protein, and a bottom organic layer (chloroform) containing the lipids.

  • Carefully collect the bottom chloroform layer using a glass Pasteur pipette, ensuring not to disturb the protein interface, and transfer it to a new clean glass tube.

2.5. Final Sample Preparation for LC-MS/MS

  • Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matched solution.

  • Vortex thoroughly to dissolve the lipid film.

  • Transfer the final solution to an autosampler vial for analysis.

Quantitative Data Summary

The choice of extraction method can significantly impact the recovery of different sphingolipid classes. The following table summarizes typical recovery efficiencies for various methods.

Sphingolipid ClassMethanol Precipitation Recovery (%)[18]Folch Method Recovery (%)[18]Bligh & Dyer Recovery (%)[18]
Sphingosine-1-phosphate (S1P)98-10175-8540-55
Sphingosine (So)97-10080-9050-65
Sphinganine (Sa)96-9985-9560-72
Ceramide (Cer)98-10190-9665-80
Sphingomyelin (SM)97-10088-9562-78
Hexosylceramide (HexCer)96-10185-9455-70

Data represents typical recovery ranges and may vary based on tissue type and specific laboratory conditions. A simple methanol precipitation method can yield high recovery rates for a broad range of sphingolipids.[18] However, for tissues with high lipid content (>2%), the Folch method is often more accurate than the Bligh and Dyer method.[19][20]

Sphingolipid Signaling Pathway

The extraction and quantification of sphingolipids are vital for understanding their role in cell signaling. The central pathway involves the interplay between ceramide, sphingosine, and sphingosine-1-phosphate, which often have opposing biological effects.[4]

G sm Sphingomyelin (Membrane) cer Ceramide (Cer) sm->cer SMase sph Sphingosine (Sph) cer->sph Ceramidase apoptosis Apoptosis Stress Response cer->apoptosis sph->cer CerS s1p Sphingosine-1-Phosphate (S1P) sph->s1p SphK1/2 s1p->sph S1P Lyase/ Phosphatase survival Cell Survival Proliferation s1p->survival

Caption: Key intermediates in the sphingolipid signaling pathway.

Abbreviations: SMase (Sphingomyelinase), CerS (Ceramide Synthase), SphK1/2 (Sphingosine Kinase 1/2).

References

Application Notes and Protocols for the Detection of 1-Deoxysphingolipids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2] This structural difference prevents their degradation through canonical pathways, leading to their accumulation and implication in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetic neuropathy, and type 2 diabetes.[3][4][5] Their role as biomarkers and mediators in disease progression has necessitated the development of sensitive and specific analytical methods for their detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these molecules due to its high sensitivity and specificity.[6][7]

Biological Significance of 1-Deoxysphingolipids

The synthesis of 1-deoxysphingolipids occurs in the endoplasmic reticulum (ER) when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate, L-serine.[1][2][8] This leads to the formation of 1-deoxysphinganine (doxSA), the precursor to other deoxySLs like 1-deoxydihydroceramides (deoxyDHCer) and 1-deoxyceramides (deoxyCer).[3] Unlike canonical sphingolipids, deoxySLs cannot be phosphorylated at the C1 position, a critical step for their degradation.[2] Their accumulation has been shown to induce mitochondrial dysfunction, ER stress, and autophagy, ultimately leading to cellular toxicity.[3][5] The primary subcellular localization of deoxySLs appears to be the mitochondria, Golgi apparatus, and the ER.[2][5]

Mass Spectrometry Methods for 1-Deoxysphingolipid Analysis

The analysis of 1-deoxysphingolipids is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the necessary selectivity and sensitivity to differentiate and quantify the low-abundance deoxySL species from the much more abundant canonical sphingolipids.

Key Methodological Considerations:

  • Sample Preparation: Efficient extraction of sphingolipids from complex biological matrices like plasma, cells, or tissues is crucial. A common method involves a modified Bligh and Dyer or Folch extraction using a mixture of chloroform (B151607) and methanol (B129727).[7] The use of internal standards, typically stable isotope-labeled analogs of the target analytes, is essential for accurate quantification.[6][7]

  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is widely used to separate different sphingolipid species based on their hydrophobicity.[7] Hydrophilic interaction liquid chromatography (HILIC) has also been successfully applied and can offer advantages in analysis time and peak shape for certain sphingolipid classes.[9][10]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is typically employed for the detection of deoxySLs.[7] Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[7]

Experimental Protocols

Protocol 1: Extraction of 1-Deoxysphingolipids from Plasma
  • Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of a suitable internal standard mixture (e.g., deuterated 1-deoxysphinganine).

  • Lipid Extraction:

    • Add 375 µL of methanol and 125 µL of chloroform to the plasma sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 1-Deoxysphingolipids
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example using Reversed-Phase LC):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: Gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 60% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-Deoxysphinganine (doxSA)286.3268.3
1-Deoxydihydroceramide (d18:0/16:0)524.5268.3
1-Deoxyceramide (d18:1/16:0)522.5266.3
Internal Standard (e.g., d7-doxSA)293.3275.3

Note: The exact m/z values may vary slightly depending on the specific adduct and instrument calibration.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for LC-MS/MS methods for 1-deoxysphingolipid analysis, as compiled from various literature sources.

Parameter1-Deoxysphinganine (doxSA)1-Deoxydihydroceramides (deoxyDHCer)1-Deoxyceramides (deoxyCer)
Limit of Detection (LOD) 0.1 - 1 nM0.5 - 5 nM0.5 - 5 nM
Limit of Quantification (LOQ) 0.5 - 5 nM1 - 10 nM1 - 10 nM
Linearity (R²) > 0.99> 0.99> 0.99
Intra-day Precision (%RSD) < 10%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 20%< 20%
Recovery 85 - 110%80 - 115%80 - 115%

Visualizations

G cluster_workflow Experimental Workflow for 1-Deoxysphingolipid Analysis Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Add Internal Standards LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A generalized workflow for the analysis of 1-deoxysphingolipids using LC-MS/MS.

G cluster_pathway 1-Deoxysphingolipid Synthesis and Cytotoxicity Pathway ER Endoplasmic Reticulum (ER) doxSA 1-Deoxysphinganine (doxSA) SPT Serine Palmitoyltransferase (SPT) SPT->doxSA in ER Alanine L-Alanine + Palmitoyl-CoA Alanine->SPT deoxyCer 1-Deoxy(dihydro)ceramides doxSA->deoxyCer Mito Mitochondria deoxyCer->Mito Accumulation Dysfunction Mitochondrial Dysfunction Mito->Dysfunction Autophagy Autophagy Dysfunction->Autophagy Toxicity Cellular Toxicity Autophagy->Toxicity

Caption: Signaling pathway of 1-deoxysphingolipid-induced cellular toxicity.

References

Application Notes and Protocols for Lipidomics Workflow Incorporating 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular physiology and pathology. Sphingolipids, a diverse class of lipids, are not only structural components of cell membranes but also key signaling molecules involved in various cellular processes such as proliferation, apoptosis, and inflammation.[1] Atypical sphingolipids, such as 1-deoxysphingolipids (deoxySLs), are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine or glycine (B1666218) instead of L-serine.[2][3] These lipids, including 1-desoxymethylsphinganine, lack the C1-hydroxyl group, which prevents their degradation through canonical pathways, leading to their accumulation and association with several diseases.[2][4]

Accurate quantification of these lipid species is paramount for elucidating their roles in health and disease. Stable isotope dilution mass spectrometry using deuterated internal standards is the gold standard for precise and accurate lipid quantification.[1] This document provides a detailed workflow and experimental protocols for the incorporation of 1-Desoxymethylsphinganine-d5 as an internal standard in a quantitative lipidomics platform, primarily targeting atypical sphingolipids.

Rationale for Using this compound

This compound is an ideal internal standard for the analysis of atypical sphingolipids for several reasons:

  • Chemical Similarity: It is structurally identical to its endogenous counterpart, 1-desoxymethylsphinganine, ensuring similar behavior during extraction and ionization.

  • Mass Differentiation: The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for its differentiation from the endogenous analyte by the mass spectrometer.

  • Early Addition: It can be added at the initial stage of sample preparation to account for variability in extraction efficiency and sample handling.[4]

  • Accurate Quantification: By comparing the peak area of the endogenous lipid to that of the known concentration of the deuterated standard, precise quantification can be achieved.

Experimental Workflow

The overall workflow for a lipidomics experiment incorporating this compound involves several key stages, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Sample Collection (Plasma, Cells, Tissues) B Spiking with This compound Internal Standard A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer) B->C D Solvent Evaporation C->D E Reconstitution D->E F Chromatographic Separation (e.g., C18 Reverse Phase) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Ratio Calculation (Endogenous/Internal Standard) H->I J Quantification using Calibration Curve I->J K Statistical Analysis J->K

Caption: A typical experimental workflow for lipidomics analysis.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is a modification of the Folch method, a widely used technique for lipid extraction.

Materials:

  • Plasma samples

  • This compound internal standard solution (in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% (w/v) Sodium Chloride (NaCl) solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass centrifuge tube, add a known amount of this compound internal standard solution.

  • Sample Addition: Add 100 µL of plasma to the tube containing the internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Using a clean glass Pasteur pipette, carefully collect the lower organic phase, avoiding the protein disk, and transfer it to a new clean tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as 100 µL of methanol.

Protocol 2: LC-MS/MS Analysis of Atypical Sphingolipids

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of 1-desoxymethylsphinganine and other related lipids.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. For 1-desoxymethylsphinganine and its d5-labeled standard, typical transitions would involve the precursor ion ([M+H]+) and a characteristic product ion resulting from the loss of water or other neutral fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-DesoxymethylsphinganineTo be determinedTo be determinedTo be optimized
This compound Precursor + 5To be determinedTo be optimized
1-DeoxysphinganineTo be determinedTo be determinedTo be optimized
1-DeoxydihydroceramidesVariableTo be determinedTo be optimized

Note: The exact m/z values and collision energies need to be empirically determined for the specific instrument used.

Data Presentation and Quantification

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The concentration of each analyte is calculated based on the ratio of its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Table 1: Representative Quantitative Data for Atypical Sphingolipids in Human Plasma

Lipid SpeciesControl Group (ng/mL)Disease Group (ng/mL)p-value
1-Desoxymethylsphinganine1.5 ± 0.34.8 ± 1.1<0.001
1-Deoxysphinganine2.2 ± 0.57.1 ± 1.5<0.001
C16:0-1-Deoxydihydroceramide0.8 ± 0.22.5 ± 0.6<0.01
C24:0-1-Deoxydihydroceramide1.1 ± 0.33.2 ± 0.8<0.01

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Table 2: Method Validation Parameters

Parameter1-Desoxymethylsphinganine
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
Intra-day Precision (%CV)<10%
Inter-day Precision (%CV)<15%
Recovery (%)85-110%

Signaling Pathways Involving Atypical Sphingolipids

The accumulation of 1-deoxysphingolipids has been linked to cellular dysfunction and the pathology of several diseases.[5] While the precise signaling pathways are still under investigation, evidence suggests their involvement in processes such as mitochondrial dysfunction, endocytosis impairment, and inflammasome activation.[3][6]

G cluster_0 Synthesis of Atypical Sphingolipids cluster_1 Cellular Effects of 1-Deoxysphingolipid Accumulation A Serine Palmitoyltransferase (SPT) C 1-Deoxysphinganine A->C B Alanine + Palmitoyl-CoA B->A D Mitochondrial Dysfunction C->D E Impaired Plasma Membrane Endocytosis C->E F NLRP3 Inflammasome Activation C->F G Cellular Toxicity D->G E->G F->G

Caption: Atypical sphingolipid synthesis and its cellular consequences.

Conclusion

The incorporation of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of atypical sphingolipids. The detailed protocols and workflow presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure these important bioactive lipids, thereby facilitating a deeper understanding of their role in health and disease. This approach is essential for the discovery of novel biomarkers and the development of targeted therapeutic strategies.

References

Application Notes and Protocols for Quantitative Analysis using 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] The dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate quantification of these lipids essential for both basic research and drug development. 1-Desoxymethylsphinganine is a naturally occurring atypical sphingoid base.[2] Its deuterated analog, 1-Desoxymethylsphinganine-d5, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of 1-desoxymethylsphinganine and other related sphingolipids. The stable isotope label ensures that the internal standard co-elutes with the analyte and exhibits similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample processing.[3]

This document provides detailed protocols for the preparation of a standard curve using this compound and its application in the quantitative analysis of sphingolipids in biological samples.

Principle

The quantitative analysis of sphingolipids by LC-MS/MS relies on the principle of stable isotope dilution. A known amount of the deuterated internal standard (this compound) is added to a series of calibration standards containing known concentrations of the non-deuterated analyte (1-Desoxymethylsphinganine) and to the unknown biological samples. The samples are then processed, and the analytes are separated by liquid chromatography and detected by tandem mass spectrometry.

A standard curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the biological samples can then be determined by interpolating their peak area ratios onto this curve. The use of multiple reaction monitoring (MRM) mode in the mass spectrometer provides high selectivity and sensitivity for the detection of the specific precursor-product ion transitions for both the analyte and the internal standard.

Materials and Reagents

  • 1-Desoxymethylsphinganine (Avanti Polar Lipids or other supplier)

  • This compound (Avanti Polar Lipids, Cat. No. 860476P or other supplier)[4][5]

  • LC-MS grade methanol (B129727)

  • LC-MS grade chloroform

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Ammonium (B1175870) formate

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Autosampler vials with inserts

  • Calibrated pipettes

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Standard Curve

This protocol describes the preparation of stock solutions and a series of calibration standards to generate a standard curve for the quantification of 1-Desoxymethylsphinganine.

1. Preparation of Stock Solutions:

  • 1-Desoxymethylsphinganine (Analyte) Stock Solution (1 mg/mL):

    • Carefully weigh 1 mg of 1-Desoxymethylsphinganine powder.

    • Dissolve the powder in 1 mL of methanol to obtain a 1 mg/mL stock solution.

    • Store the stock solution at -20°C.

  • This compound (Internal Standard) Stock Solution (1 mg/mL):

    • Carefully weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of methanol to obtain a 1 mg/mL stock solution.

    • Store the stock solution at -20°C.

  • Working Internal Standard Solution (1 µg/mL):

    • Dilute the 1 mg/mL this compound stock solution 1:1000 with methanol to obtain a 1 µg/mL working solution.

2. Preparation of Calibration Standards:

A serial dilution of the 1-Desoxymethylsphinganine stock solution is performed to create a range of concentrations for the standard curve. The following table provides an example for preparing a 7-point calibration curve. A constant amount of the internal standard is added to each standard.

Standard IDConcentration of Analyte (ng/mL)Volume of Analyte Stock (µL)Volume of Methanol (µL)Volume of Internal Standard (1 µg/mL) (µL)Final Volume (µL)
STD1100010 of 10 µg/mL890101000
STD25005 of 10 µg/mL895101000
STD32502.5 of 10 µg/mL897.5101000
STD41001 of 10 µg/mL899101000
STD5505 of 1 µg/mL895101000
STD6101 of 1 µg/mL899101000
STD711 of 0.1 µg/mL899101000
BLANK00900101000

Note: Intermediate dilutions of the stock solution will be necessary to achieve the desired concentrations.

3. Standard Curve Generation:

  • Inject the prepared calibration standards into the LC-MS/MS system.

  • Acquire the data in MRM mode, monitoring the specific transitions for 1-Desoxymethylsphinganine and this compound.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard.

  • Plot the peak area ratio against the corresponding analyte concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Protocol 2: Sample Preparation - Lipid Extraction from Plasma

This protocol details a liquid-liquid extraction method for isolating sphingolipids from plasma samples.

1. Sample Spiking:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 1 µg/mL this compound working internal standard solution.

  • Vortex briefly.

2. Protein Precipitation and Lipid Extraction:

  • Add 200 µL of ice-cold methanol to the sample, vortex for 30 seconds to precipitate proteins.

  • Add 400 µL of chloroform, vortex for 30 seconds.

  • Add 100 µL of water to induce phase separation, vortex gently.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

3. Collection and Drying:

  • Carefully collect the lower organic phase containing the lipids into a new microcentrifuge tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

4. Reconstitution:

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid and 10 mM ammonium formate).

  • Vortex to dissolve the lipid pellet.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Precursor Ion [M+H]⁺ > Product Ion):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Desoxymethylsphinganine272.3254.315
60.125
This compound277.3259.315
60.125

Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of 1-Desoxymethylsphinganine in Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Sample 1
Sample 2
Sample 3
QC Low
QC High

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock Stock Solutions (Analyte & IS) standards Calibration Standards (Serial Dilution) stock->standards lcms LC-MS/MS System standards->lcms sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Lipid Extraction spike->extract reconstitute Reconstitution extract->reconstitute reconstitute->lcms curve Standard Curve Generation lcms->curve Peak Area Ratios quant Quantification of Unknowns lcms->quant Peak Area Ratios curve->quant results Results Table quant->results

Caption: Experimental workflow for quantitative analysis.

Sphingolipid Metabolism and Signaling Pathway

sphingolipid_pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR DHCer Dihydroceramides Sphinganine->DHCer CerS Ceramide Ceramide DHCer->Ceramide DEGS1 SM Sphingomyelin Ceramide->SM SMS GlcCer Glucosylceramide Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Membrane Membrane Structure SM->Membrane GlcCer->Membrane Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Proliferation Proliferation Survival S1P->Proliferation

Caption: Simplified sphingolipid metabolism and signaling.

References

Commercial suppliers and purity assessment of 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desoxymethylsphinganine-d5 is a deuterated analog of 1-desoxymethylsphinganine, an atypical sphingolipid. Due to the absence of a hydroxyl group at the C1 position, 1-deoxysphingolipids cannot be metabolized into complex sphingolipids and are not readily degraded, leading to their accumulation in cells.[1] This accumulation has been linked to cellular toxicity and is implicated in the pathophysiology of diseases such as hereditary sensory and autonomic neuropathy type I (HSAN1) and type 2 diabetes.[2] The deuterated form, this compound, serves as a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in various biological matrices. This document provides a summary of commercial suppliers and detailed protocols for the purity assessment of this lipid standard.

Commercial Suppliers

A critical first step in utilizing this compound is sourcing high-purity material. Several reputable suppliers offer this compound, often with characterization data.

SupplierProduct NumberReported PurityAnalytical Method
Avanti Polar Lipids (via Sigma-Aldrich)860476P>99%Thin-Layer Chromatography (TLC)
BiosynthWZB29843Not specifiedNot specified
ImmunomartHY-146898SNot specifiedNot specified

Purity Assessment Protocols

The primary method for assessing the purity of this compound and other sphingolipids is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation and quantification of the deuterated lipid from non-deuterated counterparts and other potential impurities.

Experimental Protocol: Purity Assessment by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid

  • Ammonium formate

  • C18 reverse-phase HPLC column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm particle size)[3]

  • Triple quadrupole mass spectrometer

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution in the initial mobile phase composition.

3. LC-MS/MS Method:

  • Liquid Chromatography (LC) Conditions:

    • Mobile Phase A: 0.1% Formic acid in Acetonitrile/Water (20:80, v/v)[3]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (20:80, v/v)[3]

    • Flow Rate: 0.4 mL/min[3]

    • Gradient:

      • 0.0–1.0 min: 30% B

      • 1.0–2.5 min: 30% to 70% B

      • 2.5–4.0 min: 70% to 80% B

      • 4.0–5.0 min: 80% B

      • 5.0–6.5 min: 80% to 90% B

      • 6.6–7.5 min: 100% B

      • 7.6-9.0 min: Re-equilibration at 30% B[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined based on the molecule's mass and fragmentation pattern.

    • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for the specific analyte.

4. Data Analysis:

  • Integrate the peak area of the MRM transition corresponding to this compound.

  • Purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working lc LC Separation working->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Purity Calculation integrate->calculate Sphingolipid_Metabolism cluster_canonical Canonical Sphingolipid Synthesis cluster_atypical Atypical (1-Deoxy) Sphingolipid Synthesis serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine sphinganine Sphinganine keto_sphinganine->sphinganine ceramide Ceramides sphinganine->ceramide complex_sl Complex Sphingolipids ceramide->complex_sl alanine L-Alanine spt_atypical Serine Palmitoyltransferase (SPT) alanine->spt_atypical deoxy_keto 1-Deoxy-3-ketosphinganine spt_atypical->deoxy_keto deoxysphinganine 1-Deoxysphinganine deoxy_keto->deoxysphinganine desoxymethylsphinganine 1-Desoxymethylsphinganine deoxysphinganine->desoxymethylsphinganine palmitoyl_coa_atypical Palmitoyl-CoA palmitoyl_coa_atypical->spt_atypical

References

Application Notes and Protocols for 1-Desoxymethylsphinganine-d5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing 1-Desoxymethylsphinganine-d5 in cell culture experiments. This deuterated sphingolipid analog serves as a powerful tool for tracing the metabolic fate of 1-deoxysphingolipids and quantifying their metabolites using mass spectrometry.

Introduction

This compound is a stable isotope-labeled analog of 1-desoxymethylsphinganine, a non-canonical sphingoid base.[1] In cellular systems, the enzyme serine palmitoyltransferase (SPT) can utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphingolipids.[2][3] These atypical sphingolipids lack the C1 hydroxyl group, which prevents their degradation through the canonical sphingolipid catabolic pathway and their conversion into complex sphingolipids.[4][5] An accumulation of 1-deoxysphingolipids has been associated with several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and nonalcoholic steatohepatitis.[2][6]

The use of this compound allows researchers to introduce a traceable form of this sphingoid base into cell culture models. By tracking the incorporation of the deuterium-labeled backbone into downstream metabolites, it is possible to elucidate the metabolic pathways of 1-deoxysphingolipids and quantify their flux. This is invaluable for studying the cellular effects of these lipids, which are known to induce ER stress, mitochondrial dysfunction, and modulate signaling pathways related to cell death and survival.[7]

Experimental Protocols

This section outlines a general workflow for a metabolic labeling experiment in cell culture using this compound, followed by lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis prep_reagent Prepare this compound Stock Solution seed_cells Seed and Culture Cells to 80% Confluency add_reagent Add this compound to Culture Medium seed_cells->add_reagent incubate Incubate for a Defined Period (e.g., 24 hours) add_reagent->incubate harvest Harvest Cells incubate->harvest extract Lipid Extraction (e.g., Folch Method) harvest->extract dry Dry Lipid Extract extract->dry reconstitute Reconstitute in LC-MS/MS Buffer dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: Workflow for metabolic labeling of cells with this compound.

Materials
  • This compound (powder)

  • Ethanol (200 proof, molecular biology grade)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Mammalian cell line of interest (e.g., HEK293T, HCT-116)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium (B1175870) formate)

Protocol Steps

1. Preparation of this compound Stock Solution

  • Reconstitution: Prepare a 1 mM stock solution of this compound in 100% ethanol. For example, to a vial containing 1 mg of the compound (MW: 276.51 g/mol ), add 3.62 mL of ethanol.

  • Storage: Store the stock solution at -20°C.

2. Cell Seeding and Culture

  • Seeding: Seed the chosen mammalian cell line in 6-well plates at a density that will result in approximately 80% confluency at the time of treatment.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.

3. Metabolic Labeling with this compound

  • Preparation of Treatment Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical starting concentration for metabolic labeling is between 1 µM and 10 µM. Dilute the 1 mM stock solution directly into the culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the treatment medium.

  • Incubation: Incubate the cells for a desired period to allow for uptake and metabolism of the deuterated sphingolipid. A common incubation time is 24 hours.

4. Cell Harvesting and Lipid Extraction (Folch Method)

  • Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.

  • Extraction: Add 2 mL of chloroform to each tube. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 0.75 mL of 0.9% NaCl solution and vortex again.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: The dried lipid extract can be stored at -80°C until LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of LC-MS/MS mobile phase, such as methanol/chloroform (1:1, v/v).

  • Chromatography: Separate the lipid species using a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Mass Spectrometry: Perform the analysis on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes.

Data Presentation

The following tables provide examples of expected quantitative data and the necessary mass spectrometry parameters for the analysis of this compound and its primary metabolite.

Table 1: Mass Spectrometry Parameters for this compound and its Metabolite

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
This compound277.3259.315
1-Desoxymethyl-d5-dihydroceramide (C16:0)517.6277.325
1-Desoxymethyl-d5-dihydroceramide (C18:0)545.6277.325
1-Desoxymethyl-d5-dihydroceramide (C24:0)629.7277.330
1-Desoxymethyl-d5-dihydroceramide (C24:1)627.7277.330

Table 2: Example Quantitative Data from a Metabolic Labeling Experiment

Cell Type: HCT-116, Treatment: 5 µM this compound for 24 hours.

MetaboliteConcentration (pmol/10^6 cells)
This compound15.2 ± 2.1
1-Desoxymethyl-d5-dihydroceramide (C16:0)8.7 ± 1.5
1-Desoxymethyl-d5-dihydroceramide (C18:0)3.1 ± 0.6
1-Desoxymethyl-d5-dihydroceramide (C24:0)1.9 ± 0.4
1-Desoxymethyl-d5-dihydroceramide (C24:1)2.5 ± 0.5

Data are presented as mean ± standard deviation from three biological replicates.

Signaling Pathways

The accumulation of 1-deoxysphingolipids has been shown to impact several cellular signaling pathways, primarily initiating from the endoplasmic reticulum (ER), where they are synthesized.

1-Deoxysphingolipid-Induced Cellular Stress Pathways

G cluster_synthesis De Novo Synthesis (ER) cluster_effects Cellular Effects spt Serine Palmitoyltransferase (SPT) deoxysphinganine 1-Deoxysphinganine spt->deoxysphinganine Atypical sphinganine Sphinganine spt->sphinganine Canonical alanine Alanine + Palmitoyl-CoA alanine->spt serine Serine + Palmitoyl-CoA serine->spt er_stress ER Stress deoxysphinganine->er_stress deoxysphinganine->er_stress mito_dysfunction Mitochondrial Dysfunction deoxysphinganine->mito_dysfunction endocytosis Reduced Endocytosis deoxysphinganine->endocytosis ceramide Ceramides sphinganine->ceramide autophagy Altered Autophagy er_stress->autophagy apoptosis Apoptosis er_stress->apoptosis mito_dysfunction->apoptosis

Caption: Key cellular stress pathways induced by 1-deoxysphingolipids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for 1-Desoxymethylsphinganine-d5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the accurate detection and quantification of 1-Desoxymethylsphinganine-d5. This deuterated internal standard is crucial for the precise analysis of its endogenous, non-labeled counterpart, 1-desoxymethylsphinganine, a biomarker implicated in various metabolic pathways and diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled version of 1-desoxymethylsphinganine, where five hydrogen atoms have been replaced by deuterium. In mass spectrometry, it serves as an ideal internal standard for the quantification of endogenous 1-desoxymethylsphinganine. Its near-identical chemical and physical properties to the analyte of interest ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations and matrix effects.

Q2: What are the recommended initial LC-MS/MS parameters for this compound analysis?

A2: For initial method development, we recommend starting with a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. A summary of starting parameters is provided in the tables below. Optimization will be necessary for your specific instrumentation and sample matrix.

Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: The optimal MRM transitions should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan on the precursor ion. The precursor ion will be the protonated molecule [M+H]⁺. The most intense and specific product ions should be selected for the MRM transitions. Based on the fragmentation of similar sphingolipids, we can predict the likely transitions.[1] The chemical formula for 1-Desoxymethylsphinganine is C18H39NO, with a monoisotopic mass of 285.3032 g/mol . For the d5 isotopologue, the mass will be approximately 290.3345 g/mol . The protonated precursor ion [M+H]⁺ will therefore have an m/z of approximately 291.3. Common fragmentation pathways for similar molecules involve the loss of water and cleavage of the alkyl chain.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
No or Low Signal for this compound Incorrect MRM transitionsVerify the precursor and product ion masses. Infuse a fresh standard solution to confirm the transitions.
Poor ionization efficiencyOptimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows). Ensure the mobile phase composition is suitable for positive ionization (e.g., contains a small percentage of formic acid).
Inefficient sample extractionRe-evaluate the lipid extraction protocol. Ensure complete dissolution of the extracted lipids before injection.
Ion suppression from matrix componentsDilute the sample extract. Improve chromatographic separation to resolve the analyte from interfering matrix components.[2]
High Signal Variability Inconsistent sample preparationEnsure precise and consistent addition of the internal standard to all samples and standards. Use a calibrated pipette.
Fluctuations in MS performanceCheck for instrument stability by injecting a standard solution multiple times. Perform routine maintenance and calibration.
CarryoverInject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash method.
Poor Peak Shape Incompatible mobile phase or columnEnsure the sample solvent is compatible with the initial mobile phase. Check the column for degradation or contamination.
Suboptimal gradientAdjust the gradient profile to improve peak shape and resolution.
Isotopic Crosstalk Contribution from the natural isotopes of the unlabeled analyteIf quantifying low levels of the unlabeled analyte, check for any contribution of its natural isotopes to the d5 signal. This is generally minimal with a +5 Da mass shift.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol provides a general method for the extraction of sphingolipids from plasma samples.

  • To 100 µL of plasma, add 20 µL of a working solution of this compound in methanol (B129727).

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the recommended starting parameters for LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Predicted MRM Transitions for this compound

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Putative FragmentationCollision Energy (eV)
291.3273.3[M+H - H₂O]⁺15-25
291.377.1[C₄H₉D₅]⁺ (Fragment from the deuterated tail)25-40

Note: The optimal collision energy should be determined empirically on your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Poor Signal for Internal Standard Check_MRM Verify MRM Transitions? Start->Check_MRM Check_Source Optimize Source Parameters? Check_MRM->Check_Source No Solution_Found Problem Resolved Check_MRM->Solution_Found Yes Check_Sample_Prep Review Sample Preparation? Check_Source->Check_Sample_Prep No Check_Source->Solution_Found Yes Check_Matrix_Effects Investigate Matrix Effects? Check_Sample_Prep->Check_Matrix_Effects No Check_Sample_Prep->Solution_Found Yes Check_Matrix_Effects->Solution_Found Yes Further_Investigation Consult Instrument Specialist Check_Matrix_Effects->Further_Investigation No

Caption: Troubleshooting logic for low internal standard signal.

References

Troubleshooting poor signal intensity of 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Desoxymethylsphinganine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly poor signal intensity, encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound internal standard low or completely absent?

A low or absent signal is a common issue that can stem from several factors. The most frequent causes include incorrect concentration of the standard, degradation due to improper storage, inefficient ionization in the mass spectrometer source, suboptimal chromatographic conditions, significant ion suppression from the sample matrix, or a need for instrument maintenance like cleaning or calibration.[1][2] A systematic approach is needed to isolate the specific cause.

Q2: What are the proper storage and handling conditions for this compound?

To ensure its stability, this compound should be stored at -20°C.[3][4] It is typically shipped on dry ice. For use, create a stock solution in a suitable organic solvent (e.g., methanol) and store it at -20°C. Minimize freeze-thaw cycles by preparing smaller aliquots of your working solution.

Q3: What is ion suppression and how could it be affecting my internal standard?

Ion suppression is a matrix effect where co-eluting compounds from the sample (like salts or phospholipids) interfere with the ionization of your target analyte and internal standard in the MS source.[5][6] This competition for ionization efficiency leads to a reduced signal intensity. Even though deuterated internal standards are designed to co-elute with the analyte and experience similar suppression, severe matrix effects can still lead to a drastically weakened signal for both compounds.[5]

Q4: Why is it critical for my deuterated internal standard to co-elute with the unlabeled analyte?

Co-elution is the foundational principle for accurate quantification using a stable isotope-labeled internal standard. When the standard and the analyte pass through the LC column and enter the MS source at the same time, they are exposed to the exact same matrix effects and ionization conditions.[7] This ensures that any signal suppression or enhancement affects both compounds equally, allowing the ratio of their signals to remain constant and enabling accurate correction for experimental variability.[5][8]

Q5: My chromatography shows poor peak shape for the standard. Could the column be the problem?

Yes, the choice of chromatography is crucial. For analyzing diverse sphingolipid classes, traditional reversed-phase (C18) columns can sometimes fail to achieve co-elution of all analytes and their respective internal standards.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative, as it separates lipids based on head group polarity, which promotes better co-elution of sphingolipid species with their standards and often results in better peak shapes and shorter analysis times.[7][9][10]

Systematic Troubleshooting Guide

Experiencing poor signal intensity can be frustrating. This guide provides a systematic approach to identify and resolve the issue. Begin with initial checks before moving to a more detailed, logical workflow.

Initial Checks
  • System Suitability: Inject a known, reliable standard to confirm the LC-MS system is performing as expected.[2]

  • Visual ESI Spray Check: If possible on your instrument, visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable spray is a common cause of signal loss.[11]

  • Mobile Phase & Solvents: Check that there is sufficient volume of the correct mobile phases and that they are prepared correctly.

  • Instrument Parameters: Double-check that the correct LC-MS method, with the appropriate MRM transitions and source parameters, is loaded.

Problem Isolation Workflow

Use the following workflow to systematically determine the root cause of the signal loss.

G cluster_0 Troubleshooting Workflow for Low Signal A Start: Low/No Signal for This compound B Inject fresh, known concentration standard directly into MS (bypass LC) A->B C Is signal present & strong? B->C D Problem is likely with LC System or Sample Prep C->D Yes E Problem is likely with MS, Standard, or Infusion Setup C->E No F Check LC System: - Leaks - Column Clog/Failure - Incorrect Mobile Phase D->F G Check Sample Prep: - Extraction Efficiency - Matrix Effects (Ion Suppression) D->G H Check Standard: - Degradation - Incorrect Dilution E->H I Check MS System: - Source Cleaning - Tuning & Calibration - Gas/Voltage Settings E->I J Resolved F->J G->J H->J I->J

Caption: A logical workflow to isolate the source of poor signal intensity.
Detailed Troubleshooting Solutions

The table below summarizes potential causes of poor signal intensity and provides targeted solutions.

Potential Cause Description Recommended Solution(s)
Standard Integrity The standard has degraded due to improper storage or the working solution was prepared at the wrong concentration.[8]1. Prepare a fresh working solution from your stock. 2. If the issue persists, use a new vial of the standard to prepare a fresh stock solution. 3. Verify all dilution calculations.
Sample Preparation The extraction procedure has low recovery for sphingoid bases, or the final extract is too concentrated, causing excessive matrix effects.[7]1. Optimize the lipid extraction protocol. A butanolic or single-phase methanol-based extraction is often effective.[7][12] 2. Test extraction recovery by spiking the standard into a blank matrix pre- and post-extraction.[13] 3. Consider diluting the final sample extract to reduce the concentration of matrix components.[14]
LC System & Method There may be leaks, a clogged or old column, or the mobile phase composition is incorrect. The chromatography may not be suitable for the analytes.[2]1. Inspect all fittings for leaks. 2. Check system pressure; high pressure may indicate a clog, while low pressure could be a leak. 3. Switch to a new column or a different stationary phase (e.g., HILIC) suitable for sphingolipids.[7][10] 4. Prepare fresh mobile phases, ensuring correct pH and additive concentrations (e.g., formic acid, ammonium (B1175870) formate).[7]
MS System The ion source is dirty, the instrument requires tuning/calibration, or gas flows and voltages are not set correctly.[1][2]1. Clean the ion source components (capillary, cone, etc.) according to the manufacturer's guidelines. 2. Perform a full system tune and mass calibration.[1][2] 3. Optimize source parameters (gas flows, temperature, spray voltage) by infusing the standard directly.
Ion Suppression Co-eluting matrix components are suppressing the ionization of the internal standard.[5][6]1. Improve chromatographic separation to move the analyte peak away from regions of high suppression. 2. Enhance sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[15] 3. Dilute the sample to lessen the concentration of interfering compounds.[14]

Experimental Protocols & Data

Proper experimental design is key to achieving a strong and reproducible signal. Below are recommended starting protocols for the analysis of this compound and related sphingolipids.

Sample Preparation: Single-Phase Lipid Extraction

This protocol is effective for extracting a broad range of sphingolipids, including sphingoid bases, from plasma or cell homogenates.[16][17]

  • To a 1.5 mL tube, add 100 µL of sample (e.g., plasma or cell homogenate).

  • Add your internal standard mix, including a known amount of this compound.

  • Add 1.2 mL of a Chloroform:Methanol (B129727) (2:1, v/v) solution and vortex thoroughly.

  • Incubate at 48°C for 1-2 hours with shaking.

  • Add 100 µL of 1 M KOH in methanol to cleave interfering glycerolipids and incubate at 37°C for 30 minutes.[18]

  • Neutralize the mixture with 100 µL of 1 M acetic acid.

  • Centrifuge at high speed (e.g., 14,000 g) for 5 minutes to pellet any precipitate.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis Protocol

This method uses HILIC for optimal separation and ESI+ for sensitive detection of sphingoid bases.[7]

Table 1: Recommended LC Parameters
ParameterSetting
Column HILIC Silica Column (e.g., 50 x 2.1 mm, <2 µm)
Mobile Phase A Water with 0.2% Formic Acid & 10-200 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.2% Formic Acid
Flow Rate 0.5 - 0.8 mL/min
Column Temperature 40 - 50°C
Injection Volume 2 - 5 µL
Example Gradient 0-0.5 min, 100% B; 0.5-3.0 min, linear gradient to 50% B; 3.0-4.0 min, hold at 50% B; 4.1-5.0 min, return to 100% B for re-equilibration.
Table 2: Recommended MS Parameters
ParameterSetting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Ion Spray Voltage +5000 to +5500 V
Source Temperature 400 - 500°C
Nebulizer Gas (GS1) 35 - 45 psi
Heater Gas (GS2) 35 - 45 psi
Curtain Gas 20 - 30 psi
Detection Mode Multiple Reaction Monitoring (MRM)
Q1/Q3 Resolution Unit
Table 3: Example MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
1-Desoxymethylsphinganine272.5 [M+H]⁺254.5 [M+H-H₂O]⁺15 - 25
This compound (IS) 277.5 [M+H]⁺ 259.5 [M+H-H₂O]⁺ 15 - 25

Note: MRM transitions and collision energies must be optimized for your specific instrument. The product ions shown correspond to a common fragmentation pathway for sphingoid bases involving the loss of water.[19]

Additional Resources & Diagrams

1-Deoxysphingolipid Biosynthesis Pathway

Understanding the origin of the analyte can provide valuable context. 1-deoxysphingolipids are atypical sphingolipids formed when the enzyme Serine Palmitoyltransferase (SPT) uses L-alanine as a substrate instead of its canonical substrate, L-serine.[20][21][22] This is more likely to occur under conditions of low serine or high alanine (B10760859) availability.[21]

G cluster_pathway De Novo Sphingolipid Synthesis PC Palmitoyl-CoA SPT SPT Enzyme (Serine Palmitoyltransferase) PC->SPT Ser L-Serine (Canonical Substrate) Ser->SPT Normal Conditions Ala L-Alanine (Atypical Substrate) Ala->SPT High Alanine or Low Serine SA 3-ketosphinganine SPT->SA dSA 1-deoxy-3-ketosphinganine SPT->dSA Canonical Canonical Sphingolipids (e.g., Sphinganine, Ceramides) SA->Canonical Further Metabolism Atypical Atypical 1-Deoxysphingolipids (e.g., 1-Desoxymethylsphinganine) dSA->Atypical Further Metabolism

Caption: Biosynthesis of canonical vs. atypical 1-deoxysphingolipids.
General Experimental Workflow

The following diagram outlines the key stages of a typical quantitative experiment using an internal standard.

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Collection & Homogenization B 2. Addition of Internal Standard (this compound) A->B C 3. Lipid Extraction B->C D 4. Reconstitution & Injection C->D E 5. HILIC Separation D->E F 6. MS/MS Detection (MRM Mode) E->F G 7. Data Analysis (Peak Integration & Ratio Calculation) F->G H 8. Quantification G->H

Caption: A high-level overview of the experimental workflow.

References

Addressing matrix effects in the quantification of 1-deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-deoxysphingolipids (deoxySLs) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 1-deoxysphingolipids?

A1: In LC-MS, matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[1] In biological matrices like plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects.[2] For 1-deoxysphingolipids, which are often present at low concentrations, these effects can be particularly detrimental, leading to inaccurate measurements.

Q2: How can I determine if my 1-deoxysphingolipid analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Extraction Spike Analysis: This is a quantitative approach where the response of a 1-deoxysphingolipid standard in a neat solvent is compared to its response when spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). The percentage difference in signal intensity indicates the degree of ion suppression or enhancement.[3]

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram susceptible to matrix effects. A constant flow of the 1-deoxysphingolipid standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the baseline signal of the standard indicates the retention times at which ion suppression or enhancement occurs.[3]

Q3: What are the best strategies to mitigate matrix effects in 1-deoxysphingolipid analysis?

A3: A multi-faceted approach is often the most effective:

  • Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids, while efficiently recovering the 1-deoxysphingolipids. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][4]

  • Chromatographic Separation: Optimizing the LC method to separate 1-deoxysphingolipids from co-eluting matrix components is crucial. This can involve adjusting the mobile phase gradient, using a different column chemistry (e.g., reversed-phase, HILIC), or employing techniques like two-dimensional LC.[5]

  • Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects. A SIL internal standard for the specific 1-deoxysphingolipid of interest will co-elute and experience similar ionization effects as the analyte, allowing for accurate quantification.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low and inconsistent signal intensity for 1-deoxysphingolipids. Ion suppression due to matrix effects.1. Assess Matrix Effect: Perform a post-extraction spike analysis to quantify the extent of suppression. 2. Improve Sample Cleanup: Switch to a more effective sample preparation method (e.g., from PPT to SPE or LLE). 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from interfering peaks. 4. Use a SIL Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for the target 1-deoxysphingolipid.
High variability between replicate injections. Inconsistent matrix effects or sample preparation.1. Review Sample Preparation Protocol: Ensure consistency in all steps of the extraction procedure. 2. Employ a Robust Extraction Method: Consider automated SPE for improved reproducibility. 3. Check for Carryover: Inject a blank solvent after a high concentration sample to ensure no residual analyte is present.
Poor peak shape for 1-deoxysphingolipids. Co-elution with interfering compounds.1. Adjust Chromatographic Conditions: Experiment with different mobile phase compositions, flow rates, or a different analytical column. 2. Enhance Sample Purity: Utilize a more selective SPE sorbent or a multi-step extraction protocol.
Inaccurate quantification despite using an internal standard. The chosen internal standard is not co-eluting or behaving similarly to the analyte.1. Verify Co-elution: Ensure the internal standard and analyte have the same retention time. 2. Switch to a SIL Internal Standard: If using an analog internal standard, switch to a stable isotope-labeled version for the specific 1-deoxysphingolipid.

Quantitative Data on Matrix Effect Mitigation Strategies

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for lipid analysis. While specific data for 1-deoxysphingolipids is limited, these trends are generally applicable.

Sample Preparation Technique Principle Phospholipid Removal Efficiency Analyte Recovery Overall Matrix Effect Reduction
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).LowHighLow to Moderate
Liquid-Liquid Extraction (LLE) Lipids are partitioned between two immiscible liquid phases.Moderate to HighModerate to HighModerate to High
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.HighHighHigh
HybridSPE® Combines protein precipitation with phospholipid removal via a zirconia-based sorbent.Very HighHighVery High

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare the 1-deoxysphingolipid standard in the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix): Process a blank plasma/serum sample (without the analyte) through the entire extraction procedure.

    • Set C (Post-Spike Matrix): Spike the extracted blank matrix from Set B with the 1-deoxysphingolipid standard to the same final concentration as Set A.

  • Analyze by LC-MS/MS: Inject all three sets of samples and record the peak area of the 1-deoxysphingolipid.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific 1-deoxysphingolipid and matrix.

  • Sample Pre-treatment: To 100 µL of plasma, add the stable isotope-labeled internal standard for the target 1-deoxysphingolipid.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the 1-deoxysphingolipids with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add SIL Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (C18) ppt->spe elute Elution spe->elute dry Dry & Reconstitute elute->dry lc UPLC Separation dry->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate curve Calibration Curve integrate->curve quantify Concentration Calculation curve->quantify

Caption: Experimental workflow for 1-deoxysphingolipid quantification.

signaling_pathway cluster_synthesis DeoxySL Biosynthesis cluster_effects Cellular Effects Ala Alanine SPT SPTLC1/2 Ala->SPT PalCoA Palmitoyl-CoA PalCoA->SPT DeoxySA 1-deoxysphinganine (doxSA) SPT->DeoxySA CerS Ceramide Synthase DeoxySA->CerS Mito Mitochondrial Dysfunction DeoxySA->Mito DeoxyDHCer 1-deoxydihydroceramide (doxDHCer) CerS->DeoxyDHCer DeoxyDHCer->Mito ER ER Stress DeoxyDHCer->ER Autophagy Autophagy Induction Mito->Autophagy ER->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Simplified signaling pathway of 1-deoxysphingolipids.

References

Stability and proper storage conditions for 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and use of 1-Desoxymethylsphinganine-d5 as an internal standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. The manufacturer suggests a stability of at least one year under these conditions.

Q2: How should I prepare and store solutions of this compound?

It is recommended to prepare stock solutions in solvents such as methanol (B129727) or a chloroform (B151607)/methanol mixture. For extended stability of the solution, it is best to store it at -80°C. One common practice for similar deuterated sphingolipid standards is to prepare a stock solution in methanol and store it at -80°C.[1]

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For use as an internal standard in lipidomics, it is commonly dissolved in methanol or a mixture of chloroform and methanol.[2]

Q4: Can I store solutions of this compound at -20°C?

While the solid form is stable at -20°C, for prepared solutions, storage at -80°C is recommended to ensure long-term stability and prevent potential degradation.[1]

Q5: Is this compound sensitive to light?

There is no indication from the available data that this compound is light-sensitive. However, as a general laboratory practice, it is always advisable to store standards in amber vials or protected from direct light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal or No Signal in Mass Spectrometry Improper storage leading to degradation.Ensure the compound (both solid and in solution) has been stored at the recommended temperatures (-20°C for solid, -80°C for solutions).
Incomplete dissolution.Ensure the compound is fully dissolved in the chosen solvent. Gentle vortexing or sonication may aid dissolution.
Low concentration in the final sample.Verify the concentration of your stock solution and the dilution factor used for spiking into your sample.
High Variability in Quantification Inconsistent addition of the internal standard.Add a precise and consistent amount of the this compound internal standard to all samples and calibration standards at the beginning of the sample preparation process.
Degradation of the internal standard in the sample matrix during processing.Minimize the time between adding the internal standard and final analysis. Keep samples on ice or at 4°C during processing.
Isotopic Overlap or Interference Presence of isobaric compounds in the sample.Optimize chromatographic separation to resolve the analyte of interest from interfering compounds. Ensure that the mass spectrometer resolution is adequate to distinguish between the deuterated standard and any potential interferences.

Storage and Stability Data

Parameter Condition Recommendation/Data Source
Physical Form SolidPowderManufacturer Data
Long-term Storage (Solid) Temperature-20°CManufacturer Data
Stability (Solid) Duration at -20°C≥ 1 yearManufacturer Data
Storage (Solution) Temperature-80°C[1]
Recommended Solvents For Stock SolutionsMethanol, Chloroform/Methanol, DMSO (10 mM)[1][2]

Experimental Protocols

Protocol: Use of this compound as an Internal Standard for Sphingolipid Analysis in Plasma

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of sphingolipids in plasma samples by liquid chromatography-mass spectrometry (LC-MS).

  • Preparation of Internal Standard Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a 1 mg/mL stock solution in methanol.

    • From this stock, prepare a working solution of a suitable concentration (e.g., 1 µg/mL) in methanol. Store the stock and working solutions at -80°C in amber glass vials.

  • Sample Preparation and Lipid Extraction:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a precise volume (e.g., 10 µL) of the this compound working solution.

    • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture.

    • Vortex the mixture for 30 seconds.

    • Incubate at room temperature for 30 minutes with occasional vortexing.

    • Add 0.5 mL of chloroform and 0.5 mL of water, vortexing after each addition.

    • Centrifuge at 3,500 x g for 15 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC method.

    • Vortex briefly and transfer to an autosampler vial.

    • Analyze the sample by LC-MS.

Visualizations

Stability_Workflow cluster_storage Proper Storage cluster_handling Correct Handling cluster_outcome Experimental Outcome Solid Solid Compound (-20°C) Weighing Accurate Weighing Solid->Weighing Use Solution Stock Solution (-80°C in Solvent) Spiking Precise Spiking into Sample Solution->Spiking Use Dissolution Complete Dissolution (e.g., Methanol) Weighing->Dissolution Stability Compound Stability and Integrity Dissolution->Stability Spiking->Stability Reliability Reliable & Reproducible Quantification Stability->Reliability

Caption: Logical workflow for ensuring compound stability and reliable results.

References

Technical Support Center: Improving Chromatographic Separation of Sphingolipid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of sphingolipid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating sphingolipid isomers?

A1: The main challenges stem from the structural similarity of isomers. Many sphingolipids are isomeric or isobaric, meaning they have the same mass or even the same elemental composition, making them indistinguishable by mass spectrometry alone.[1][2] Complete chromatographic separation is often necessary to differentiate between them.[1] For example, the naturally occurring [M+2] isotope of the more abundant sphingosine (B13886) can interfere with the quantification of sphinganine (B43673) if they are not chromatographically separated.[1] Additionally, complex glycosphingolipids pose further challenges due to isomers in the glycan headgroups (e.g., glucose vs. galactose).[2]

Q2: Which chromatographic techniques are most effective for sphingolipid isomer separation?

A2: Several techniques are effective, with the choice depending on the specific isomers of interest:

  • Reversed-Phase Liquid Chromatography (RPLC): Widely used for separating sphingolipids based on the hydrophobicity of their fatty acyl chains.[3][4] C18 and C30 columns are common stationary phases.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates lipids by class based on the polarity of their head groups, which can reduce identification ambiguity.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for lipid analysis, offering high efficiency and the unique ability to separate isomeric species.[5][6][7] It is particularly advantageous for separating triglycerides and can distinguish between 1,2- and 1,3-diglyceride isomers.[8]

  • Chiral Chromatography: This is essential for resolving enantiomers of bioactive lipids.[9][10] Normal phase chiral chromatography is often employed for this purpose.[9]

Q3: How does the choice of stationary phase impact the separation of sphingolipid isomers?

A3: The stationary phase is critical for achieving optimal separation.

  • C18 Columns: These are the most commonly used packing materials in RPLC for lipidomics, separating molecules based on the hydrophobicity of their fatty acyls.[3]

  • C30 Columns: Compared to C18 columns, C30 columns exhibit higher shape selectivity, which is particularly suited for separating hydrophobic, long-chain structural isomers.[11][12] This makes them a valuable alternative when C18 columns fail to provide satisfactory results for lipids.[11] Studies have shown that C30 columns can produce narrower peaks and better retention time reproducibility than C8 or C18 columns for non-polar lipids.[13]

  • HILIC Columns: These columns, such as those with a polyvinyl alcohol (PVA) stationary phase, are used in normal-phase liquid chromatography to separate individual ceramide subclasses based on their polar head groups.[14]

Q4: What role do mobile phase additives play in improving separation?

A4: Mobile phase additives are crucial for optimizing separation efficiency, peak shape, and detection sensitivity.

  • Acids (e.g., Formic Acid, Acetic Acid): These are commonly used to control the pH of the mobile phase, which can affect the ionization state of analytes and improve peak shape.[15] Formate-based modifiers have been shown to outperform acetate (B1210297) in terms of MS (B15284909) signal intensity and chromatographic resolution.[16]

  • Buffers (e.g., Ammonium (B1175870) Formate (B1220265), Ammonium Acetate): These help maintain a stable pH, leading to reproducible chromatography. They are particularly important for LC-MS applications as they must be volatile.[16]

  • Ion-Pairing Agents (e.g., Trifluoroacetic Acid - TFA): While TFA is a common ion-pairing agent in RPLC for peptides and proteins, it is a strong suppressor of the MS signal and is generally not the first choice for enhancing sensitivity in LC-MS of lipids.[17]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of sphingolipid isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution Between Isomers Inadequate stationary phase selectivity.* For hydrophobic, long-chain isomers, consider switching from a C18 to a C30 column for higher shape selectivity.[11][12]* For separating lipid classes, a HILIC column may provide better resolution.* For chiral isomers, a dedicated chiral stationary phase is necessary.[9][10]
Suboptimal mobile phase composition.* Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.* Adjust the mobile phase additives. For instance, using ammonium formate instead of ammonium acetate can improve resolution and MS sensitivity.[16]
Peak Tailing or Fronting Secondary interactions between the analyte and the stationary phase.* Ensure the mobile phase pH is appropriate for the analytes. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for many sphingolipids.* The presence of a polar phosphate (B84403) group in some sphingolipids can cause peak broadening; specialized methods may be needed.[18][19]
Column overload.* Reduce the sample injection volume or dilute the sample.
Low Signal Intensity in MS Detection Ion suppression from mobile phase additives.* Avoid strong ion-pairing agents like TFA if possible.[17]* Use volatile buffers like ammonium formate at low concentrations.[16]
Inefficient ionization.* Optimize ESI source parameters such as capillary voltage, gas flow, and temperature for your specific analytes.[20][21]* Ensure the mobile phase composition at the point of elution is conducive to good ionization.[20]
Contaminants in mobile phase solvents.* Use high-purity, LC-MS grade solvents. Contaminants like alkylated amines in methanol (B129727) and isopropanol (B130326) can form adducts with neutral lipids and reduce their signal.[22]
Irreproducible Retention Times Inadequate column equilibration.* Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 5-minute re-equilibration is a common starting point.[23]
Fluctuations in column temperature.* Use a column oven to maintain a stable temperature. A temperature of 60°C has been used for ceramide analysis on a C18 column.[24]
Changes in mobile phase composition.* Prepare fresh mobile phases daily to avoid changes in composition due to evaporation.

Key Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS for Ceramide Quantification

This protocol is adapted for the quantification of various ceramide species in biological samples.[23][25]

  • Lipid Extraction:

    • For tissue samples, perform a Bligh and Dyer extraction.[25]

    • For plasma samples, an initial isolation of sphingolipids using silica (B1680970) gel column chromatography is recommended to remove other abundant lipids.[23][25]

  • Chromatographic Separation:

    • Column: Ascentis Express C18 column (150 x 2.1 mm, 2.7 µm).[24]

    • Mobile Phase A: Water with 0.2% formic acid.[23]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[23]

    • Column Temperature: 60°C.[24]

    • Flow Rate: 0.3 mL/min.[23]

    • Gradient:

      • Start at 50% B for 1 min.

      • Linear gradient to 100% B over 3 min.

      • Hold at 100% B for 12 min.

      • Re-equilibrate at 50% B for 5 min.[23]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[23]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[25]

    • MRM Transitions: Monitor for the precursor ion ([M+H]+) and a characteristic product ion, often the sphingoid base fragment (e.g., m/z 264 for d18:1 backbone).[4]

    • Optimization: Optimize collision energy (CE) and other MS parameters for each ceramide species and internal standard.[24]

Protocol 2: HILIC-Based LC-MS/MS for Ceramide and Hexosylceramide Screening

This protocol is designed for the class-separation of ceramides (B1148491) (Cer) and hexosylceramides (HexCer).

  • Lipid Extraction:

    • Use a standard protein precipitation and lipid extraction method suitable for plasma or serum.

  • Chromatographic Separation:

    • Column: A HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.

    • Flow Rate: 0.6 mL/min.

    • Gradient: A gradient designed to separate lipid classes, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI positive mode.

    • Analysis Mode: MRM.

    • MRM Transitions: For ceramides and hexosylceramides, use the precursor ion and the characteristic long-chain base (LCB) product ion (m/z 264). The analysis can be completed in approximately eight minutes.

Supporting Data Tables

Table 1: Comparison of Stationary Phases for Sphingolipid Separation
Stationary PhasePrinciple of SeparationBest Suited ForAdvantages
C18 (Reversed-Phase) Hydrophobicity of fatty acyl chains.[3]General lipidomics, separation of species with different chain lengths and degrees of saturation.Widely available, robust, extensive literature.
C30 (Reversed-Phase) Hydrophobicity and shape selectivity.[11][12]Hydrophobic, long-chain structural isomers (e.g., cis/trans isomers).[3][26]Higher shape selectivity than C18, improved resolution for complex isomers.[11][13]
HILIC Polarity of the head group.Separation of lipid classes (e.g., ceramides from hexosylceramides).Reduces ambiguity in identification by grouping lipids by class.
Chiral Phases Enantioselective interactions.Separation of enantiomers (e.g., d-erythro vs. l-erythro ceramides).[9][27]Essential for studying the biological activity of specific stereoisomers.
Supercritical Fluid Chromatography (SFC) Phases Polarity (normal-phase like).[7]Isomeric species, both polar and non-polar compounds.High efficiency, fast separations, reduced organic solvent consumption.[5][7]
Table 2: Typical Mobile Phase Compositions and Additives
Chromatographic ModeMobile Phase System (A/B)Common AdditivesPurpose of Additives
Reversed-Phase (RPLC) A: Water-basedB: Acetonitrile/IsopropanolFormic Acid (0.1-0.2%)Ammonium Formate (5-10 mM)Improve peak shape, enhance ionization in positive mode.[21][23]
HILIC A: High organic (e.g., 95% Acetonitrile)B: Higher aqueousAmmonium Formate (10 mM)Provides conductivity for ESI and aids in separation.
Chiral (Normal Phase) Hexane/IsopropanolN/ASolvents are chosen for their ability to facilitate chiral recognition on the stationary phase.
SFC CO2 (Supercritical Fluid)Methanol (Co-solvent)Ammonium Formate (0.1%)Acts as a modifier to elute more polar compounds.[28]
Table 3: Key Mass Spectrometry Parameters for Sphingolipid Analysis
ParameterTypical Setting/ValueRationale
Ionization Mode ESI Positive (+)Most sphingolipids (Cer, SM, LCBs) readily form [M+H]+ ions.[1]
ESI Negative (-)Useful for acidic sphingolipids like Cer-1-P and sulfatides.[20][29]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high sensitivity and specificity for targeted quantification.[30]
Collision Energy (CE) Analyte-dependent (15-50 V)Must be optimized for each precursor-product ion pair to maximize fragment intensity.[20][30]
Declustering Potential (DP) Analyte-dependentOptimized to maximize precursor ion signal without causing in-source fragmentation.[21]
Dwell Time ~20 ms per transitionA shorter dwell time allows for monitoring more transitions, but a longer time improves signal-to-noise. A balance is needed to ensure enough data points across a chromatographic peak.[21]

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Cleanup Optional Cleanup (e.g., Silica Chromatography) Extraction->Cleanup LC Chromatographic Separation (RPLC, HILIC, etc.) Cleanup->LC MS Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standards) Integration->Quantification

References

How to handle solubility issues with 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Desoxymethylsphinganine-d5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this deuterated sphingolipid analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a deuterated analog of 1-desoxymethylsphinganine, an atypical sphingolipid. The deuterium (B1214612) labeling makes it a valuable internal standard for mass spectrometry-based lipidomics research.[1][2] It allows for the accurate quantification of its non-deuterated counterpart and related lipids in various biological samples. Its primary applications are in studying sphingolipid metabolism and its role in diseases such as metabolic disorders and neurodegenerative diseases.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3][4] The non-deuterated form, 1-deoxysphinganine, is reported to be soluble in DMSO at approximately 2 mg/mL and in dimethyl formamide (B127407) (DMF) at about 10 mg/mL, and it is also miscible in ethanol.[3][5]

Q3: How should I store this compound?

A3: this compound should be stored as a solid at -20°C for long-term stability.[3][6] Stock solutions in organic solvents should also be stored at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

A4: Like many lipids, this compound has limited solubility and stability in purely aqueous buffers and is prone to precipitation. For experiments in aqueous systems, such as cell culture, it is typically complexed with a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery to cells.[7]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound

Symptom: The powdered this compound does not fully dissolve in the chosen solvent, or a precipitate forms.

Possible Causes & Solutions:

  • Incorrect Solvent: While DMSO and ethanol are recommended, the solubility might vary based on the desired concentration.

    • Solution: Try preparing a more dilute stock solution. For some sphingolipids, a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v) can be effective for initial solubilization, though this is not suitable for live-cell experiments.[7][8]

  • Low Temperature: Dissolution may be slow at room temperature.

    • Solution: Gentle warming (up to 40°C) and sonication can aid in dissolving the lipid.[7]

  • Compound Purity and Form: The compound is supplied as a crystalline solid.[3][5]

    • Solution: Ensure you are using a high-purity solvent. Purging the solvent with an inert gas like nitrogen or argon before adding the compound can prevent oxidation.[3]

Issue 2: Precipitation in Aqueous Media

Symptom: A precipitate forms when the stock solution of this compound is diluted into an aqueous buffer or cell culture medium.

Possible Causes & Solutions:

  • Poor Aqueous Solubility: Sphingolipids are generally not soluble in aqueous solutions.[8][9]

    • Solution 1 (BSA Complexation): Prepare a complex of the lipid with fatty acid-free BSA. A detailed protocol is provided below. This is a common method for introducing lipids to cells in culture.[7]

    • Solution 2 (Ethanol Dilution): For some applications, a small final concentration of ethanol (e.g., <0.1%) in the aqueous medium may be tolerated and can help maintain solubility. However, this should be tested for its effect on your specific experimental system.[10][11]

Data Presentation

SolventReported Solubility of 1-Desoxymethylsphinganine or its Analog
DMSO 10 mM (for d5 analog)[4]
~2 mg/mL (for non-deuterated analog)[3][5]
Dimethyl formamide (DMF) ~10 mg/mL (for non-deuterated analog)[3][5]
Ethanol Miscible (for non-deuterated analog)[3][5]

Experimental Protocols

Protocol: Preparation of a this compound-BSA Complex for Cell Culture Experiments

This protocol is adapted from general methods for preparing lipid-BSA complexes.[7]

Materials:

  • This compound

  • Ethanol (high purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile glass test tubes

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in ethanol to make a 1 mM stock solution.

  • Aliquot and Dry: In a sterile glass test tube, aliquot the desired amount of the ethanolic stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas, followed by placing it in a vacuum desiccator for at least 1 hour to remove any residual solvent. A thin lipid film should be visible at the bottom of the tube.

  • Prepare BSA Solution: Prepare a 5% (w/v) solution of fatty acid-free BSA in PBS.

  • Complexation: a. Gently warm the BSA solution to 37°C. b. Add a small volume of the warm BSA solution to the dried lipid film. c. Vortex the tube vigorously for 1-2 minutes to facilitate the complexation of the lipid with BSA. d. Transfer the solution to a sterile microcentrifuge tube.

  • Sonication (Optional): If the solution appears cloudy, sonicate it in a water bath sonicator for 5-10 minutes, or until the solution clarifies.

  • Sterilization and Storage: Sterilize the lipid-BSA complex by passing it through a 0.22 µm syringe filter. The final concentration of the complex should be determined based on the initial amount of lipid and the final volume of the BSA solution. Store the complex at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Need to dissolve This compound stock_prep Prepare stock solution in organic solvent (e.g., DMSO, Ethanol) start->stock_prep dissolved Does it dissolve completely? stock_prep->dissolved stock_success Stock solution ready dissolved->stock_success Yes troubleshoot_stock Troubleshoot Stock Preparation: - Use gentle warming (up to 40°C) - Sonicate - Try a different solvent (e.g., DMF) - Prepare a more dilute solution dissolved->troubleshoot_stock No aqueous_prep Dilute stock into aqueous buffer/medium stock_success->aqueous_prep troubleshoot_stock->stock_prep precipitate Does a precipitate form? aqueous_prep->precipitate aqueous_success Aqueous solution ready for experiment precipitate->aqueous_success No troubleshoot_aqueous Troubleshoot Aqueous Preparation: - Prepare a lipid-BSA complex - Use a co-solvent if tolerated (e.g., <0.1% Ethanol) - Ensure rapid mixing during dilution precipitate->troubleshoot_aqueous Yes troubleshoot_aqueous->aqueous_prep

Caption: Troubleshooting workflow for solubility issues.

G Signaling Pathway Context: Role of Deoxysphingolipids cluster_0 De Novo Sphingolipid Synthesis (ER) palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine L-Serine serine->spt alanine L-Alanine alanine->spt sphinganine Sphinganine (Canonical Pathway) spt->sphinganine Canonical deoxysphinganine 1-Deoxysphinganine (Atypical Pathway) spt->deoxysphinganine Atypical complex_sl Complex Sphingolipids sphinganine->complex_sl accumulation Accumulation & Cellular Stress deoxysphinganine->accumulation degradation Degradation complex_sl->degradation

Caption: Simplified diagram of deoxysphingolipid synthesis.

References

Minimizing ion suppression in electrospray ionization of sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sphingolipids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in sphingolipid analysis?

Ion suppression is a phenomenon in ESI-MS where the ionization of target analytes (sphingolipids) is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. In biological samples such as plasma or tissue homogenates, high concentrations of phospholipids (B1166683) and salts are major causes of ion suppression.[1]

Q2: How can I choose the right internal standard to correct for ion suppression?

The use of appropriate internal standards (IS) is critical to correct for ion suppression, as well as for variations in sample extraction and instrument response.[2][3]

  • Stable Isotope-Labeled Standards: These are the preferred choice.[2] They have nearly identical chemical and physical properties to the analytes, ensuring they behave similarly during sample preparation and ionization.[2] Deuterium (d) or carbon-13 (¹³C) are commonly used isotopes.[2][4]

  • Odd-Chain or Uncommon-Chain Length Standards: Sphingolipids with fatty acid chains not commonly found in nature (e.g., C17) can also be effective internal standards.[2][5]

  • Class-Specific Standards: Ideally, an internal standard should be used for each class of sphingolipid being analyzed (e.g., a ceramide IS for ceramides (B1148491), a sphingomyelin (B164518) IS for sphingomyelins).[2]

It is crucial to validate the chosen internal standard to ensure it effectively compensates for the matrix effect for your specific analytes.[3]

Q3: What are the most common adducts I should expect to see for sphingolipids in ESI-MS?

In positive ion mode, sphingolipids commonly form protonated molecules [M+H]+.[6] However, adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+ are also frequently observed, especially for neutral glycosphingolipids.[1][6][7] In negative ion mode, deprotonated molecules [M-H]- are typical for acidic sphingolipids.[1][8] The formation of these adducts can be influenced by the sample matrix and mobile phase composition. Mildly acidifying the mobile phase with formic or acetic acid can help promote the formation of protonated molecules and reduce unwanted adducts.[1][7][9]

Troubleshooting Guides

Problem 1: Low signal intensity or high variability for my sphingolipid analytes.

This is a classic symptom of significant ion suppression. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

cluster_sample_prep Sample Preparation cluster_chromatography Chromatography start Low Signal / High Variability sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography Suppression persists extraction Test Different Extraction Methods (e.g., single- vs. two-phase) sample_prep->extraction ms_params Adjust MS Parameters chromatography->ms_params Suppression persists gradient Optimize LC Gradient to separate analytes from matrix chromatography->gradient is_check Verify Internal Standard Performance ms_params->is_check Suppression persists solution Improved Signal & Reproducibility is_check->solution Problem Resolved spe Incorporate Solid-Phase Extraction (SPE) to remove salts extraction->spe hydrolysis Consider Alkaline Methanolysis to reduce phospholipids spe->hydrolysis column Switch Column Chemistry (e.g., C18, HILIC) gradient->column

Caption: Troubleshooting workflow for low signal intensity.

Problem 2: Poor quantification and linearity.

If your calibration curves are not linear or your quantitative results are inconsistent, the chosen internal standard may not be adequately correcting for ion suppression.

Quantitative Impact of Internal Standard Selection on Ceramide Analysis

A study comparing two different internal standards for the quantification of ceramides in whole blood demonstrated the importance of IS selection. When sample volume increased, ion suppression became more pronounced. The use of an appropriate internal standard, Cer(d18:1/12:0), effectively corrected for this suppression, resulting in excellent linearity.[3]

Analyte ClassInternal StandardLinearity (R²) without IS Correction (High Sample Volume)Linearity (R²) with IS Correction
CeramidesCer(d18:1/25:0)0.88No significant improvement
CeramidesCer(d18:1/12:0)0.88> 0.98

Logical Diagram for IS Validation

start Poor Linearity step1 Prepare matrix-matched calibrators (analyte + IS in extracted blank matrix) start->step1 step2 Analyze calibrators across the desired concentration range step1->step2 decision Is the response ratio (Analyte Area / IS Area) linear? step2->decision end_good IS is appropriate decision->end_good Yes end_bad IS is NOT correcting for matrix effects decision->end_bad No step3 Select a different IS (e.g., closer eluting, different chain length) and repeat validation end_bad->step3 step3->step1

Caption: Validation process for internal standard performance.

Experimental Protocols

Protocol 1: Sample Preparation using Single-Phase Butanol Extraction

This protocol is effective for the extraction of a broad range of sphingolipids from cell homogenates.[9]

  • Homogenization: Homogenize cultured cells (e.g., 10^6 cells) in a suitable buffer. Determine protein concentration for normalization.

  • Internal Standard Spiking: To 500 µL of cell homogenate (corresponding to 100 µg of protein), add a known amount of your internal standard mixture.

  • Acidification: Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogen phosphate (B84403) (pH 4).

  • Extraction: Add 1 mL of 1-butanol, vortex thoroughly. Add 500 µL of water-saturated 1-butanol, and vortex again.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Drying: Carefully transfer the upper butanol phase to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

Protocol 2: LC-MS/MS Method for Sphingolipid Separation

This method utilizes a C18 reversed-phase column for the separation of various sphingolipid classes.[3]

  • LC System: UHPLC system

  • Column: Accucore™ C18 column (2.1 × 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate (B1220265) in acetonitrile/water (1:1, v/v)

  • Mobile Phase B: 0.02% formic acid in 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

LC Gradient Program

Time (min)% Mobile Phase A
0.090
1.090
4.060
12.025
21.01
24.01
24.190
28.090
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive)

  • Ionization Mode: ESI positive and negative modes (run separately or with polarity switching)

  • Scan Mode: Full scan followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM) for targeted quantification.

  • Key MS Parameters:

    • Full MS Resolution: 60,000 - 120,000

    • MS/MS Resolution: 15,000 - 30,000

    • Collision Energy: Optimize using authentic standards; typically in the range of 20-40 eV.

Sphingolipid Analysis Workflow

sample Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction + Internal Standard Spiking sample->extraction lc_separation UHPLC Separation (e.g., C18 Column) extraction->lc_separation ms_detection ESI-MS/MS Detection (High Resolution) lc_separation->ms_detection data_analysis Data Processing (Peak Integration, Normalization) ms_detection->data_analysis quantification Absolute/Relative Quantification data_analysis->quantification

Caption: General workflow for sphingolipid analysis by LC-MS/MS.

References

Quality control measures for experiments using 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for experiments utilizing 1-Desoxymethylsphinganine-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated analog of 1-desoxymethylsphinganine, a sphingolipid. Its primary application is as an internal standard in mass spectrometry-based lipidomics. The deuterium (B1214612) labeling allows it to be distinguished from its endogenous, non-labeled counterpart, enabling accurate quantification of sphingolipids in biological samples.[1] It is particularly valuable for studying sphingolipid metabolism and its role in various diseases, such as metabolic and neurodegenerative disorders.[1]

Q2: What are the key physicochemical properties of this compound?

A2: The key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₃₂D₅NO[1][2]
Formula Weight 276.513 g/mol [1]
Exact Mass 276.319
Purity >99%[2]
Physical Form Powder[2][3]
Storage Temperature -20°C[2]
Stability 1 Year at -20°C
CAS Number 1246298-43-0[1][2]

Q3: How should this compound be handled and stored?

A3: this compound should be stored at -20°C in a tightly sealed vial to ensure its stability for up to one year.[2] It is shipped on dry ice to maintain this temperature.[2] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which could affect the compound's integrity. As with any chemical, standard laboratory safety practices, including the use of personal protective equipment, should be followed during handling.

Q4: Why is an internal standard like this compound necessary in quantitative lipidomics?

A4: Internal standards are crucial for accurate quantification in mass spectrometry.[4][5] They are added to samples at a known concentration at the beginning of the sample preparation process.[4] The internal standard experiences the same experimental variations as the analyte of interest, including extraction efficiency, sample loss during handling, and variations in instrument response.[5] By normalizing the signal of the endogenous analyte to the signal of the internal standard, these variations can be corrected, leading to more accurate and reproducible quantification.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Q5: I am observing a low or inconsistent signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

A5: A low or inconsistent signal from your internal standard can significantly impact the accuracy of your quantitative data. The following decision tree can help you troubleshoot this issue.

G A Low or Inconsistent IS Signal B Check Sample Preparation A->B C Check LC-MS/MS System A->C D Verify IS Concentration & Purity A->D E Incomplete Extraction? - Optimize solvent system - Ensure proper homogenization B->E F Degradation during Storage/Handling? - Aliquot to avoid freeze-thaw - Store at -20°C B->F G Instrument Sensitivity Issue? - Clean ion source - Check detector performance C->G H Suboptimal MS Parameters? - Optimize cone voltage & collision energy - Check for correct MRM transition C->H I Incorrect Spiking? - Verify pipetting accuracy - Ensure IS is fully dissolved D->I J Purity/Integrity Issue? - Run a fresh standard - Check Certificate of Analysis D->J

Caption: Troubleshooting low internal standard signal.

Q6: My recovery of this compound is poor after lipid extraction. How can I improve it?

A6: Poor recovery can be due to several factors related to the extraction protocol.

  • Inappropriate Solvent System: Sphingolipids have varying polarities. A common and effective method for extracting a broad range of sphingolipids is a two-phase extraction using a mixture of chloroform (B151607) and methanol. For more polar sphingolipids, a butanol-based single-phase extraction might yield better recovery.

  • Insufficient Homogenization: Ensure that the tissue or cell sample is thoroughly homogenized to allow for complete lipid extraction from the matrix.

  • Incorrect pH: The pH of the extraction solvent can influence the recovery of certain lipids. For acidic lipids, maintaining a lower pH can improve extraction efficiency.

  • Sample Matrix Effects: The biological matrix itself can interfere with extraction. Consider a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering substances.

Q7: I am observing co-elution of this compound with an endogenous lipid, leading to ion suppression. What can I do?

A7: Co-elution can lead to inaccurate quantification due to ion suppression, where the presence of a co-eluting compound reduces the ionization efficiency of the analyte and internal standard.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the solvent gradient to better separate the internal standard from the interfering compound. A shallower gradient can increase resolution.

    • Column Chemistry: Consider using a different column with a different stationary phase (e.g., HILIC instead of reversed-phase) to alter the elution profile.

  • Modify Sample Preparation: Implement a clean-up step, such as SPE, to remove the interfering compound before LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Quantitative Analysis of Sphingolipids using this compound as an Internal Standard

This protocol outlines a general workflow for the extraction and analysis of sphingolipids from a biological sample.

  • Sample Preparation:

    • Thaw the biological sample (e.g., plasma, tissue homogenate) on ice.

    • To a 1.5 mL microcentrifuge tube, add a pre-determined amount of sample (e.g., 50 µL of plasma or 100 µg of protein from a tissue homogenate).

  • Internal Standard Spiking:

    • Add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, vortex briefly.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the sample. Vortex for 1 minute.

    • Add 125 µL of chloroform. Vortex for 1 minute.

    • Add 125 µL of water. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid) to separate the lipids.

    • Detect this compound and the endogenous sphingolipids using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous sphingolipid to the this compound internal standard.

    • Quantify the endogenous sphingolipid concentration using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

G A Sample Collection B Internal Standard Spiking (this compound) A->B C Lipid Extraction B->C D Solvent Evaporation C->D E Sample Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Quantitative lipidomics workflow.

Signaling Pathway Context

To understand the relevance of quantifying sphingolipids, it is helpful to visualize their metabolic pathways. 1-Desoxymethylsphinganine is an atypical sphingolipid, and its metabolism is an area of active research. The diagram below shows a simplified overview of the canonical sphingolipid metabolism pathway.

G A Serine + Palmitoyl-CoA B Sphinganine A->B SPT C Ceramide B->C Ceramide Synthase D Sphingomyelin C->D E Glucosylceramide C->E F Sphingosine C->F Ceramidase G Sphingosine-1-phosphate F->G Sphingosine Kinase

Caption: Simplified sphingolipid metabolism overview.

References

Technical Support Center: Quantification of Low-Abundance Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low-abundance sphingolipids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sphingolipid analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my low-abundance sphingolipids inconsistent across samples?

A1: Inconsistent recovery is a frequent challenge stemming from the diverse physicochemical properties of sphingolipids. The extraction efficiency is highly dependent on the chosen solvent system and the specific sphingolipid species. For instance, highly hydrophobic species like ceramides (B1148491) behave differently during extraction compared to more water-soluble species like some gangliosides.[1]

  • Troubleshooting Tip: No single extraction protocol is optimal for all sphingolipids.[1] Consider performing pilot experiments with different solvent systems (e.g., Folch, Bligh-Dyer, or monophasic extractions) to determine the best method for your specific analytes of interest. Additionally, factors like extraction time and temperature can significantly influence recovery and should be optimized and kept consistent.[2][3]

Q2: I am observing high variability in my mass spectrometry data. What are the potential causes?

A2: High variability in mass spectrometry data for low-abundance sphingolipids can arise from several sources:

  • Ion Suppression: Co-eluting lipids or other matrix components can suppress the ionization of your target analytes, leading to underestimation and variability.[4] This is particularly problematic for low-abundance species.

  • In-source Fragmentation: Some sphingolipid classes, like ceramides, are prone to fragmentation in the ion source of the mass spectrometer, which can lead to an underestimation of the intact molecule.[5]

  • Instrumental Variability: Day-to-day variations in instrument performance can contribute to data variability.

  • Troubleshooting Tip: To mitigate ion suppression, optimize your chromatographic separation to ensure target analytes elute in a region with minimal co-eluting species.[4][6] The use of appropriate, co-eluting internal standards is crucial to correct for both matrix effects and instrumental variability.[4] Regular calibration and tuning of the mass spectrometer are also essential.[7]

Q3: Can I use one internal standard for an entire class of sphingolipids (e.g., one ceramide standard for all ceramides)?

A3: While common, the "one standard per class" approach can lead to significant quantification errors, especially for low-abundance species.[8] The fragmentation behavior of sphingolipids in tandem mass spectrometry (MS/MS) is influenced by their structure, including acyl chain length and the number of double bonds.[5][8] An internal standard that is structurally different from the analyte will likely have a different fragmentation efficiency, leading to inaccurate quantification.

  • Troubleshooting Tip: The most accurate quantification is achieved using stable isotope-labeled internal standards that are structurally identical to the analyte.[9] When this is not feasible, use an internal standard that is as structurally similar as possible. For broader studies, a panel of internal standards representing different subclasses is recommended.[9][10]

Q4: My results for certain sphingolipids are not reproducible between different experiments. What should I check?

A4: Reproducibility issues can be traced back to several steps in the workflow:

  • Sample Handling and Preparation: Inconsistent sample collection, storage, or extraction procedures can introduce significant variability.[11] For example, freeze-thaw cycles can impact the stability of some sphingolipids.[12]

  • Alkaline Hydrolysis: While useful for removing interfering glycerophospholipids, alkaline hydrolysis can degrade certain sphingolipid species if not carefully controlled.[2][3][13]

  • Data Processing: Inconsistent peak integration and baseline correction during data analysis can lead to variations in calculated concentrations.

  • Troubleshooting Tip: Standardize your entire workflow from sample collection to data analysis. Document all parameters, including extraction times, temperatures, and solvent volumes. If using alkaline hydrolysis, optimize the reaction time and temperature to maximize glycerophospholipid removal while minimizing the degradation of your target sphingolipids.[3] Implement a consistent data processing pipeline with clear criteria for peak selection and integration.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Potential Cause Troubleshooting Action
Suboptimal Extraction Test different extraction protocols (e.g., varying solvent polarity, temperature, and time) to improve the recovery of your specific low-abundance sphingolipids.[2][3] For phosphorylated species like S1P, acidification of the extraction solvent may improve recovery.[14]
Ion Suppression Improve chromatographic separation to move the analyte peak away from interfering compounds.[4] Consider using a different type of chromatography column (e.g., HILIC instead of reversed-phase).[4]
Insufficient Sample Amount Increase the starting amount of biological material if possible. For cell culture or biofluid samples, consider a pre-concentration step like lyophilization.[15]
Instrument Not Optimized Perform instrument tuning and calibration to ensure optimal sensitivity for the mass range of your analytes.[7][15]
Issue 2: Inaccurate Quantification and High Coefficient of Variation (%CV)
Potential Cause Troubleshooting Action
Inappropriate Internal Standard Use a stable isotope-labeled internal standard that is structurally identical to your analyte whenever possible.[9] If not available, choose a standard with a similar structure and validate its performance.[8]
Fragmentation Bias Develop fragmentation models or use response factors to correct for differences in fragmentation efficiency between the analyte and the internal standard, especially when they are structurally different.[5][8]
Non-linear Detector Response Generate a calibration curve for each analyte using a range of concentrations to ensure quantification is performed within the linear dynamic range of the instrument.[15]
Isotopic Overlap Be aware of potential isotopic overlap from other molecules with a similar m/z. Use high-resolution mass spectrometry to distinguish between your analyte and interfering ions.[5][12] Correct for isotopic contributions in your data analysis software.[4]

Experimental Protocols

A detailed methodology for the analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. This protocol is a general guideline and may require optimization for specific applications.

1. Sample Preparation and Lipid Extraction

  • Internal Standard Spiking: Prior to extraction, spike the samples with a known amount of the appropriate internal standard(s).[13]

  • Solvent Extraction: A common method involves a monophasic extraction with a mixture of methanol (B129727) and chloroform. For example, a 2:1 (v/v) mixture of methanol:chloroform can be used.[2] The extraction can be performed at 38°C for 1 hour to improve recovery.[2][16]

  • Alkaline Methanolysis (Optional): To remove interfering glycerophospholipids, the lipid extract can be subjected to mild alkaline hydrolysis. This is typically done by adding a solution of potassium hydroxide (B78521) in methanol and incubating at 38°C for 2 hours.[2][3][16] This step should be carefully validated as it can affect some sphingolipid species.

2. Liquid Chromatography Separation

  • Column: A C18 reversed-phase column is commonly used for separating sphingolipids based on their hydrophobicity.[13]

  • Mobile Phases: A typical mobile phase system consists of:

    • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[3]

    • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[3]

  • Gradient Elution: A gradient elution is used to separate the different sphingolipid classes. The gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic species.

3. Mass Spectrometry Analysis

  • Ionization: Electrospray ionization (ESI) is typically used in the positive ion mode for the analysis of many sphingolipids.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification. In this mode, the mass spectrometer is set to detect a specific precursor ion and a specific product ion for each analyte and internal standard.[14]

  • Optimization: The collision energy for fragmentation should be optimized for each analyte to achieve the best signal intensity.[15]

Quantitative Data Summary

The following tables summarize the impact of different experimental conditions on sphingolipid quantification.

Table 1: Effect of Extraction Temperature and Duration on Sphingolipid Recovery

TemperatureDuration (hours)Relative Recovery (%)
22°C (Room Temp)1100 (Reference)
4°C1~90
38°C1~110
48°C1~105
38°C2~100
38°C4~95
Data adapted from a study on plasma sphingolipid extraction, showing that a 1-hour extraction at 38°C yielded the best recovery.[2][3]

Table 2: Comparison of Quantification with and without Fragmentation Correction

Ceramide SpeciesMean Recovery (without correction)Mean Recovery (with correction)
Cer 18:1;2/18:0;0~70%99.5%
Cer 18:1;2/24:0;0<10%100.2%
Overall Mean 55.02% 99.83%
This table illustrates the significant underestimation that can occur without correcting for fragmentation bias. The correction factors bring the quantification closer to the actual concentrations.[8]

Visualizations

Experimental_Workflow General Workflow for Sphingolipid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction Spike->Extract Hydrolysis Alkaline Hydrolysis (Optional) Extract->Hydrolysis LC LC Separation Hydrolysis->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Overview of the experimental workflow for sphingolipid quantification.

Troubleshooting_Logic Troubleshooting Inaccurate Quantification Start Inaccurate Quantification (High %CV) Check_IS Is the Internal Standard structurally similar? Start->Check_IS Check_Frag Is fragmentation bias accounted for? Check_IS->Check_Frag Yes Sol_IS Use stable isotope-labeled or more similar IS Check_IS->Sol_IS No Check_Cal Is the calibration curve linear and bracketing samples? Check_Frag->Check_Cal Yes Sol_Frag Apply correction factors or fragmentation models Check_Frag->Sol_Frag No Check_Iso Is there potential isotopic overlap? Check_Cal->Check_Iso Yes Sol_Cal Re-run calibration curve and dilute samples if necessary Check_Cal->Sol_Cal No Sol_Iso Use high-resolution MS and data correction Check_Iso->Sol_Iso Yes

Caption: A logical guide for troubleshooting inaccurate sphingolipid quantification.

References

Enhancing the recovery of sphingolipids during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of sphingolipids during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during sphingolipid extraction and analysis that can lead to poor recovery.

Problem: Low or no recovery of sphingolipids.

Possible Causes & Solutions:

  • Inappropriate Extraction Method: The choice of extraction solvent is critical and depends on the specific sphingolipid class and sample matrix.[1][2] Some sphingolipids are highly hydrophobic (e.g., ceramides), while others are more water-soluble (e.g., certain gangliosides).[3] A single-phase extraction method using a mixture of methanol (B129727) and chloroform (B151607) is often a good starting point.[4] For broader sphingolipid coverage, a single-phase butanol extraction method has shown good recoveries for various sphingolipids in whole blood.[5]

  • Insufficient Sample Homogenization: Tissues and cells must be thoroughly homogenized to ensure efficient lipid extraction. Sonication or the use of a mechanical homogenizer is recommended to achieve a uniform dispersion of the sample.

  • Incorrect Solvent Ratios: The ratio of solvents in the extraction mixture is crucial for optimal recovery. For instance, a commonly used chloroform-methanol mixture is often in a 1:2 or 2:1 (v/v) ratio.[4][6]

  • Suboptimal Extraction Temperature and Time: Extraction efficiency can be influenced by temperature and duration. While overnight incubation at 48°C has been used, shorter incubation times (1-2 hours) at room temperature or 38°C can also yield good results and may prevent the degradation of less stable species.[4]

  • Sample Overload: Using too much starting material for the volume of extraction solvent can lead to incomplete extraction. It is important to maintain an appropriate sample-to-solvent ratio.[1]

  • Phospholipid Interference: Phospholipids are highly abundant and can interfere with the analysis of less abundant sphingolipids.[4] An alkaline methanolysis step can be employed to degrade glycerophospholipids while leaving the amide linkages of sphingolipids intact.[4]

  • Loss During Phase Separation: For two-phase extraction methods like the Bligh and Dyer or Folch methods, ensure complete phase separation by centrifugation.[7] Carefully collect the correct phase; most neutral sphingolipids will be in the lower organic phase, while some complex gangliosides may partition into the upper aqueous phase.[7]

Problem: Poor recovery of specific sphingolipid classes (e.g., phosphorylated sphingolipids).

Possible Causes & Solutions:

  • pH of the Extraction Solvent: The ionization state of phosphorylated sphingolipids like sphingosine-1-phosphate (S1P) is pH-dependent. Acidifying the extraction solvent can improve their recovery in the organic phase.

  • Adsorption to Surfaces: Sphingolipids can adsorb to glass and plastic surfaces. Using low-binding tubes and minimizing sample transfer steps can help reduce this loss.

  • Degradation by Endogenous Enzymes: Endogenous phosphatases can degrade phosphorylated sphingolipids. Rapid sample processing and the use of phosphatase inhibitors can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for my sample type?

There is no single "best" method for all applications. The optimal method depends on your sample matrix (e.g., plasma, tissue, cells) and the specific sphingolipids of interest. The table below summarizes the recovery of different sphingolipid classes using various common extraction methods.

Q2: How can I improve the recovery of very polar sphingolipids like gangliosides?

Gangliosides are amphipathic molecules with large, polar head groups, which can make their extraction challenging. After a conventional two-phase extraction (e.g., Folch or Bligh & Dyer), gangliosides may be found in the upper aqueous phase.[7] This phase can be further processed using solid-phase extraction (SPE) with a C18 cartridge to isolate the gangliosides.

Q3: Is it necessary to use internal standards?

Yes, the use of appropriate internal standards is crucial for accurate quantification of sphingolipids.[8] Ideally, stable isotope-labeled internal standards corresponding to each class of sphingolipid being analyzed should be added to the sample before extraction. This helps to correct for variations in extraction efficiency and matrix effects during mass spectrometry analysis.

Q4: How can I remove interfering phospholipids?

Phospholipids are a major source of interference in sphingolipid analysis due to their high abundance.[4] A mild alkaline hydrolysis (methanolysis) step after the initial extraction can selectively degrade glycerophospholipids without affecting the amide-linked fatty acids of sphingolipids.[4]

Quantitative Data Summary

The following table provides a comparison of the recovery of different sphingolipid classes using various extraction methods. This data is compiled from multiple studies and is intended to serve as a general guide. Actual recoveries may vary depending on the specific experimental conditions.

Sphingolipid ClassFolch Method Recovery (%)Bligh & Dyer Method Recovery (%)MTBE Method Recovery (%)Methanol Precipitation Recovery (%)
Sphingosine-1-phosphate (S1P)69-8535-6048-7596-101
Sphingosine (So)75-9040-6555-8095-100
Sphinganine (Sa)78-9242-6858-8297-101
Ceramide-1-phosphate (C1P)70-8838-6250-7894-99
Lactosylceramide (LacCer)85-9560-8070-8898-101
Hexosylceramide (HexCer)88-9665-8575-9098-101
Sphingomyelin (SM)90-9870-9080-9299-101
Ceramide (Cer)92-9972-9284-9598-101

Data compiled from multiple sources, including[9]. Recoveries are approximate and can vary based on the specific protocol and sample matrix.

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Extraction for General Sphingolipids

This protocol is a widely used method for the extraction of a broad range of lipids, including sphingolipids.

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v). For plasma or serum, add the solvent mixture directly to the sample.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the majority of the sphingolipids. The upper aqueous phase may contain some highly polar gangliosides.

  • Drying and Reconstitution: Evaporate the solvent from the collected phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for analysis (e.g., methanol or mobile phase).

Protocol 2: Single-Phase Methanol Precipitation for Plasma Sphingolipids

This is a simple and rapid method suitable for the high-throughput analysis of sphingolipids in plasma.[10]

  • Protein Precipitation: Add cold methanol to the plasma sample in a 4:1 ratio (methanol:plasma, v/v).

  • Vortexing: Vortex the mixture vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted sphingolipids.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract for analysis.

Visualizations

Sphingolipid Metabolism and Signaling

Sphingolipids are not only structural components of membranes but also key signaling molecules involved in various cellular processes. The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," can determine cell fate.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Complex Complex Sphingolipid Synthesis (Golgi) cluster_Salvage Salvage Pathway cluster_Degradation Degradation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Sa) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (Cer) Dihydroceramide->Ceramide DES SM Sphingomyelin (SM) Ceramide->SM SMS GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS Sphingosine Sphingosine (So) Ceramide->Sphingosine S1P Sphingosine-1-Phosphate (S1P) LacCer Lactosylceramide (LacCer) GlcCer->LacCer Gangliosides Gangliosides LacCer->Gangliosides Sphingosine->Ceramide Sphingosine->S1P SphK S1P->Sphingosine SPP Degradation_Product Degradation Products S1P->Degradation_Product S1P Lyase Experimental_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer, Methanol) Homogenization->Extraction Phase_Separation Phase Separation (for two-phase methods) Extraction->Phase_Separation Organic_Phase Collect Organic Phase (most sphingolipids) Phase_Separation->Organic_Phase Aqueous_Phase Collect Aqueous Phase (e.g., Gangliosides) Phase_Separation->Aqueous_Phase Drying Solvent Evaporation Organic_Phase->Drying Aqueous_Phase->Drying May require SPE Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Validation & Comparative

A Comparative Guide to Sphingolipid Internal Standards: 1-Desoxymethylsphinganine-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of sphingolipids by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of 1-Desoxymethylsphinganine-d5, a deuterated internal standard, with other commonly used alternatives, supported by experimental principles and data from published research.

The Critical Role of Internal Standards in Sphingolipidomics

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] An ideal internal standard should mimic the physicochemical properties of the endogenous analytes as closely as possible, ensuring it experiences similar extraction efficiencies and ionization responses. This is crucial for mitigating matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.

Comparison of Internal Standard Strategies

The two primary strategies for internal standards in sphingolipid analysis are the use of stable isotope-labeled compounds, such as this compound, and non-endogenous, odd-chain length lipids, like C17-sphinganine.

This compound: The Gold Standard

Deuterated standards are widely considered the gold standard for quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the endogenous analyte makes it an exceptional tool for normalization.

Advantages of this compound:

  • Co-elution with Analyte: It chromatographically co-elutes with its non-deuterated counterpart, ensuring that it is subjected to the same matrix effects at the same time.

  • Similar Extraction Recovery and Ionization Efficiency: Its chemical similarity to endogenous sphingoid bases leads to comparable behavior during sample processing and analysis.

  • High Accuracy and Precision: The use of stable isotope-labeled standards generally results in high accuracy and low coefficients of variation in quantitative assays.

Alternative Internal Standards: Odd-Chain Sphingolipids

Before the widespread availability of deuterated standards, odd-chain sphingolipids, such as those with a C17 backbone, were the preferred choice. These are generally absent or present at very low levels in mammalian systems, thus avoiding interference with the measurement of endogenous even-chain sphingolipids.

Advantages of Odd-Chain Sphingolipids:

  • Non-endogenous: Their unique chain length allows for easy differentiation from the analytes of interest.

  • Commercially Available: A variety of odd-chain sphingolipid standards are commercially available.

Limitations:

  • Different Chromatographic Behavior: Odd-chain lipids may not perfectly co-elute with all endogenous even-chain sphingolipids, potentially leading to incomplete correction for matrix effects.

  • Variable Ionization Efficiency: Differences in chain length can lead to variations in ionization efficiency compared to the endogenous analytes.

Performance Data: A Comparative Overview

While direct head-to-head comparative studies are limited, the performance of different internal standard strategies can be inferred from various validation studies. The following tables summarize typical performance characteristics.

Table 1: General Performance Comparison of Internal Standard Types

Performance MetricThis compound (Deuterated)Odd-Chain Sphingolipids (e.g., C17-Sphinganine)
Correction for Matrix Effects Excellent (due to co-elution)Good to Very Good (may not co-elute with all analytes)
Correction for Extraction Variability ExcellentExcellent
Accuracy HighGood to High
Precision (CV%) Typically <10%Typically <15%
Potential for Ion Suppression/Enhancement Differences LowModerate

Table 2: Reported Performance Data for Sphingolipid Internal Standards

Internal Standard TypeAnalyte(s)Linearity (R²)Recovery (%)Intra-assay CV (%)Inter-assay CV (%)Reference
Odd-Chain 25 Sphingolipids≥ 0.995>80% (for S1P)Not ReportedNot Reported[This study presents a fully validated method for 25 key sphingolipids and reports on linearity and recovery.]
¹³C-encoded Sphingoid BasesNot explicitly stated, but described as "excellent"Not Reported<10%<10%[This study describes the simultaneous quantitation of sphingoid bases with very acceptable intra- and inter-assay variation.]
C17-sphingoid bases Sphingoid bases & 1-phosphatesLinear from 0.5 to 1000 pmol>80%Not ReportedNot Reported[This paper details a protocol with a linear signal response over a wide range and high recovery.]

Note: This table is a compilation of data from different studies and does not represent a direct comparative experiment.

Experimental Protocols and Workflows

A robust and validated experimental protocol is crucial for reliable sphingolipid quantification. Below is a detailed methodology representative of a typical LC-MS/MS workflow for sphingolipid analysis.

Experimental Protocol: Quantification of Sphingoid Bases by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To 50 µL of plasma or cell lysate, add a known amount of the internal standard cocktail (containing this compound for sphinganine (B43673) and other relevant deuterated or odd-chain standards for other sphingolipids).

  • Protein Precipitation and Extraction: Add 450 µL of a methanol:chloroform (B151607) (2:1, v/v) mixture. Vortex thoroughly and incubate at 48°C for 1 hour.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of water. Vortex and centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the sphingoid bases. For example, start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard. For example:

      • Sphinganine: m/z 302.3 → 284.3

      • This compound: m/z 289.3 → 271.3

      • C17-Sphinganine: m/z 288.3 → 270.3

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition.

3. Data Analysis and Quantification:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the processes and logic, the following diagrams are provided.

Sphingolipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract PhaseSep Phase Separation Extract->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for sphingolipid quantification.

Internal_Standard_Comparison IS_Choice Choice of Internal Standard Deuterated Deuterated Standard (this compound) IS_Choice->Deuterated OddChain Odd-Chain Standard (C17-Sphinganine) IS_Choice->OddChain Adv_Deuterated Advantages: - Co-elution - Identical chemistry - High accuracy Deuterated->Adv_Deuterated Dis_Deuterated Disadvantages: - Potential for isotopic overlap - Higher cost Deuterated->Dis_Deuterated Adv_OddChain Advantages: - Non-endogenous - Readily available OddChain->Adv_OddChain Dis_OddChain Disadvantages: - Different chromatography - Potential for different  ionization efficiency OddChain->Dis_OddChain

Caption: Comparison of internal standard strategies.

Conclusion

For the highest level of accuracy and precision in sphingolipid quantification, stable isotope-labeled internal standards such as this compound are the superior choice. Their ability to perfectly mimic the behavior of endogenous analytes provides the most reliable correction for experimental variability. While odd-chain standards are a viable alternative and have been used successfully in many studies, they may not offer the same level of robustness, particularly in complex biological matrices where significant and variable matrix effects are a concern. The selection of an internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations.

References

A Comparative Guide to Method Validation for the Absolute Quantification of 1-Deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated methods for the absolute quantification of 1-deoxysphingolipids (deoxySLs), a class of atypical sphingolipids implicated in various neurological and metabolic diseases. This document outlines key performance characteristics of current analytical methodologies, primarily centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to assist researchers in selecting and implementing robust quantification assays. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to facilitate practical application.

Comparison of Validated LC-MS/MS Methods

The absolute quantification of 1-deoxysphingolipids, such as 1-deoxysphinganine (m18:0), 1-deoxysphingosine (m18:1), and their acylated forms (deoxyceramides), is crucial for understanding their pathophysiological roles. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity. Below is a summary of performance data from various validated methods.

Method ReferenceAnalyte(s)MatrixLinearity RangeAccuracy (%)Precision (RSD %)LODLOQ
Method A 1-deoxysphinganine, 1-deoxysphingosineHuman Plasma1 - 1000 ng/mL95 - 105< 15%0.5 ng/mL1 ng/mL
Method B C16-deoxyceramide, C24:1-deoxyceramideMouse Brain Tissue0.5 - 500 pmol92 - 108< 10%0.1 pmol0.5 pmol
Method C 1-deoxysphinganineHCT116 Cells5 - 2000 fmol90 - 110< 12%1 fmol5 fmol

Note: The data presented in this table is a synthesis of typical performance characteristics reported in the literature and may not reflect the exact values from a single publication.

Experimental Protocols

Detailed methodologies are critical for the successful replication and validation of analytical assays. Below are representative protocols for the quantification of 1-deoxysphingolipids in biological matrices.

Protocol 1: Quantification of 1-Deoxysphinganine and 1-Deoxysphingosine in Human Plasma

This protocol is adapted from methods described for the analysis of sphingoid bases in plasma.[1][2]

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of human plasma, add 500 µL of methanol (B129727) containing an internal standard mix (e.g., d7-sphinganine and d7-sphingosine).

  • Vortex the mixture for 10 minutes at room temperature.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to a new tube.

  • For hydrolysis of N-acyl-deoxysphingolipids, add 75 µL of 1 M methanolic HCl and incubate at 65°C for 16 hours.

  • After incubation, neutralize the sample with an appropriate base.

  • Dry the sample under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1-deoxysphinganine: Monitor the transition of the precursor ion to a specific product ion.

      • 1-deoxysphingosine: Monitor the transition of the precursor ion to a specific product ion.

      • Internal Standards: Monitor the corresponding transitions for the deuterated standards.

    • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Protocol 2: Quantification of Deoxyceramides in Mouse Brain Tissue

This protocol is based on established methods for ceramide analysis in tissue homogenates.[3]

1. Sample Preparation (Tissue Homogenization and Lipid Extraction)

  • Homogenize approximately 50 mg of mouse brain tissue in a suitable buffer.

  • Determine the protein concentration of the homogenate for normalization.

  • To an aliquot of the homogenate, add a mixture of ethyl acetate, isopropanol, and water (60:30:10, v/v/v) containing internal standards (e.g., C17-deoxyceramide).

  • Vortex vigorously for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Repeat the extraction step on the lower aqueous phase and combine the organic extracts.

  • Dry the combined organic phases under nitrogen.

  • Reconstitute the lipid extract in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C8 reversed-phase column (e.g., 3.0 x 150 mm, 3 µm).[4]

    • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid in water.[4]

    • Mobile Phase B: 1 mM ammonium formate and 0.2% formic acid in methanol.[4]

    • Gradient: A suitable gradient to separate different deoxyceramide species based on their acyl chain length. For example, start at 80% B, increase to 100% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI+.

    • Scan Type: MRM.

    • MRM Transitions: Specific precursor-to-product ion transitions for each deoxyceramide species and the internal standard. These are determined by direct infusion of standards.

Visualizing Key Processes

To aid in the understanding of 1-deoxysphingolipid metabolism and analysis, the following diagrams have been generated.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (Plasma, Tissue, Cells) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Lipid Extraction (e.g., LLE) Internal_Standard->Extraction Hydrolysis Hydrolysis (optional) (for total deoxySLs) Extraction->Hydrolysis Dry_Reconstitute Dry & Reconstitute Hydrolysis->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (MRM Mode) Mass_Analysis->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Absolute Quantification Calibration->Quantification

Figure 1. Experimental workflow for the quantification of 1-deoxysphingolipids.

Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Palmitoyl_CoA->SPT L_Serine L-Serine L_Serine->SPT label_canonical Canonical Sphingolipid Synthesis L_Alanine L-Alanine L_Alanine->SPT label_atypical Atypical 1-Deoxysphingolipid Synthesis SA Sphinganine (SA) SPT->SA deoxySA 1-Deoxysphinganine (deoxySA) SPT->deoxySA CerS Ceramide Synthases (CerS) SA->CerS DHCer Dihydroceramides (DHCer) CerS->DHCer deoxyDHCer Deoxydihydroceramides (deoxyDHCer) CerS->deoxyDHCer DEGS1 Dihydroceramide Desaturase 1 (DEGS1) DHCer->DEGS1 Cer Ceramides (Cer) DEGS1->Cer deoxyCer Deoxyceramides (deoxyCer) DEGS1->deoxyCer deoxySA->CerS deoxyDHCer->DEGS1

Figure 2. Biosynthesis of canonical and 1-deoxysphingolipids.

References

Cross-validation of different analytical platforms for sphingolipid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipids, selecting the optimal analytical platform is a critical decision that profoundly impacts data quality and biological insights. This guide provides an objective comparison of leading analytical platforms for sphingolipid analysis, supported by experimental data and detailed methodologies, to empower informed decisions in your research.

Sphingolipids, a class of bioactive lipids, are key regulators of numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1][2] The inherent structural diversity and complexity of the sphingolipidome necessitate sophisticated analytical techniques for accurate identification and quantification.[3][4] This guide focuses on the most prevalent and powerful technology in the field: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will explore different facets of this technology, including various mass analyzer types and chromatographic approaches, to provide a comprehensive overview for researchers.

The Rise of LC-MS/MS in Sphingolipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and broad coverage.[4][5][6][7][8] This technique allows for the separation, identification, and quantification of a wide array of sphingolipid species, from simple long-chain bases to complex glycosphingolipids, within a single analytical run.[6][9][10]

The power of LC-MS/MS lies in its ability to provide three dimensions of specificity: the retention time from the liquid chromatography separation, the precursor ion mass-to-charge ratio (m/z), and the fragment ion m/z values generated during tandem mass spectrometry.[7] This multi-layered specificity is crucial for distinguishing between isobaric and isomeric sphingolipid species, a common challenge in lipidomics.

Comparative Overview of Mass Spectrometry Platforms

While LC-MS/MS is the overarching technique, the choice of mass spectrometer significantly influences the analytical outcome. The most commonly employed platforms in sphingolipidomics are triple quadrupole (QqQ), ion trap (including QTRAP), and high-resolution mass spectrometry (HRMS) systems like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR-MS). Each platform offers distinct advantages and is suited for different research goals.

Analytical PlatformKey StrengthsTypical Applications
Triple Quadrupole (QqQ) MS High sensitivity and specificity for targeted quantification (MRM mode), wide dynamic range, robustness.Validated quantification of known sphingolipids, biomarker discovery and validation, clinical assays.
Ion Trap (e.g., QTRAP) MS Versatility in performing both quantitative (MRM) and qualitative (full scan, product ion scan) analyses in a single run. Enhanced sensitivity for certain applications.Comprehensive sphingolipid profiling, identification of unknown sphingolipids, pathway analysis.
High-Resolution MS (Orbitrap, FTICR-MS) High mass accuracy and resolution, enabling confident identification of unknown compounds and differentiation of isobaric species.Untargeted sphingolipidomics, discovery of novel sphingolipids, structural elucidation.[2]

Quantitative Performance of Analytical Platforms

The quantitative performance of an analytical platform is paramount for reliable biological interpretation. Key metrics include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table summarizes typical performance characteristics for LC-MS/MS-based sphingolipid analysis, while acknowledging that specific values can vary based on the analyte, matrix, and instrument tuning.

ParameterTriple Quadrupole (QqQ) MSHigh-Resolution MS (HRMS)
Typical LOD Low picomole to femtomole rangeLow femtomole range[11]
Typical LOQ Mid picomole to femtomole rangeFemtomole range
Linearity (Dynamic Range) 3-5 orders of magnitude[12]3-4 orders of magnitude
Precision (CV%) Typically <15%Typically <20%
Accuracy (Bias%) Typically within ±15%Typically within ±20%

It is important to note that achieving accurate quantification heavily relies on the use of appropriate internal standards for each sphingolipid class to correct for variations in extraction efficiency and matrix effects.[6][9]

Experimental Protocols: A Step-by-Step Guide

A well-defined experimental protocol is the foundation of reproducible and reliable sphingolipid analysis. The following section outlines a typical workflow for LC-MS/MS-based sphingolipidomics.

Experimental Workflow for Sphingolipid Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Internal_Standards Addition of Internal Standards Homogenization->Internal_Standards Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) LC_Separation Liquid Chromatography (Reversed-Phase C8/C18) Extraction->LC_Separation Internal_Standards->Extraction MS_Analysis Tandem Mass Spectrometry (e.g., MRM, Full Scan) LC_Separation->MS_Analysis Peak_Integration Peak Integration & Quantification MS_Analysis->Peak_Integration Data_Normalization Normalization to Internal Standards Peak_Integration->Data_Normalization Statistical_Analysis Statistical Analysis (e.g., PCA, Volcano Plots) Data_Normalization->Statistical_Analysis Pathway_Analysis Biological Pathway Interpretation Statistical_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for LC-MS/MS-based sphingolipid analysis.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract sphingolipids from the biological matrix while minimizing contamination and degradation.

  • Protocol:

    • Homogenize the biological sample (e.g., tissue, cells) in an appropriate buffer. For liquid samples like plasma, homogenization may not be necessary.

    • Add a cocktail of internal standards, including at least one standard for each sphingolipid class to be analyzed.

    • Perform lipid extraction using a suitable method, such as the Bligh and Dyer method (chloroform/methanol/water) or a methyl-tert-butyl ether (MTBE)-based extraction.[11]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography Separation:

  • Objective: To separate different sphingolipid classes and individual molecular species based on their physicochemical properties.

  • Typical Parameters:

    • Column: A reversed-phase C8 or C18 column is commonly used.[11][13]

    • Mobile Phases: Typically a gradient of an aqueous solvent (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., methanol, acetonitrile, isopropanol (B130326) with additives).[13]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

3. Tandem Mass Spectrometry Analysis:

  • Objective: To detect and quantify sphingolipids with high specificity and sensitivity.

  • Modes of Operation:

    • Multiple Reaction Monitoring (MRM): Used for targeted quantification on triple quadrupole instruments. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[5]

    • Full Scan MS and Data-Dependent MS/MS: Employed on high-resolution instruments for untargeted analysis and identification of unknown sphingolipids.

Sphingolipid Signaling Pathways: The Ceramide/S1P Rheostat

To illustrate the biological context of sphingolipid analysis, the following diagram depicts the central "sphingolipid rheostat," which controls the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).

G cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Cer Ceramide Sph Sphingosine Cer->Sph Ceramidases Apoptosis Apoptosis Cer->Apoptosis S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinases (SphK1/2) S1P->Sph S1P Phosphatases Cell_Survival Cell_Survival S1P->Cell_Survival Serine_PalmitoylCoA Serine + Palmitoyl-CoA Serine_PalmitoylCoA->Cer Ceramide Synthases Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Complex_SL->Cer Sphingomyelinases

Caption: The Ceramide/S1P rheostat signaling pathway.

Conclusion

The selection of an analytical platform for sphingolipid analysis is a critical step that should be guided by the specific research question. For targeted, high-throughput quantification of a defined set of sphingolipids, a triple quadrupole mass spectrometer is often the instrument of choice due to its sensitivity and robustness. For exploratory studies aiming to uncover novel sphingolipids or obtain a comprehensive profile of the sphingolipidome, high-resolution mass spectrometry offers unparalleled advantages in terms of mass accuracy and resolving power.

By understanding the strengths and limitations of each platform and adhering to rigorous, well-documented experimental protocols, researchers can confidently navigate the complexity of the sphingolipidome and unlock new insights into the roles of these fascinating lipids in health and disease. This guide serves as a foundational resource to aid in this endeavor, promoting the generation of high-quality, reproducible data in the dynamic field of sphingolipidomics.

References

Navigating the Maze of Molecular Mirrors: A Guide to Differentiating 1-Deoxysphingolipid Structural Isomers with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of lipids is paramount. 1-deoxysphingolipids (deoxySLs), a class of atypical sphingolipids, are increasingly implicated in a range of pathologies, including diabetic neuropathy and hereditary sensory neuropathy type I.[1][2][3] However, their structural diversity, particularly the presence of numerous isomers, presents a significant analytical challenge.[1][4] This guide provides a comprehensive comparison of advanced mass spectrometry-based techniques for differentiating 1-deoxysphingolipid structural isomers, supported by experimental data and detailed protocols.

Conventional mass spectrometry (MS) and liquid chromatography-MS (LC-MS) methods often fall short in distinguishing between 1-deoxysphingolipid isomers, which can include regioisomers (differing in the position of a double bond or other functional group) and stereoisomers (differing in the spatial arrangement of atoms).[5][6][7] These subtle structural variations can have profound effects on their biological activity. Therefore, more sophisticated analytical approaches are essential for unambiguous identification and a deeper understanding of their roles in health and disease.

The Challenge of Isomerism in 1-Deoxysphingolipids

1-Deoxysphingolipids are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) instead of serine, its canonical substrate.[2][8] This results in a sphingoid base lacking the C1 hydroxyl group, rendering them resistant to canonical degradation pathways and prone to accumulation.[9] The structural complexity arises from variations such as:

  • Double bond position and stereochemistry: The location and cis/trans configuration of double bonds in the fatty acyl chain significantly impact the molecule's shape and function.[1][4]

  • Hydroxylation regioisomers: The position of hydroxyl groups can vary.[1]

  • Ketone/alkenol tautomers: The presence of keto-enol tautomerism adds another layer of isomeric complexity.[1]

These isomers often exhibit identical mass-to-charge ratios (m/z) and similar fragmentation patterns in conventional tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID), making their differentiation a formidable task.[5]

Advanced Mass Spectrometry Techniques for Isomer Resolution

Several advanced mass spectrometry techniques have emerged as powerful tools for resolving the structural ambiguity of 1-deoxysphingolipid isomers. These methods exploit subtle differences in the ions' gas-phase behavior, reactivity, or light absorption properties.

Differential Mobility Spectrometry (DMS)

Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), separates ions based on their different mobilities in high and low electric fields. The separation is influenced by the ion's shape, size, and the way its charge is distributed.[5][6][7]

A key factor in the DMS separation of 1-deoxysphingolipid isomers is the intramolecular interaction between the charged amine group and the carbon-carbon double bond.[5][7] The strength and geometry of this "charge-olefin" interaction vary depending on the double bond's position, leading to distinct DMS behaviors.[5]

Ozone-Induced Dissociation (OzID)

Ozone-Induced Dissociation (OzID) is a chemical fragmentation technique that specifically cleaves carbon-carbon double bonds. When mass-selected lipid ions are reacted with ozone gas within the mass spectrometer, they fragment at the double bond, producing diagnostic product ions that reveal the original position of the unsaturation.[5][7][10] This method provides unambiguous localization of double bonds, a critical aspect of isomer characterization.[5]

Cryogenic Infrared (IR) Spectroscopy

Cryogenic gas-phase IR spectroscopy offers a highly sensitive method for distinguishing isomers based on their unique vibrational fingerprints.[1] By cooling the ions to cryogenic temperatures, the spectral features are sharpened, allowing for the resolution of subtle structural differences. The interaction between the charged amine and the double bond, which is sensitive to the double bond's position and stereochemistry, results in distinct IR absorption bands.[1]

Ultraviolet Photodissociation (UVPD)

Ultraviolet Photodissociation (UVPD) is a high-energy fragmentation technique that can generate unique fragment ions not observed in conventional CID.[4] While its application is still emerging for 1-deoxysphingolipids, UVPD holds promise for generating diagnostic fragments that can differentiate between closely related isomers.[4][11]

Comparison of Key Techniques

TechniquePrinciple of Separation/DifferentiationAdvantagesLimitations
Differential Mobility Spectrometry (DMS) Differences in ion mobility in high and low electric fields, influenced by ion shape and charge distribution.[5][7]Can be coupled directly with LC-MS.[5] Effective for separating regioisomers based on charge-olefin interactions.[5]May not resolve all isomer types.[1] Separation is dependent on the specific DMS parameters.
Ozone-Induced Dissociation (OzID) Chemical reaction with ozone specifically cleaves C=C double bonds, producing diagnostic fragment ions.[5][7]Provides unambiguous localization of double bonds.[5][10] Can be integrated into high-resolution MS platforms.[7]Requires a dedicated ozone source and modification of the mass spectrometer.
Cryogenic Infrared (IR) Spectroscopy Unique vibrational fingerprints of cryogenically cooled ions.[1]Highly sensitive to subtle structural differences, including stereochemistry.[1] Can differentiate a wide range of isomer types.[1]Requires specialized and complex instrumentation with tunable lasers.[1]
Ultraviolet Photodissociation (UVPD) High-energy fragmentation using UV photons, leading to unique fragmentation pathways.[4]Can produce diagnostic fragments not observed with other methods.[4][11]May have limited sensitivity for lipids that do not strongly absorb UV light.[4]

Experimental Protocols

Sample Preparation for Mass Spectrometry

A generic protocol for lipid extraction from biological samples (e.g., plasma, cells) suitable for subsequent mass spectrometry analysis is as follows:

  • Homogenization: Homogenize the biological sample in an appropriate buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (B129727) (2:1, v/v).

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for MS analysis (e.g., methanol or acetonitrile/isopropanol).

DMS-MS Analysis
  • Instrumentation: A mass spectrometer equipped with a DMS interface (e.g., a Thermo Scientific FAIMS Pro interface on an Orbitrap mass spectrometer).

  • DMS Parameters: The separation voltage (SV) and compensation voltage (CV) are key parameters that need to be optimized for the specific isomers of interest. A typical experiment involves ramping the CV over a specific range while monitoring the ion intensity to generate a DMS ionogram.[5]

  • Mass Spectrometry: The mass spectrometer is operated in full scan or tandem MS mode to detect and identify the separated isomers.

OzID-MS Analysis
  • Instrumentation: A mass spectrometer modified to introduce ozone into a collision cell (e.g., a quadrupole-Orbitrap platform).

  • Ozone Generation: Ozone is generated from oxygen using an ozone generator.

  • Reaction: Mass-selected precursor ions are trapped in the collision cell and allowed to react with ozone gas.

  • Fragmentation Analysis: The resulting fragment ions are analyzed to determine the position of the double bond(s).[7]

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of 1-deoxysphingolipids, the following diagrams illustrate a typical experimental workflow and their biosynthetic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Sample->Extraction DryRecon Drying & Reconstitution Extraction->DryRecon LC Liquid Chromatography (Optional) DryRecon->LC Injection MS Mass Spectrometer LC->MS DMS Differential Mobility Spectrometry MS->DMS OzID Ozone-Induced Dissociation MS->OzID Data Data Acquisition DMS->Data OzID->Data Processing Data Processing Data->Processing Identification Isomer Identification Processing->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for 1-deoxysphingolipid isomer analysis.

signaling_pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_deoxy_synthesis 1-Deoxysphingolipid Synthesis cluster_cellular_effects Cellular Effects PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine Serine Serine->SPT Canonical Substrate Alanine Alanine Alanine->SPT Alternative Substrate KDS 3-Ketodihydrosphingosine SPT->KDS DeoxyKDS 1-Deoxy-3-ketosphinganine SPT->DeoxyKDS DHSph Dihydrosphingosine KDS->DHSph Sph Sphingosine DHSph->Sph Ceramides Canonical Ceramides Sph->Ceramides DeoxySA 1-Deoxysphinganine (deoxySA) DeoxyKDS->DeoxySA DeoxyCeramides 1-Deoxyceramides DeoxySA->DeoxyCeramides Membrane Altered Membrane Properties DeoxyCeramides->Membrane Signaling Disrupted Signaling DeoxyCeramides->Signaling Toxicity Cytotoxicity DeoxyCeramides->Toxicity

Caption: Biosynthesis and cellular impact of 1-deoxysphingolipids.

Conclusion

The differentiation of 1-deoxysphingolipid structural isomers is a complex analytical challenge that necessitates the use of advanced mass spectrometry techniques. While conventional methods are often inadequate, techniques such as Differential Mobility Spectrometry, Ozone-Induced Dissociation, and Cryogenic IR Spectroscopy provide powerful solutions for resolving isomeric ambiguity. The choice of technique will depend on the specific research question, the available instrumentation, and the type of isomers being investigated. By employing these sophisticated methods, researchers can achieve a more detailed and accurate understanding of the roles of 1-deoxysphingolipid isomers in biological systems, paving the way for new diagnostic and therapeutic strategies.

References

The Gold Standard: Why ¹³C-Labeled Internal Standards Outperform Deuterated Counterparts in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based quantification.

In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. For years, deuterated internal standards have been a common choice. However, a growing body of evidence highlights the superiority of Carbon-13 (¹³C)-labeled standards in mitigating analytical challenges, particularly in complex matrices. This guide provides an objective, data-driven comparison of deuterated and ¹³C-labeled internal standards, supported by experimental insights and detailed methodologies, to empower researchers in making informed decisions for their analytical workflows.

Stable isotope-labeled internal standards (SIL-ISs) are indispensable in quantitative mass spectrometry.[1] They are added to samples at a known concentration to correct for analyte loss during sample preparation and to compensate for matrix effects, such as ion suppression or enhancement, that can occur during analysis.[1][2] An ideal internal standard co-elutes with the analyte and demonstrates identical ionization efficiency.[1] While both deuterated and ¹³C-labeled standards aim to achieve this, subtle physicochemical differences can lead to significant variations in performance.[3]

The "Isotope Effect": A Critical Disadvantage of Deuterated Standards

Deuterated internal standards, where hydrogen atoms are replaced by deuterium (B1214612) (²H), are widely used primarily due to their lower cost and wider availability.[4][5] However, the significant relative mass difference between hydrogen and deuterium (approximately 100%) can lead to a phenomenon known as the "isotope effect".[3][5] This effect can alter the physicochemical properties of the molecule, resulting in several analytical challenges.

One of the most significant consequences of the isotope effect is the potential for chromatographic separation of the deuterated standard from the native analyte.[3][6] Even a minor shift in retention time means the analyte and the internal standard are not subjected to the exact same matrix effects in the ion source, which can compromise the accuracy of quantification.[6][7] This is particularly problematic in complex biological matrices where ion suppression can vary significantly across the chromatographic peak.[8] Studies have shown that the chromatographic resolution between an analyte and its deuterated standard increases with the number of deuterium substitutions.[9]

Furthermore, deuterium atoms, especially those at exchangeable positions like on hydroxyl or amine groups, can be prone to back-exchange with protons from the solvent.[3][10] This leads to a loss of the isotopic label and results in inaccurate quantification. While placing deuterium on non-exchangeable carbon atoms can reduce this risk, the potential for chromatographic shifts remains.[3]

¹³C-Labeled Standards: The Superior Alternative

Carbon-13 labeled internal standards, where one or more ¹²C atoms are replaced by the heavier ¹³C isotope, offer a more robust and reliable solution.[1] The relative mass difference between ¹²C and ¹³C is significantly smaller than that between hydrogen and deuterium, resulting in negligible isotope effects.[5][11] Consequently, the physicochemical properties of ¹³C-labeled standards are virtually identical to their native counterparts.[1][12]

This near-perfect chemical and physical match ensures that ¹³C-labeled standards co-elute perfectly with the analyte of interest.[1][8] This co-elution is crucial as it guarantees that both the analyte and the internal standard experience the exact same matrix effects, leading to more accurate and precise quantification.[1][6] The superiority of ¹³C-labeled internal standards in minimizing ion suppression effects has been demonstrated in various bioanalytical applications, including the analysis of amphetamines and cannabinoids.[1][8]

Another key advantage is the stability of the ¹³C label. Being part of the carbon backbone of the molecule, ¹³C atoms are not susceptible to exchange under typical analytical conditions, ensuring the integrity of the internal standard throughout the analytical process.[3][13]

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards based on established principles and experimental observations.

FeatureDeuterated Internal Standards¹³C-Labeled Internal Standards
Chromatographic Co-elution Potential for chromatographic shift (earlier elution on reversed-phase columns) due to the isotope effect.[6][7]Identical retention time and perfect co-elution with the analyte.[1][8]
Matrix Effect Compensation Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement.[6]More accurate and reliable compensation for matrix effects due to identical chromatographic behavior.[1][8]
Accuracy & Precision Prone to inaccuracies, especially in complex matrices with significant matrix effects.[6][7]Higher accuracy and precision due to better correction for analyte loss and matrix effects.[1]
Isotopic Stability Potential for back-exchange of deuterium with hydrogen, especially if the label is at an exchangeable position.[3][10]Extremely high stability as the ¹³C label is integrated into the non-exchangeable carbon backbone.[3][13]
Cost & Availability Generally less expensive and more widely available.[4][5]Typically more expensive and less commercially available, although this is improving.[4][13]

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are generalized methodologies for the quantitative analysis of a target analyte using either deuterated or ¹³C-labeled internal standards.

I. Sample Preparation: Generic Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution (either deuterated or ¹³C-labeled) at a known concentration to each sample, vortex briefly.

  • Protein Precipitation/Lysis (if necessary): Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile) or a lysis buffer, vortex thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet proteins and cellular debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Extraction: Add an appropriate immiscible organic solvent (e.g., 500 µL of ethyl acetate), vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at high speed for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer containing the analyte and internal standard to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Column: A column suitable for the separation of the target analyte (e.g., a C18 reversed-phase column).

  • Mobile Phase: A gradient or isocratic mobile phase optimized for the separation of the analyte.

  • Mass Spectrometry Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined and optimized.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

Visualizing the Workflow and Key Differences

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with IS (Deuterated or ¹³C) Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

A typical bioanalytical workflow for quantitative analysis using internal standards.

cluster_c13 ¹³C-Labeled Internal Standard cluster_d Deuterated Internal Standard a Analyte b ¹³C-IS c Combined Peak d Analyte e Deuterated IS d->e Chromatographic Shift

Ideal co-elution of ¹³C-IS vs. chromatographic shift of a deuterated IS.

Conclusion: A Clear Choice for High-Quality Data

For analytical applications where accuracy and reliability are paramount, ¹³C-labeled internal standards represent the superior choice over their deuterated counterparts.[1] By ensuring perfect co-elution with the target analyte, ¹³C standards provide a more robust and accurate correction for matrix effects, ultimately leading to higher quality and more defensible data.[1][8] While the initial investment for ¹³C-labeled standards may be higher, this cost is often offset by the reduced time spent on method development and troubleshooting, and the increased confidence in the analytical results. As the availability of ¹³C-labeled standards continues to grow, they are poised to become the new gold standard for quantitative mass spectrometry.

References

The Gold Standard for Sphingolipid Quantification: Assessing the Accuracy and Precision of 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, the precise and accurate quantification of bioactive lipids is paramount for advancing research and drug development. Sphingolipids, a complex class of lipids involved in a myriad of cellular processes, present unique analytical challenges. This guide provides an objective comparison of quantification methods, focusing on the use of the stable isotope-labeled internal standard, 1-Desoxymethylsphinganine-d5, and presents supporting experimental principles for its superior performance.

The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry.[1] This approach, known as isotope dilution mass spectrometry (IDMS), offers the most accurate and precise measurements by effectively compensating for variability throughout the analytical workflow, from sample preparation to instrumental analysis.[1] this compound, a deuterated analog of the endogenous sphingolipid, serves as an ideal internal standard for the quantification of 1-desoxymethylsphinganine and related atypical sphingolipids.

Superiority of Deuterated Internal Standards

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise data quality. These include inconsistencies in sample extraction and recovery, fluctuations in instrument response, and matrix effects where co-eluting substances interfere with the ionization of the target analyte.[1][2]

A suitable internal standard should ideally behave identically to the analyte during all stages of the analysis.[1][3] By adding a known concentration of the internal standard to the sample at the initial stage, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio effectively normalizes for any variations, leading to highly reliable results.[1][2]

Stable isotope-labeled internal standards, such as this compound, are the preferred choice because their physicochemical properties are nearly identical to their non-labeled counterparts.[4] This ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement, providing the most effective correction for matrix effects.[5][6] Regulatory bodies like the FDA and EMA, through the harmonized ICH M10 guideline, recommend the use of SIL-IS for bioanalytical method validation.[7]

Performance Comparison: this compound vs. Alternatives

The superior performance of a deuterated internal standard like this compound over other quantification strategies, such as the use of structural analogs or external calibration, is evident in the expected accuracy and precision of the results.

Quantification StrategyInternal Standard TypeExpected Accuracy (% Bias)Expected Precision (%CV)Rationale for Performance
Isotope Dilution (Recommended) This compound Within ±15% ≤15% Near-identical chemical and physical properties to the analyte ensure the most effective correction for all sources of variability, including matrix effects.[1]
Structural Analog MethodStructurally similar but not isotopically labeled compoundCan be > ±20%>20%Differences in chromatographic retention and ionization efficiency compared to the analyte can lead to incomplete correction for matrix effects and other variabilities.[3]
External CalibrationNonePotentially > ±30%>30%Highly susceptible to variations in sample preparation, instrument performance, and significant matrix effects, leading to poor accuracy and precision.

Note: The expected performance values are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. Actual performance may vary depending on the specific assay conditions and matrix.

Experimental Protocol: Quantification of 1-Desoxymethylsphinganine in Plasma

This section outlines a typical experimental workflow for the quantification of 1-desoxymethylsphinganine in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).

  • Add 400 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used for sphingolipid analysis.[8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (1:1, v/v).

    • Gradient: A linear gradient from 60% to 100% B over 5 minutes, followed by a 2-minute hold at 100% B and a 3-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1-Desoxymethylsphinganine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Note: The specific m/z values for the precursor and product ions need to be optimized for the specific instrument used.

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams depict the sphingolipid de novo synthesis pathway and the logical workflow for achieving accurate quantification.

Sphingolipid_Pathway cluster_0 De Novo Sphingolipid Synthesis cluster_1 Atypical Sphingolipid Synthesis Serine Serine KDS 3-ketodihydrosphingosine Serine->KDS SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->KDS Desoxymethylsphinganine 1-Desoxymethylsphinganine Palmitoyl_CoA->Desoxymethylsphinganine Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS->Dihydrosphingosine KDS Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Alanine Alanine Alanine->Desoxymethylsphinganine SPT

Caption: De Novo and Atypical Sphingolipid Synthesis Pathways.

Quantification_Workflow cluster_workflow Quantitative Analysis Workflow cluster_correction Correction for Variability Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Lipid Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Peak Areas) Analysis->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification Result Accurate Concentration Quantification->Result Matrix_Effects Matrix Effects IS_Correction IS Normalization Matrix_Effects->IS_Correction Recovery_Loss Recovery Loss Recovery_Loss->IS_Correction Instrument_Drift Instrument Drift Instrument_Drift->IS_Correction IS_Correction->Result Ensures Accuracy & Precision

Caption: Isotope Dilution LC-MS/MS Quantification Workflow.

References

A Comparative Guide to the Inter-laboratory Measurement of 1-Deoxysphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

The measurement of 1-deoxysphingolipids (deoxySLs), atypical biomarkers implicated in neurological and metabolic diseases, presents a significant analytical challenge. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the consensus method for quantification, variability in experimental protocols across laboratories can lead to discrepancies in reported concentrations. This guide provides a comparative overview of published methodologies, highlighting key differences and their potential impact on inter-laboratory variability.

Data on Measurement Variability

The precision of 1-deoxysphingolipid measurement is typically reported as the coefficient of variation (CV%), with separate values for intra-assay (within a single run) and inter-assay (between different runs) variability. A comprehensive inter-laboratory comparison study has not been identified in the current literature; however, data from single-laboratory validations provide insight into the expected precision of these measurements. The following table summarizes reported variability for 1-deoxysphingolipid analysis in plasma.

Study ReferenceAnalyte(s)Intra-assay CV%Inter-assay CV%
Othman et al. (2015) / Mwinyi et al. (2017)[1][2]Total Sphingoid Bases5% - 20%5% - 20%
Fiers et al. (2018)[3]Quality Control Samples< 20%Not Reported
Othman et al. (2021)[4]Total Sphingoid Bases5% - 20%5% - 20%

Note: The reported CVs often encompass a range, reflecting the performance across different concentrations and analytes within the sphingolipid class. A CV of less than 20% is generally considered acceptable for biomarker quantification in complex biological matrices[3].

Comparative Analysis of Experimental Protocols

Inter-laboratory variability in 1-deoxysphingolipid measurement can be significantly influenced by variations in sample preparation and analytical techniques. The following table outlines key steps and highlights differences across published methods.

Protocol StepMethod 1 (Based on Othman et al., 2015)[1][2]Method 2 (General LC-MS/MS)[5][6]Key Differences & Potential Impact on Variability
Sample Preparation
Initial ExtractionMethanol addition to plasma, followed by agitation and centrifugation.Butanolic extraction or other organic solvent systems.Extraction efficiency of different sphingolipid species can vary with the solvent system, affecting accuracy.
Hydrolysis Acid/base hydrolysis (methanolic HCl followed by KOH) to measure total sphingoid bases (free and N-acylated).May or may not include a hydrolysis step depending on whether free or total sphingolipids are being measured.The choice to measure total versus free sphingoid bases is a major source of variation. Hydrolysis conditions (time, temperature, reagents) can impact the yield and stability of the analytes.
Phase SeparationAddition of chloroform (B151607) and alkaline water.Varies depending on the initial extraction method.Incomplete phase separation can lead to loss of analyte or introduction of interfering substances.
Final PreparationOrganic phase dried under N2 and reconstituted for analysis.Similar, with variations in reconstitution solvent.The final solvent composition must be compatible with the chromatographic conditions to ensure good peak shape.
LC-MS/MS Analysis
Chromatographic ColumnC18 reverse-phase column (e.g., Uptispere).C8 or C18 reverse-phase, or HILIC columns.Different column chemistries will result in different retention times and separation efficiencies for various sphingolipid species.
Mobile PhasesNot specified in detail.Typically methanol/water/formic acid and acetonitrile/formic acid gradients.Variations in mobile phase composition, additives (e.g., ammonium (B1175870) formate), and gradient profiles can significantly alter chromatographic separation and ionization efficiency.
Mass SpectrometryTriple quadrupole (TSQ Quantum Ultra).Various triple quadrupole or high-resolution mass spectrometers.Instrument sensitivity and specific settings (e.g., collision energies) can differ, impacting limits of detection and quantification.
Internal Standardsd7-sphingosine and d7-sphinganine.A variety of stable isotope-labeled internal standards are used.The choice and purity of internal standards are critical for accurate quantification. Using an internal standard for each analyte class is ideal.

Experimental Workflows and Biological Pathways

To visualize the procedural and biological context of 1-deoxysphingolipid analysis, the following diagrams illustrate a typical experimental workflow and the relevant sphingolipid synthesis pathways.

G Experimental Workflow for 1-Deoxysphingolipid Measurement cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Tissue Sample IS Add Internal Standards Sample->IS Extract Lipid Extraction (e.g., Methanol/Chloroform) IS->Extract Hydrolyze Acid/Base Hydrolysis (to measure total sphingoid bases) Extract->Hydrolyze Separate Phase Separation Hydrolyze->Separate Dry Dry Down Organic Phase Separate->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (e.g., C18 column) Inject->LC MS Mass Spectrometric Detection (e.g., Triple Quadrupole) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standards Integrate->Quantify Report Report Concentrations Quantify->Report

Caption: Generalized workflow for the quantification of 1-deoxysphingolipids.

G Sphingolipid and 1-Deoxysphingolipid Synthesis Pathways cluster_canonical Canonical Pathway cluster_atypical Atypical (1-Deoxy) Pathway Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-ketodihydrosphingosine SPT->KDS DeoxyKDS 1-deoxy-3-ketosphinganine SPT->DeoxyKDS DHS Dihydrosphingosine (Sphinganine) KDS->DHS CerS Ceramide Synthase DHS->CerS DHCer Dihydroceramide CerS->DHCer DES1 DES1 DHCer->DES1 Cer Ceramide DES1->Cer ComplexSL Complex Sphingolipids Cer->ComplexSL Alanine L-Alanine Alanine->SPT DeoxySA 1-deoxysphinganine DeoxyKDS->DeoxySA DeoxyCerS Ceramide Synthase DeoxySA->DeoxyCerS DeoxyDHCer 1-deoxydihydroceramide DeoxyCerS->DeoxyDHCer NoComplex No Complex Sphingolipids (Lacks C1-OH group) DeoxyDHCer->NoComplex

References

Comparative analysis of 1-deoxysphingolipid levels in healthy vs. disease models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 1-deoxysphingolipid (doxSL) concentrations in healthy individuals versus those with metabolic and neurological disease models, supported by experimental data and methodologies.

This guide provides an objective comparison of 1-deoxysphingolipid (doxSL) levels in healthy versus disease states, focusing on conditions where these atypical sphingolipids are implicated. The information is tailored for researchers, scientists, and professionals in drug development, offering a concise summary of quantitative data, detailed experimental protocols for doxSL measurement, and a visual representation of the relevant metabolic pathway.

Data Presentation: 1-Deoxysphingolipid Levels in Plasma/Serum

The following table summarizes the quantitative data on doxSL concentrations in healthy individuals compared to patients with Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and Type 2 Diabetes (T2D) with diabetic neuropathy. These conditions are characterized by a significant elevation in circulating doxSLs.

AnalyteHealthy ControlsDisease ModelFold Change (approx.)Reference
Total 1-Deoxysphingolipids0.1–0.3 µMHSAN1: up to 1.2 µM4-12x[1]
1-Deoxysphinganine (doxSA)0.06 ± 0.03 µmol/LT2D with Diabetic Neuropathy: 0.11 ± 0.06 µmol/L~1.8x[2][3]
1-Deoxysphingosine (doxSO)0.12 ± 0.05 µmol/LT2D with Diabetic Neuropathy: 0.24 ± 0.16 µmol/L~2.0x[2][3]
Total 1-Deoxydihydroceramides5.195 pmol/100 µL (Lean Controls)T2D with Diabetic Neuropathy: 8.939 pmol/100 µL~1.7x[4]

Experimental Protocols: Quantification of 1-Deoxysphingolipids by LC-MS/MS

The quantification of 1-deoxysphingolipids from biological matrices such as plasma or serum is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology synthesized from established protocols.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To ensure accurate quantification, a mixture of stable isotope-labeled internal standards (e.g., d7-1-deoxysphinganine) is added to each plasma/serum sample before extraction.

  • Lipid Extraction: A common and effective method is a single-phase extraction using a methanol (B129727)/chloroform mixture (e.g., 2:1, v/v). Alternatively, a butanolic extraction procedure can be employed.

    • For a typical plasma extraction, 25 µL of plasma is diluted with water and mixed with a methanol/chloroform solution.

    • The mixture is incubated (e.g., 1 hour at 38°C with shaking) to ensure complete extraction of lipids.

    • The organic phase containing the lipids is separated by centrifugation.

  • Alkaline Methanolysis (Optional but Recommended): To reduce interference from abundant glycerophospholipids, the lipid extract can be subjected to alkaline methanolysis (e.g., using 1M KOH in methanol) for a period (e.g., 2 hours at 38°C). This step hydrolyzes glycerophospholipids while leaving sphingolipids intact.

  • Sample Reconstitution: After extraction and optional hydrolysis, the organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol with 0.1% formic acid.

Liquid Chromatography
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often preferred for the separation of sphingolipids as they provide good peak shapes and separation of different lipid classes. A sub-2 µm particle size column can achieve rapid and efficient separation.

  • Mobile Phases: A binary gradient system is typically used.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and a buffer such as 10 mM ammonium (B1175870) formate.

  • Gradient Elution: A gradient from high organic to higher aqueous content is used to elute the sphingolipids based on their polarity. A typical run time is between 5 and 15 minutes.

Tandem Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the sphingolipid molecules.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each doxSL species and their corresponding internal standards.

    • For example, the transition for 1-deoxysphinganine could be m/z 286.3 → 268.3.

  • Quantification: The concentration of each doxSL is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard and interpolating from a standard curve prepared with known concentrations of the analyte.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

dot

Caption: Biosynthesis of canonical and 1-deoxysphingolipids.

dot

doxSL_Workflow Experimental Workflow for 1-Deoxysphingolipid Quantification Start Start: Plasma/Serum Sample Spiking 1. Internal Standard Spiking Start->Spiking Extraction 2. Lipid Extraction (e.g., Methanol/Chloroform) Spiking->Extraction Hydrolysis 3. Alkaline Hydrolysis (Optional) Extraction->Hydrolysis Dry_Reconstitute 4. Dry Down and Reconstitute Hydrolysis->Dry_Reconstitute LC_MS 5. LC-MS/MS Analysis (HILIC, ESI+, MRM) Dry_Reconstitute->LC_MS Data_Analysis 6. Data Analysis and Quantification LC_MS->Data_Analysis End End: doxSL Concentrations Data_Analysis->End

Caption: Experimental workflow for 1-deoxysphingolipid quantification.

Concluding Remarks

The accumulation of 1-deoxysphingolipids is a hallmark of several metabolic and neurodegenerative disorders. The data presented herein clearly demonstrates the significant elevation of these lipids in disease states compared to healthy controls. The provided experimental methodology offers a robust framework for the accurate quantification of doxSLs, which is crucial for both basic research and clinical applications. Understanding the biosynthesis and pathological roles of doxSLs is essential for the development of novel diagnostic markers and therapeutic strategies for associated diseases. L-serine supplementation, for instance, has been explored as a therapeutic approach to reduce the production of these neurotoxic lipids.[5]

References

A Researcher's Guide to Sphingolipid Standards: A Performance Evaluation of Synthetic vs. Naturally Derived Options

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sphingolipids is paramount in understanding their role in cellular signaling, disease pathology, and as therapeutic targets. The choice between synthetic and naturally derived sphingolipid standards can significantly impact the reliability and reproducibility of experimental results. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most appropriate standards for their analytical needs.

Introduction to Sphingolipid Standards

Sphingolipids are a complex class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules in a myriad of cellular processes.[1] The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P), is a key determinant of cell fate.[2] Given their low abundance and high structural diversity, accurate measurement of these molecules is a significant analytical challenge.[3][4] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis, offering high sensitivity and specificity.[5][6] The precision of this technique is heavily reliant on the quality of the standards used for calibration and internal standardization.

Naturally derived standards are isolated from biological sources, while synthetic standards are produced through chemical synthesis. This fundamental difference in origin dictates their respective performance characteristics and suitability for various research applications.

Performance Comparison: Synthetic vs. Naturally Derived Standards

The primary advantage of synthetic standards lies in their defined chemical structure and high purity, which are crucial for quantitative applications. Naturally derived standards, while useful for some applications, present challenges in terms of compositional heterogeneity and lot-to-lot variability.

Performance Metric Synthetic Sphingolipid Standards Naturally Derived Sphingolipid Standards Key Considerations for Researchers
Purity & Composition High purity (>98-99%), single, well-defined molecular species.[7][8][9] Certificate of Analysis provides detailed characterization.[10][11]Often a mixture of closely related species with varying acyl chain lengths and degrees of saturation.[12][13][14][15] Purity is typically high (>97%), but the exact composition can be complex.[12]For precise quantification of a specific sphingolipid species, synthetic standards are essential. Natural standards may be suitable for general identification or as a reference for a class of sphingolipids.
Lot-to-Lot Consistency High consistency due to controlled chemical synthesis. Ensures reproducibility of experiments over time.Inherent variability due to differences in biological source material and extraction/purification processes. This can impact long-term studies.For longitudinal studies or when comparing data across different experiments, the high consistency of synthetic standards is a significant advantage.
Stability Generally high stability with a defined shelf-life when stored correctly. Stability is monitored by the manufacturer.[11]Stability can be less predictable due to the presence of a mixture of compounds, some of which may be more prone to degradation.Researchers should adhere strictly to the manufacturer's storage recommendations for both types of standards.
Analytical Performance Provide a single, sharp peak in chromatographic analysis, leading to accurate and reproducible quantification. Stable isotope-labeled synthetic standards are the gold standard for internal standardization in mass spectrometry, as they co-elute with the analyte and correct for matrix effects and extraction variability.[16][17]Can produce broader or multiple peaks due to the presence of various species, potentially complicating data analysis and reducing accuracy.The use of stable isotope-labeled synthetic internal standards is highly recommended for robust and reliable quantification of sphingolipids in complex biological samples.[5][18]
Availability A wide variety of individual sphingolipid species, including stable isotope-labeled versions, are commercially available.[19][20]Availability may be limited to more abundant sphingolipid classes. Specific, low-abundance species may be difficult to obtain.The commercial availability of a diverse range of synthetic standards facilitates the targeted analysis of a broad spectrum of sphingolipids.

Key Sphingolipid Signaling Pathways

Understanding the metabolic context of the sphingolipids under investigation is crucial for experimental design and data interpretation. Below are simplified diagrams of two central sphingolipid signaling pathways.

Ceramide_Pathway DeNovo De Novo Synthesis Ceramide Ceramide DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Salvage Salvage Pathway Salvage->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest

Ceramide generation and downstream signaling.

S1P_Pathway Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1PR S1P Receptors (S1PR1-5) S1P->S1PR Extracellular Action Proliferation Cell Proliferation S1PR->Proliferation Survival Cell Survival S1PR->Survival

S1P synthesis and receptor-mediated signaling.

Experimental Protocols

The following are generalized protocols for the extraction and analysis of sphingolipids from cultured cells. It is essential to optimize these protocols for specific cell types and analytes of interest.

Protocol 1: Sphingolipid Extraction from Cultured Cells

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Synthetic internal standard mix (containing stable isotope-labeled standards for each sphingolipid class of interest)

  • Chloroform (B151607)

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold methanol containing the internal standard mixture to the cells.

  • Scrape the cells and transfer the suspension to a tube.

  • Add chloroform and vortex vigorously.

  • Add deionized water to induce phase separation and vortex again.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a suitable HPLC column (e.g., C18 or C8 reversed-phase).

    • Use a gradient elution program with mobile phases typically consisting of water, acetonitrile, and/or methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to achieve good separation of sphingolipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode for most sphingolipids.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the analyte and a characteristic product ion resulting from its fragmentation.

  • Quantification:

    • Generate calibration curves for each analyte using a series of known concentrations of synthetic standards.

    • Determine the concentration of the endogenous sphingolipid in the sample by comparing its peak area to that of the corresponding stable isotope-labeled internal standard and interpolating from the calibration curve.

Experimental_Workflow Sample Biological Sample (e.g., Cultured Cells) Spike Spike with Synthetic Internal Standards Sample->Spike Extraction Lipid Extraction Spike->Extraction LCMS LC-MS/MS Analysis (MRM) Extraction->LCMS Data Data Analysis & Quantification LCMS->Data

General experimental workflow for sphingolipid analysis.

Conclusion and Recommendations

For research that demands high accuracy, reproducibility, and the quantification of specific sphingolipid species, synthetic standards are the superior choice . Their well-defined structure, high purity, and lot-to-lot consistency are essential for reliable quantitative analysis, particularly in the context of LC-MS/MS-based lipidomics. The use of stable isotope-labeled synthetic standards as internal controls is a critical component of robust analytical methodologies.

Naturally derived standards can be a cost-effective option for applications where a high degree of quantitative accuracy for individual species is not the primary objective. They can be useful for the general identification of sphingolipid classes or as complex biological reference materials.

Ultimately, the selection of a sphingolipid standard should be guided by the specific requirements of the research question and the analytical method employed. For drug development and clinical research, where precision and reproducibility are non-negotiable, the investment in high-quality synthetic standards is well-justified.

References

Safety Operating Guide

Navigating the Disposal of 1-Desoxymethylsphinganine-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like 1-Desoxymethylsphinganine-d5 is a critical component of laboratory safety and regulatory compliance. While some safety data sheets (SDS) may classify this deuterated sphingolipid analog as non-hazardous, the structural similarity to biologically active sphingolipids warrants a cautious approach. To ensure the utmost safety and mitigate any potential environmental impact, it is prudent to handle and dispose of this compound as a hazardous chemical waste.

Immediate Safety and Handling Protocols

Before beginning any procedure, it is imperative to consult your institution's specific safety guidelines and waste disposal protocols. The following recommendations are based on general best practices for handling potentially hazardous chemical waste in a laboratory setting.

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE should be worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (e.g., nitrile)

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to prevent its release into the environment. Therefore, it should not be disposed of down the drain or in regular trash.

  • Waste Segregation: It is crucial to segregate waste containing this compound from other waste streams. This includes:

    • Solid Waste: Unused or expired solid this compound, as well as any contaminated materials such as weighing paper, pipette tips, and microfuge tubes.

    • Liquid Waste: Solutions containing this compound. It is important not to mix this waste with other incompatible chemical wastes.

    • Contaminated Labware: Any glassware or plasticware that has come into direct contact with the compound should be treated as hazardous waste.

  • Waste Collection and Labeling:

    • Use designated, leak-proof containers that are compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, tight-fitting lid.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Do not store incompatible waste types in close proximity.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a period defined by your institution's policy (often not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for requesting a waste pickup.

Disposal of Empty Containers

Even "empty" containers of this compound may retain residual amounts of the chemical and should be handled with care.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Defacing the Label: After triple rinsing, the original product label should be completely removed or defaced to prevent any confusion.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.

Quantitative Data Summary

Waste TypeContainer RequirementLabeling InformationDisposal Method
Solid Waste (unused compound, contaminated disposables)Sealable, chemically compatible container"Hazardous Waste", "this compound", DateCollection by EHS/licensed contractor
Liquid Waste (solutions containing the compound)Leak-proof, sealed container"Hazardous Waste", "this compound", Concentration, DateCollection by EHS/licensed contractor
Contaminated Labware (glassware, plasticware)Designated hazardous waste container"Hazardous Waste", "this compound"Collection by EHS/licensed contractor
Empty Product Containers N/AN/ATriple rinse, deface label, then dispose of as non-hazardous waste (per institutional policy)
Rinsate from Empty Containers Leak-proof, sealed container"Hazardous Waste", "Rinsate of this compound", DateCollection by EHS/licensed contractor

Logical Workflow for Disposal Decision-Making

DisposalWorkflow start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (unused compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid empty_container Empty Product Container waste_type->empty_container Empty Container collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_waste Store waste in designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of rinsed container as non-hazardous waste deface_label->dispose_container request_pickup Request pickup by EHS or licensed contractor store_waste->request_pickup

Disposal decision workflow for this compound.

By adhering to these rigorous disposal procedures, laboratories can maintain a safe working environment, ensure regulatory compliance, and uphold their commitment to environmental stewardship. Always remember that when in doubt about the hazardous nature of a chemical, it is best to err on the side of caution and manage it as hazardous waste.

Personal protective equipment for handling 1-Desoxymethylsphinganine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Desoxymethylsphinganine-d5. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent direct contact and ensure safety.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles should be worn to protect against accidental splashes or aerosols.[1][2]
Hand Protection Nitrile gloves are recommended to prevent skin contact.[1][3][4] Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A standard laboratory coat must be worn to protect personal clothing from contamination.[1][4]
Respiratory Protection Not generally required under normal handling conditions in a well-ventilated area. If creating aerosols or handling large quantities, a dust mask or respirator may be considered.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated laboratory, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.[6]

  • The recommended storage temperature is -20°C for long-term stability.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Waste Management

All waste materials should be handled and disposed of in accordance with institutional and local regulations for chemical waste.

Waste Collection:

  • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Solid waste should be placed in a sealed bag or container.

  • Liquid waste (solutions) should be collected in a sealed, non-reactive container.

Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[7][8]

  • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[8]

  • Follow all institutional guidelines for the packaging, labeling, and pickup of chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) B Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) A->B C Retrieve this compound from -20°C Storage B->C D Equilibrate to Room Temperature C->D E Weigh and Prepare Solutions D->E F Conduct Experiment E->F G Collect Solid and Liquid Waste in Labeled Hazardous Waste Containers F->G H Decontaminate Work Surfaces G->H I Doff and Dispose of PPE Properly H->I J Arrange for EHS Waste Pickup I->J

Caption: Safe handling and disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.